molecular formula C12H17NO B182398 1-Phenyl-2-pyrrolidin-1-ylethanol CAS No. 5407-61-4

1-Phenyl-2-pyrrolidin-1-ylethanol

Cat. No.: B182398
CAS No.: 5407-61-4
M. Wt: 191.27 g/mol
InChI Key: FHBPYEQRIDZSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-pyrrolidin-1-ylethanol features a versatile scaffold that is of significant interest in medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged structure in the design of bioactive molecules, valued for its ability to contribute to key intermolecular interactions and improve the pharmacokinetic properties of lead compounds . Scientific literature indicates that pyrrolidine derivatives are extensively profiled for a range of pharmacological activities, serving as a core template in the synthesis of novel analogs for biological evaluation . Specifically, research into structurally related pyrrolidine compounds has demonstrated promising analgesic and anti-inflammatory activities, often associated with the inhibition of cyclooxygenase (COX) enzymes . This makes the pyrrolidine moiety a key structural component for researchers investigating new therapeutic agents with potentially improved safety profiles and reduced adverse effects compared to existing treatments . As such, this compound serves as a valuable building block for chemists engaged in the synthesis and development of new heterocyclic compounds for biological screening and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBPYEQRIDZSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277976
Record name 1-phenyl-2-pyrrolidin-1-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5407-61-4
Record name NSC5453
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-2-pyrrolidin-1-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Situating 1-Phenyl-2-pyrrolidin-1-ylethanol in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Phenyl-2-pyrrolidin-1-ylethanol: Core Properties and Methodologies for the Research Professional

This compound is a chiral amino alcohol that holds a significant position at the intersection of synthetic chemistry, pharmacology, and analytical science. Structurally, it is characterized by a phenyl group and a pyrrolidine ring attached to an ethanol backbone. This arrangement makes it a valuable chiral building block for more complex molecules, particularly in pharmaceutical development.[1] Its relevance is further amplified by its relationship to the synthetic cathinone class of compounds, often emerging as a key metabolite of potent psychoactive substances like α-Pyrrolidinopentiophenone (α-PVP).[2]

This guide, designed for researchers and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a cohesive understanding of this molecule, grounded in practical application and causal logic. We will explore its fundamental properties, delve into robust synthetic and analytical protocols, and discuss its stereochemical complexities, thereby equipping the reader with the foundational knowledge required for its effective use in a research and development setting.

Physicochemical and Structural Properties

A molecule's utility is fundamentally dictated by its structure and resulting physical properties. Understanding these core characteristics is the self-validating first step in any experimental design.

Chemical Structure and Stereochemistry

The structure of this compound (IUPAC Name: 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-ol) contains a critical stereocenter at the C1 carbon, which bears the hydroxyl and phenyl groups.[3] This chirality is paramount, as enantiomers of a bioactive molecule often exhibit vastly different pharmacological and toxicological profiles. Synthesis typically results in a racemic mixture, necessitating chiral resolution for stereospecific applications.[4]

retrosynthesis target This compound intermediate 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one target->intermediate Reduction (C=O -> C-OH) precursor1 2-Bromo-1-phenylethan-1-one intermediate->precursor1 SN2 Substitution precursor2 Pyrrolidine intermediate->precursor2 SN2 Substitution analytical_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Characterization cluster_chiral Stereochemical Analysis Crude Crude Product Purified Purified Racemate Crude->Purified Column Chromatography or Recrystallization NMR ¹H & ¹³C NMR (Structural Confirmation) Purified->NMR MS GC-MS (Identity & MW) Purified->MS Purity HPLC/GC-FID (Purity Assay >98%) Purified->Purity ChiralSep Chiral HPLC (Enantiomeric Purity) Purified->ChiralSep

Sources

An In-depth Technical Guide to 1-Phenyl-2-pyrrolidin-1-ylethanol: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-2-pyrrolidin-1-ylethanol, a chiral β-amino alcohol of significant interest in medicinal chemistry and synthetic research. The document delineates the molecule's structural features, stereochemistry, and key physicochemical properties. Two primary, field-proven synthetic routes are discussed in detail: the reduction of an α-aminoketone precursor and the nucleophilic ring-opening of styrene oxide. Each methodology is supported by mechanistic insights and a step-by-step experimental protocol designed for reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on the synthesis and application of this valuable chemical scaffold.

Introduction: The Significance of a Versatile Scaffold

This compound belongs to the class of β-amino alcohols, a structural motif frequently encountered in biologically active compounds and pharmaceutical agents. The molecule incorporates three key features that underpin its utility: a phenyl group, a chiral carbinol center, and a pyrrolidine ring. The pyrrolidine moiety is a prevalent heterocycle in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic properties.[1] The stereochemistry of the alcohol and the adjacent carbon bearing the nitrogen atom is critical, as enantiomeric purity is often a prerequisite for specific biological activity in drug candidates.[2] Understanding the reliable synthesis and chemical nature of this compound is therefore crucial for its application as a building block in the development of novel therapeutics, particularly in areas targeting the central nervous system.[3][4]

Chemical Structure and Physicochemical Properties

The core structure of this compound, IUPAC name 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-ol , consists of a phenylethanol backbone with a pyrrolidine ring attached to the C2 position via its nitrogen atom. The presence of a stereocenter at C1 (the carbon bearing the hydroxyl group) means the compound exists as a pair of enantiomers, (R)- and (S)-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-ol.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₇NOPubChem
Molecular Weight 191.27 g/mol PubChem
Topological Polar Surface Area 23.5 ŲPubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]
Rotatable Bond Count 3PubChem
Predicted LogP (XLogP3) 1.7PubChem[5]

Note: Properties are for the base molecule and may be derived from closely related structures or computational models.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from two principal retrosynthetic disconnections. These divergent pathways offer flexibility based on the availability of starting materials and desired scale.

  • Method A (Ketone Reduction): This approach involves the reduction of the carbonyl group of the corresponding α-aminoketone, 2-(pyrrolidin-1-yl)-1-phenylethanone . This is a robust and high-yielding method that utilizes common hydride-reducing agents.

  • Method B (Epoxide Ring-Opening): This strategy employs the nucleophilic attack of pyrrolidine on styrene oxide . This reaction leverages the high ring strain of the epoxide to form the C-N bond and simultaneously install the hydroxyl group.

The logical relationship between these two primary synthetic routes is visualized below.

G cluster_A Method A: Ketone Reduction cluster_B Method B: Epoxide Ring-Opening A_start1 2-Bromo-1-phenylethanone A_intermediate 2-(Pyrrolidin-1-yl)-1-phenylethanone A_start1->A_intermediate Nucleophilic Substitution A_start2 Pyrrolidine A_start2->A_intermediate Nucleophilic Substitution A_reagent Hydride Reductant (e.g., NaBH4) Final_Product This compound A_intermediate->Final_Product Reduction B_start1 Styrene Oxide B_start1->Final_Product Nucleophilic Ring-Opening B_start2 Pyrrolidine B_start2->Final_Product Nucleophilic Ring-Opening

Caption: Primary synthetic pathways to this compound.

Synthesis via Ketone Reduction (Method A)

Principle and Mechanistic Insights

This method is a two-step process beginning with the synthesis of an α-aminoketone intermediate, which is subsequently reduced. The reduction of the ketone to a secondary alcohol is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This is followed by a protonation step (typically during aqueous workup) to yield the final alcohol.[6][7] Sodium borohydride is a preferred reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups (e.g., esters, amides) and its operational simplicity and safety compared to stronger agents like lithium aluminum hydride.

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)-1-phenylethanone

The precursor ketone is readily synthesized via a nucleophilic substitution reaction between 2-bromo-1-phenylethanone (phenacyl bromide) and pyrrolidine.[8] Pyrrolidine acts as the nucleophile, displacing the bromide ion. A base, often an excess of pyrrolidine itself or a non-nucleophilic base like triethylamine, is required to neutralize the HBr generated during the reaction.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 2-bromo-1-phenylethanone (1.0 eq) and a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

  • Addition of Amine: Cool the solution in an ice bath to 0-5 °C. Add pyrrolidine (2.2 eq) dropwise to the stirred solution. The use of a slight excess ensures complete consumption of the starting bromide and acts as a base.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter off the pyrrolidinium hydrobromide salt that precipitates. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel to afford pure 2-(pyrrolidin-1-yl)-1-phenylethanone.[9]

Step 2: Reduction to this compound

Experimental Protocol:

  • Reaction Setup: Dissolve 2-(pyrrolidin-1-yl)-1-phenylethanone (1.0 eq) in methanol in a round-bottom flask. Methanol is an excellent solvent for this reaction as it readily dissolves the ketone and the NaBH₄.

  • Reduction: Cool the solution to 0-5 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to control the exothermic reaction.[7]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting ketone is fully consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water, followed by 1M hydrochloric acid to neutralize excess NaBH₄ and decompose borate esters. Caution should be exercised as hydrogen gas is evolved.[7]

  • Extraction: Make the solution basic (pH > 10) with an aqueous solution of sodium hydroxide. Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The crude product can be purified further by crystallization or column chromatography if necessary.

Synthesis via Epoxide Ring-Opening (Method B)

Principle and Mechanistic Insights

This method relies on the high reactivity of epoxides, which stems from their significant ring strain. Pyrrolidine, a potent secondary amine nucleophile, readily attacks one of the carbon atoms of the epoxide ring, forcing the ring to open.[10] This reaction proceeds via a classic Sₙ2 mechanism.[11][12] For an unsymmetrical epoxide like styrene oxide, the nucleophilic attack occurs preferentially at the less sterically hindered carbon atom (the terminal CH₂ group).[11][13] This regioselectivity leads to the formation of the desired 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-ol isomer. The reaction results in an anti-addition of the nucleophile and the resulting hydroxyl group.

Detailed Experimental Protocol

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine styrene oxide (1.0 eq) and pyrrolidine (1.5 eq). The reaction can be run neat or in a protic solvent like ethanol or water to facilitate proton transfer in the final step.

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, remove the excess pyrrolidine and solvent (if used) under reduced pressure.

  • Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel. An initial acid-base extraction can also be employed: dissolve the residue in diethyl ether, wash with dilute HCl to remove any remaining pyrrolidine, then wash with water and brine. Dry the organic layer and concentrate to obtain the product. A protocol for a similar reaction with aniline suggests the reaction can also proceed efficiently at room temperature, sometimes with the aid of a catalyst.[14]

Spectroscopic Characterization

Confirmation of the successful synthesis of this compound is typically achieved through standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the δ 7.2-7.4 ppm range), a multiplet for the benzylic proton (CH-OH) around δ 4.5-5.0 ppm, and multiplets for the pyrrolidine and methylene (CH₂) protons. The hydroxyl proton will appear as a broad singlet, the position of which is concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, a signal for the carbinol carbon (CH-OH) around δ 70-75 ppm, and distinct signals for the carbons of the pyrrolidine ring and the adjacent methylene group.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (191.27 g/mol ).

Applications in Medicinal Chemistry and Drug Development

The 1-phenyl-2-aminoethanol scaffold is a privileged structure in medicinal chemistry. The presence of the pyrrolidine ring often enhances potency and modulates physicochemical properties like solubility and lipophilicity.

  • Chiral Building Block: The compound serves as a valuable chiral intermediate for the synthesis of more complex molecules. Its (1S,2R) stereoisomer, for instance, is an important intermediate in the development of analgesics and antidepressants.[4]

  • CNS-Active Agents: Many compounds containing the α-phenyl-β-pyrrolidinoethanol core structure exhibit activity on the central nervous system. Related structures, such as α-PVP, are potent stimulants that act as norepinephrine-dopamine reuptake inhibitors.[15] While this highlights the potential for misuse, it also underscores the scaffold's potent bioactivity and its utility in designing novel CNS-targeted therapeutics.

  • Enzyme Inhibition: Pyrrolidine derivatives are being actively investigated as inhibitors for various enzymes. For example, novel pyrrolidine derivatives have shown potent inhibitory activity against the autotaxin enzyme, which is a target for inflammatory diseases and cancer.[1]

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity. The two primary synthetic routes—reduction of the corresponding α-aminoketone and nucleophilic ring-opening of styrene oxide—are both robust, scalable, and rely on fundamental, well-understood organic reactions. The choice between them can be made based on starting material availability, cost, and scale. The demonstrated importance of the β-amino alcohol and pyrrolidine motifs in medicinal chemistry ensures that this compound will remain a valuable building block for researchers and professionals in the field of drug discovery and development.

References

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69245534, 1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one. Retrieved from [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]

  • Pearson. (n.d.). Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Bernal, I., et al. (2021). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17202, 1-Phenyl-2-piperidin-1-ylethanol. Retrieved from [Link]

  • Johnson, B. J., et al. (2021). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. Molbank, 2021(3), M1272.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3599105, 2-Phenyl-1-pyrrolidin-1-ylethanone. Retrieved from [Link]

  • LookChem. (n.d.). Cas 19134-50-0, 1-phenyl-2-pyrrolidin-1-yl-propan-1-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Styrene Oxide. Coll. Vol. 1, p.494 (1941); Vol. 4, p.82 (1925). Retrieved from [Link]

  • McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (2023). Scope of the Ring Opening of Pyrrolidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78375, 1-Phenylpyrrolidin-2-one. Retrieved from [Link]

  • Detsi, A., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 14(12), 5129–5141.
  • McKenna, R., & Nielsen, D. R. (2017). Expanding Upon Styrene Biosynthesis to Engineer a Novel Route to 2-Phenylethanol. Biotechnology journal, 12(11).
  • ResearchGate. (2020). Kinetic study for styrene carbonate synthesis via CO2 cycloaddition to styrene oxide using silica-supported pyrrolidinopyridinium iodide catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Betz, R., McCleland, C., & Marchand, H. (2011). 2-Bromo-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1169.
  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216.
  • Chegg. (2019). 2-Bromo-1-phenylethanone (also known as 2-bromoacetophenone) (200 mg, 1 mmol), 3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Torisawa, Y., Nishi, T., & Minamikawa, J. (2001). NaBH4 in N-methylpyrrolidone: a safe alternative for hydride displacement reaction. Bioorganic & medicinal chemistry letters, 11(20), 2787–2789.
  • Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

  • Zhang, W., et al. (2020). One Pot Asymmetric Synthesis of (R)‐Phenylglycinol from Racemic Styrene Oxide via Cascade Biocatalysis.
  • ResearchGate. (2019). Schematic depiction of the synthesis of 2‐phenylethanol from styrene in two steps. Retrieved from [Link]

  • Zhou, Y. J., et al. (2021). Utilization of a styrene-derived pathway for 2-phenylethanol production in budding yeast. Applied microbiology and biotechnology, 105(5), 2007–2017.
  • Rappoport, Z., & Gazit, A. (1986). The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species.
  • Stenutz, R. (n.d.). 2-bromo-1-phenylethanone. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2015). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP). Retrieved from [Link]

  • Ozero, B. J., & Bonmartini, P. A. (1977). U.S. Patent No. 4,064,186. Washington, DC: U.S.
  • Le, L. (2013). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. Retrieved from [Link]

  • Sciencemadness.org. (2011). Phenylethanolamine from styrene. Retrieved from [Link]

Sources

An In-depth Technical Guide to the CNS Mechanism of Action of α-Pyrrolidinophenone Psychostimulants

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Preclinical Data and Methodological Insights

Disclaimer: The specific compound 1-Phenyl-2-pyrrolidin-1-ylethanol is not well-characterized in publicly available scientific literature. This guide therefore focuses on the broader, extensively researched class of α-pyrrolidinophenone derivatives, such as α-Pyrrolidinovalerophenone (α-PVP), to which it is structurally analogous. The principles, mechanisms, and methodologies described herein are representative of this potent class of central nervous system (CNS) stimulants.

Introduction: A Pharmacological Overview

The α-pyrrolidinophenone (α-PHP) class of synthetic cathinones represents a significant group of psychoactive substances characterized by a shared chemical scaffold: a phenyl ring, a β-keto group, an alkyl chain of varying length, and a pyrrolidine ring attached to the α-carbon. These compounds, including prominent examples like α-pyrrolidinovalerophenone (α-PVP), α-pyrrolidinohexiophenone (α-PHP), and α-pyrrolidinopropiophenone (α-PPP), have garnered considerable scientific interest due to their potent stimulant effects and high abuse potential.[1] Their lipophilic nature, conferred by the pyrrolidine ring, facilitates passage across the blood-brain barrier, leading to rapid and pronounced CNS effects.[2]

The primary neuropharmacological action of these compounds is the potent and selective inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), with substantially lower activity at the serotonin transporter (SERT).[3][4] This profile distinguishes them from other stimulants like MDMA, which have significant serotonergic action, and aligns them more closely with cocaine and methylphenidate, which are also potent monoamine reuptake inhibitors.[1] By blocking DAT and NET, α-pyrrolidinophenones increase the synaptic concentrations of dopamine (DA) and norepinephrine (NE), leading to enhanced dopaminergic and noradrenergic signaling. This surge in catecholamine neurotransmission in key brain circuits, particularly the mesolimbic reward pathway, is the fundamental driver of their profound psychomotor, reinforcing, and sympathomimetic effects.[4]

Part 1: Molecular and Cellular Mechanisms of Action

Primary Pharmacological Target: Monoamine Transporters

The defining characteristic of α-pyrrolidinophenones is their function as high-affinity blockers of DAT and NET. Unlike amphetamine-type stimulants, which act as transporter substrates to induce reverse transport (efflux) of neurotransmitters, α-pyrrolidinophenones are pure uptake inhibitors.[4] They bind to the transporter protein, locking it in an outward-facing conformation and preventing the reuptake of dopamine and norepinephrine from the synaptic cleft.

The potency of these compounds at the monoamine transporters is highly dependent on the length of the alkyl chain. Structure-activity relationship (SAR) studies have demonstrated that affinity for DAT and NET generally increases with the length of the carbon chain extending from the α-carbon.[5][6]

Table 1: Comparative Binding Affinities (Kᵢ, nM) and Uptake Inhibition Potencies (IC₅₀, nM) of Representative α-Pyrrolidinophenones

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Selectivity (IC₅₀ Ratio)
α-PPP (methyl)129049.6161,40054.129.5>10,000>185
α-PBP (ethyl)14537.7114,00028.145.1>10,000>356
α-PVP (propyl) 22.2 26.1 >10,000 17.5 40.4 >10,000 >571
α-PHP (butyl)16.032.233,00014.241.5>10,000>704
Cocaine500240820273251304~1

Data synthesized from multiple sources.[3][5][6] Absolute values may vary between studies based on experimental conditions.

Off-Target Receptor Interactions

While the primary actions of α-pyrrolidinophenones are at monoamine transporters, some members of this class exhibit affinity for other receptors at higher concentrations. Notably, a relationship has been identified between the alkyl chain length and antagonist activity at muscarinic acetylcholine receptors (M₂Rs).[7] For instance, α-PHP displays a Kᵢ of 251 nM at the M₂R, an affinity that is over 300-fold higher than that of α-PPP.[7] This anticholinergic activity may contribute to some of the adverse peripheral (e.g., tachycardia) and central (e.g., memory impairment, delirium) effects observed during intoxication, especially as user blood concentrations can reach micromolar levels.[7]

Downstream Signaling Cascades

The blockade of dopamine reuptake leads to a sustained increase in synaptic dopamine, which predominantly activates postsynaptic dopamine receptors. The psychostimulant and reinforcing effects are largely mediated by the activation of D₁-like dopamine receptors (D₁ and D₅), which are coupled to the Gαs/olf G-protein.

The D₁R → PKA → DARPP-32 Signaling Hub:

  • G-Protein Activation: Activation of the D₁ receptor by dopamine stimulates adenylyl cyclase (AC) via the G-protein Gαs/olf.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[8]

  • PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA) by binding to its regulatory subunits, thereby liberating the catalytic subunits.[2][9]

  • DARPP-32 Phosphorylation: Activated PKA phosphorylates a key intracellular signaling protein, Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), at the Threonine-34 (Thr34) residue.[10][11]

  • PP-1 Inhibition: Phosphorylated DARPP-32 (pDARPP-32) becomes a potent inhibitor of Protein Phosphatase-1 (PP-1).[12]

  • Amplified Signaling: PP-1 is a ubiquitous phosphatase that dephosphorylates numerous downstream targets. By inhibiting PP-1, the D₁/PKA/DARPP-32 cascade prevents the dephosphorylation of other PKA substrates, thereby amplifying and prolonging the signaling initiated by dopamine. This includes effects on ion channels, glutamate receptors (NMDA and AMPA), and transcription factors.[12][13]

This signaling cascade acts as a critical integrator of dopamine and glutamate signals, which is fundamental to synaptic plasticity, learning, and the development of addiction-related behaviors.[11][14]

D1_Signaling_Pathway cluster_extracellular Synaptic Cleft cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling aPHP α-Pyrrolidinophenone DAT Dopamine Transporter (DAT) aPHP->DAT Blocks Reuptake DA Dopamine D1R Dopamine D1 Receptor (D1R) DA->D1R Activates Gs Gαs/olf D1R->Gs AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Produces Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effectors (CREB, ERK, Ion Channels) PKA->Downstream Phosphorylates pDARPP32 p-DARPP-32 (Thr34) PP1 Protein Phosphatase-1 (PP-1) pDARPP32->PP1 Inhibits PP1->Downstream Dephosphorylates Transcription Gene Transcription & Plasticity Downstream->Transcription

Figure 1: Core D₁ Receptor Downstream Signaling Pathway.

Part 2: In Vivo Pharmacology and Behavioral Correlates

The neurochemical changes induced by α-pyrrolidinophenones manifest as a distinct profile of behavioral effects, which are studied in preclinical animal models to understand their abuse potential and psychostimulant properties.

  • Psychomotor Activation: Acute administration of compounds like α-PVP produces robust hyperlocomotion in rodents. This effect is dose-dependent and can be blocked by dopamine receptor antagonists, confirming the central role of enhanced dopaminergic transmission.[3][4]

  • Rewarding Properties and Reinforcement: The rewarding effects of these drugs are potent. In the Conditioned Place Preference (CPP) paradigm, animals learn to associate a specific environment with the drug's effects and will subsequently spend more time in that environment, indicating a preference.[4][15] In Intracranial Self-Stimulation (ICSS) studies, these compounds lower the threshold of electrical current required to produce a rewarding sensation, signifying an enhancement of brain reward function.[4][16] Furthermore, animals will readily learn to perform an action (e.g., press a lever) to receive infusions of the drug in self-administration paradigms, demonstrating the powerful reinforcing properties that drive compulsive use.

Part 3: Key Experimental Methodologies

The characterization of α-pyrrolidinophenones relies on a suite of established in vitro and in vivo assays. The causality behind selecting these methods is to build a comprehensive pharmacological profile, from molecular target interaction to complex behavioral outcomes.

In Vitro Assay: Synaptosomal Monoamine Uptake Inhibition

Rationale: This assay directly measures the functional ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic terminals. Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters, making them an ideal ex vivo system for this purpose.[6]

Workflow Diagram:

Synaptosome_Uptake_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis A1 Homogenize Brain Tissue (e.g., Striatum) in Isotonic Sucrose Buffer A2 Differential Centrifugation (Low speed to remove nuclei, High speed to pellet synaptosomes) A1->A2 A3 Resuspend Synaptosome Pellet in Assay Buffer A2->A3 B1 Pre-incubate Synaptosomes with Test Compound (α-pyrrolidinophenone) or Vehicle A3->B1 B2 Add Radiolabeled Neurotransmitter (e.g., [³H]Dopamine) B1->B2 B3 Incubate at 37°C (Allows for transporter activity) B2->B3 B4 Terminate Uptake (Rapid filtration over glass fiber filters and washing with ice-cold buffer) B3->B4 B5 Quantify Radioactivity (Liquid Scintillation Counting) B4->B5 C1 Calculate Specific Uptake (Total uptake - Non-specific uptake) B5->C1 C2 Generate Dose-Response Curve C1->C2 C3 Determine IC₅₀ Value C2->C3

Figure 2: Workflow for a Synaptosomal Uptake Inhibition Assay.

Detailed Protocol:

  • Synaptosome Preparation:

    • Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the brain region of interest (e.g., striatum) on ice.

    • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a Dounce homogenizer.[17][18]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

    • Transfer the supernatant (S1) to a new tube and centrifuge at 15,000-20,000 x g for 20 minutes at 4°C.[19]

    • Discard the supernatant (S2). The resulting pellet (P2) contains the crude synaptosomal fraction.

    • Gently resuspend the P2 pellet in a physiological assay buffer (e.g., Krebs-Henseleit buffer). Determine protein concentration using a standard method (e.g., BCA assay).

  • Uptake Inhibition Assay:

    • In a 96-well plate, add aliquots of the synaptosomal preparation.

    • Add varying concentrations of the test compound (e.g., α-PVP dissolved in assay buffer) or vehicle control. For determination of non-specific uptake, add a high concentration of a known potent inhibitor (e.g., nomifensine for DAT).

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine, final concentration ~10-20 nM).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear phase of uptake.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), followed immediately by three washes with ice-cold assay buffer to remove external radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific uptake is calculated by subtracting the counts from the non-specific uptake wells from all other wells.

    • Plot the percent inhibition of specific uptake against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of specific uptake).

In Vivo Assay: Conditioned Place Preference (CPP)

Rationale: The CPP paradigm is a Pavlovian conditioning model used to measure the motivational properties of a drug. It assesses whether an animal will associate a neutral environment with the rewarding effects of a substance. It is a cornerstone for evaluating the abuse potential of novel compounds.[15][20]

Detailed Protocol:

  • Apparatus: A standard CPP apparatus consists of at least two distinct compartments separated by a removable door. The compartments are made distinguishable by multiple cues (e.g., wall color, floor texture, odor).

  • Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1):

    • Place the animal (e.g., mouse or rat) in the central area of the apparatus with free access to all compartments for a set duration (e.g., 15-20 minutes).

    • Record the time spent in each compartment using an automated tracking system. This establishes any inherent bias for one compartment over another. Animals showing a strong unconditioned preference for one side (>80% of the time) may be excluded.

  • Phase 2: Conditioning (Days 2-9):

    • This phase typically consists of 8 conditioning sessions (one per day).

    • On "drug" days (e.g., 2, 4, 6, 8), administer the test compound (e.g., α-PVP, 1-3 mg/kg, i.p.) and immediately confine the animal to one of the compartments (e.g., the initially non-preferred compartment, in a biased design) for 30 minutes.

    • On "vehicle" days (e.g., 3, 5, 7, 9), administer a saline injection and confine the animal to the opposite compartment for 30 minutes. The order of drug and vehicle administration should be counterbalanced across subjects.

  • Phase 3: Post-Conditioning (Preference Test - Day 10):

    • In a drug-free state, place the animal back in the central area with free access to all compartments, identical to the pre-conditioning phase.

    • Record the time spent in each compartment for 15-20 minutes.

  • Data Analysis:

    • Calculate the "preference score" as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning test.

    • A statistically significant positive preference score indicates that the drug has rewarding properties. Compare the drug-treated group to a saline-control group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

The mechanism of action of α-pyrrolidinophenone psychostimulants in the CNS is primarily driven by their potent blockade of dopamine and norepinephrine transporters. This action elevates synaptic catecholamine levels, leading to the robust activation of postsynaptic receptors, particularly the D₁ dopamine receptor. The subsequent engagement of intracellular signaling cascades, prominently featuring the cAMP/PKA/DARPP-32 pathway, orchestrates changes in neuronal excitability and gene expression that underlie the profound behavioral effects of these compounds, including intense psychomotor stimulation and a high potential for reinforcement and abuse. The methodological approaches detailed herein provide a robust framework for the continued investigation of this and other emerging classes of psychoactive substances.

References

  • Ellefsen, K. L., et al. (2016). The lipophilicity of substituted cathinones influences their potencies as monoamine transporter inhibitors. Neuropharmacology, 111, 14-21.
  • Bateup, H. S., et al. (2008). Cell type-specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs. Nature Neuroscience, 11(8), 932–939. [Link][21]

  • Valjent, E., et al. (2005). Regulation of a protein phosphatase cascade allows convergent dopamine and glutamate signals to activate ERK in the striatum. Proceedings of the National Academy of Sciences, 102(2), 491-496.
  • Greengard, P. (2001). The neurobiology of dopamine signaling. Bioscience Reports, 21(3), 247-269.
  • Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(9), 1524–1529. [Link][6]

  • Gannon, B. M., et al. (2018). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 364(2), 253-264. [Link][5]

  • Sassone-Corsi, P. (2012). The cyclic AMP pathway. Cold Spring Harbor Perspectives in Biology, 4(12), a011148.
  • Flores-Otero, M., et al. (2014). D1 Dopamine Receptor Activation Reduces GABAA Receptor Currents in Neostriatal Neurons Through a PKA/DARPP-32/PP1 Signaling Cascade. Journal of Neurophysiology, 111(11), 2269-2279. [Link][13]

  • Girault, J. A., et al. (2007). Convergence of dopamine and glutamate signaling onto striatal ERK activation in response to drugs of abuse.
  • Lee, K. W., & Kim, Y. (2021). Dopamine D1 receptor activation and cAMP/PKA signalling mediate Brd4 recruitment to chromatin to regulate gene expression in rat striatal neurons. bioRxiv. [Link][9]

  • Bateup, H. S., et al. (2010). Distinct subclasses of medium spiny neurons differentially regulate striatal motor behaviors. Proceedings of the National Academy of Sciences, 107(33), 14845-14850.
  • Dunkley, P. R., & Robinson, P. J. (2015). Synaptosome Preparations: Which Procedure Should I Use? In Synaptic Function. Springer.
  • Tzschentke, T. M. (2007). Measuring reward with the conditioned place preference (CPP) paradigm: a comprehensive review of drug effects, recent technical advances and future challenges. Progress in Neurobiology, 82(1-3), 31-61.
  • Aguilar, M. A., et al. (2009). The conditioned place preference paradigm: a critical review from a motivational perspective. Pharmacology Biochemistry and Behavior, 92(2), 263-270.
  • Carlezon, W. A., & Chartoff, E. H. (2007). Intracranial self-stimulation (ICSS) in rodents to study the neurobiology of motivation. Nature Protocols, 2(11), 2987-2995. [Link][16]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
  • Marusich, J. A., et al. (2014). The abuse potential of α-PVP and 4-Me-α-PVP, two novel cathinone derivatives. Journal of Pharmacology and Experimental Therapeutics, 351(1), 126-134.
  • Gatch, M. B., et al. (2015). Locomotor stimulant and discriminative stimulus effects of α-pyrrolidinovalerophenone (α-PVP). Psychopharmacology, 232(18), 3367-3375.
  • Watterson, L. R., et al. (2014). Effects of α-Pyrrolidinopentiophenone and 4-Methyl-N-Ethylcathinone, Two Synthetic Cathinones Commonly Found in Second-Generation “Bath Salts,” on Intracranial Self-Stimulation Thresholds in Rats. Neuropsychopharmacology, 39(12), 2873–2881.
  • Gannon, B. M., & Sulzer, D. (2020). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers in Pharmacology, 11, 579. [Link][1]

  • Glennon, R. A., & Dukat, M. (2016). Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). Current Topics in Behavioral Neurosciences, 32, 281–304. [Link][3][13]

  • Gannon, B. M., et al. (2019). Psychomotor stimulant effects of α- pyrrolidinovalerophenone (αPVP) enantiomers correlate with drug binding kinetics at the dopamine transporter. Neuropsychopharmacology, 44(6), 1079-1087.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Data Sheet. [Link][22]

  • Chen, X., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience, 11(7), 1048-1057. [Link][7]

  • Olds, J., & Milner, P. (1954). Positive reinforcement produced by electrical stimulation of septal area and other regions of rat brain. Journal of Comparative and Physiological Psychology, 47(6), 419-427.
  • Gatch, M. B., et al. (2017). Stereoselective neurochemical, behavioral and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats. Neuropharmacology, 112(Pt A), 11-20.
  • Markou, A., et al. (1993). The mesolimbic dopamine system and reward processes. Neuroscience & Biobehavioral Reviews, 17(1), 23-45.
  • Svingos, A. L., et al. (2001). D1 and D2 dopamine receptor-mediated regulation of DARPP-32 phosphorylation in striatal- and pallidal-projecting neurons. Journal of Neurochemistry, 76(3), 775-784.
  • Valjent, E., et al. (2004). The role of DARPP-32 in the actions of drugs of abuse. Neuropharmacology, 47(Suppl 1), 14-23.
  • Gannon, B. M., et al. (2017). Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants. Drug and Alcohol Dependence, 181, 14-20. [Link][23]

  • Javadi-Paydar, M., et al. (2020). Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. Behavioural Brain Research, 395, 112852. [Link][5][24]

  • Wikipedia contributors. (2023). Conditioned place preference. Wikipedia, The Free Encyclopedia.
  • Reis, F. S., et al. (2020). Conditioned place preference (CPP) protocol design across experimental days (D). ResearchGate. [Link][1]

  • Moreno-Rius, J. (2018). Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Journal of Visualized Experiments, (136), 57650. [Link][25]

  • Gatch, M. B., et al. (2018). Stereoselective neurochemical, behavioral and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats. Neuropharmacology, 134(Pt A), 11-20. [Link][4][23]

  • Breivogel, C. S., & Childers, S. R. (2020). Proteomic comparison of different synaptosome preparation procedures. Journal of Neuroscience Methods, 345, 108891. [Link][18]

  • Proteintech. (2023). Isolating Synaptosomes: Tips and Best Practice. YouTube. [Link][26]

  • Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(9), 1524–1529. [Link][6]

Sources

Biological Activity of 1-Phenyl-2-pyrrolidin-1-ylethanol Enantiomers: A Stereoselective Investigation into Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Chirality is a fundamental principle in pharmacology, where enantiomers of a single compound can exhibit profoundly different biological activities.[1] This guide provides a detailed technical examination of the enantiomers of 1-Phenyl-2-pyrrolidin-1-ylethanol, a chiral amino alcohol structurally related to potent psychoactive agents. While research on this specific compound is emerging, we can infer its likely pharmacological profile by analyzing its close structural analogs, the synthetic cathinones and pyrovalerone derivatives.[2][3] This document will explore the critical importance of stereochemistry in its interaction with monoamine transporters, outline methodologies for enantioselective synthesis and separation, and present a framework for evaluating the differential pharmacodynamics of its (R)- and (S)-enantiomers. The primary mechanism of action is anticipated to be the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, with one enantiomer likely demonstrating significantly higher potency.[3] This guide is intended for researchers in pharmacology, medicinal chemistry, and drug development, offering both foundational knowledge and practical protocols for investigating this and similar chiral compounds.

The Principle of Chirality in Pharmacology

The biological activity of chiral compounds is intrinsically linked to their three-dimensional structure. Enantiomers, being non-superimposable mirror images, often interact differently with stereoselective biological targets like enzymes and receptors.[1] This disparity can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active or even responsible for undesirable side effects (the distomer).[4]

The Easson-Stedman Hypothesis

The foundational "three-point interaction" model, postulated by Dalgliesh and later refined, suggests that for a chiral molecule to be differentiated by a chiral receptor, a minimum of three points of interaction between the molecule and the receptor are necessary.[4] For a compound like this compound, these interaction points are likely the phenyl group (hydrophobic interaction), the hydroxyl group (hydrogen bonding), and the protonated nitrogen of the pyrrolidine ring (ionic interaction). A change in stereochemistry at the chiral centers would alter the spatial arrangement of these groups, disrupting the optimal fit with the target binding site.

Introduction to this compound

This compound is a chiral amino alcohol. Its structure consists of a phenyl group, an ethanol backbone, and a pyrrolidine ring.[5] The presence of two chiral centers (at C1 bearing the hydroxyl group and C2 bearing the pyrrolidine ring) means it can exist as four possible stereoisomers. This guide focuses on the enantiomeric pair derived from the reduction of the corresponding ketone, 1-phenyl-2-pyrrolidin-1-yl-ethanone. This parent ketone structure is the core of many synthetic cathinones known to be potent central nervous system stimulants that primarily act as monoamine reuptake inhibitors.[2][6] The reduction of the ketone to a hydroxyl group modifies the molecule's polarity and hydrogen-bonding capability, which is expected to influence its binding affinity and selectivity for monoamine transporters.

Enantioselective Synthesis and Chiral Separation

The production of enantiomerically pure compounds is essential for accurately assessing their individual biological activities.[7] This can be achieved either through asymmetric synthesis, which creates a specific enantiomer directly, or by resolving a racemic mixture.[8][9]

Strategies for Enantioselective Synthesis

Asymmetric synthesis aims to create a single enantiomer in excess. For this compound, a common strategy would be the asymmetric reduction of the precursor ketone, 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one. This can be accomplished using chiral reducing agents or catalysts, such as those derived from proline or chiral metal complexes, which create a chiral environment that favors the formation of one alcohol stereoisomer over the other.

Chiral Resolution of Racemic Mixtures

When a racemic mixture is synthesized, the enantiomers must be separated. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most versatile and widely used method for this purpose.[10] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.[10][11]

This protocol describes a standard method for the analytical or semi-preparative separation of this compound enantiomers. The choice of a polysaccharide-based CSP (e.g., derivatized cellulose or amylose) is based on their broad applicability for separating a wide variety of chiral compounds, including amino alcohols.[11]

  • System Preparation:

    • HPLC System: An isocratic HPLC system equipped with a UV detector.

    • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak IA or IC column.

    • Mobile Phase: A mixture of a nonpolar solvent (e.g., n-Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). An amine additive (e.g., Diethylamine, DEA) is often added at a low concentration (~0.1%) to improve peak shape and reduce tailing for basic compounds.

    • Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30-60 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the racemic this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Analysis:

    • Injection Volume: 5-10 µL.

    • Detection: Set the UV detector to a wavelength where the phenyl group has strong absorbance (e.g., 210 nm or 254 nm).

    • Run Time: Execute the run for a sufficient duration to allow for the elution of both enantiomeric peaks.

    • Optimization: If separation is incomplete, adjust the ratio of the alcohol modifier in the mobile phase. Increasing the alcohol content generally decreases retention time, while decreasing it can improve resolution, albeit with longer run times. The type of alcohol can also significantly impact selectivity.

  • Data Analysis:

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomers.

    • Calculate the resolution factor (Rs) between the two peaks. A baseline separation (Rs ≥ 1.5) is considered ideal.

    • Determine the enantiomeric excess (ee) of the sample if it is not a perfect racemic mixture.

Workflow for Chiral Analysis

G cluster_synthesis Synthesis cluster_separation Chiral Resolution cluster_isolation Isolation & Verification cluster_testing Biological Evaluation racemic Racemic Synthesis of This compound hplc Chiral HPLC Separation (e.g., Chiralpak Column) racemic->hplc Inject Racemate enantiomer_R (R)-Enantiomer hplc->enantiomer_R Elutes First (Hypothetical) enantiomer_S (S)-Enantiomer hplc->enantiomer_S Elutes Second (Hypothetical) testing Comparative Biological Assays (Binding, Functional, etc.) enantiomer_R->testing enantiomer_S->testing G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (DA/NE) synapse Synaptic Cleft vesicle->synapse Neurotransmitter Release (DA/NE) transporter DAT/NET Transporter Binding Site receptor Postsynaptic Dopamine (D1/D2) & Adrenergic Receptors effect Downstream Signaling & Cellular Response receptor->effect synapse->transporter:f0 Reuptake synapse->receptor Receptor Binding drug (S)-Enantiomer drug->transporter:f1 Blocks Transporter

Caption: Mechanism of action for the more potent (S)-enantiomer.

Structure-Activity Relationship (SAR) Insights

The differences in activity between the enantiomers and related molecules provide crucial insights into the structural requirements for binding to monoamine transporters.

  • Stereochemistry is Paramount: As demonstrated by the data on analogs, the spatial orientation of the functional groups is the single most important factor determining potency. [3]The (S)-configuration at the carbon adjacent to the pyrrolidine ring appears to be optimal for interaction with DAT and NET.

  • The Pyrrolidine Ring: Compared to analogs with a piperidine (6-membered) ring, the 5-membered pyrrolidine ring consistently confers higher potency at DAT and NET. [3]This suggests the size and conformational constraints of the pyrrolidine ring are ideal for the transporter's binding pocket.

  • Hydroxyl vs. Ketone Group: The parent compounds of this class are cathinones (β-ketones). The reduction of the ketone to a hydroxyl group, as in this compound, introduces a hydrogen bond donor and removes a polar carbonyl group. This change can alter the binding mode, potentially increasing selectivity for NET over DAT or affecting metabolic stability.

  • Phenyl Ring Substitution: While the parent compound is unsubstituted, substitutions on the phenyl ring (e.g., methyl or halogen groups) are known to modulate potency and selectivity across DAT, NET, and SERT. [3]This provides a scaffold for future medicinal chemistry efforts to fine-tune the pharmacological profile.

Logical Relationship Diagram for SAR

G center Biological Activity (DAT/NET Inhibition Potency) node_stereo (S)-Stereochemistry (at Cα) node_stereo->center Increases Potency (Eutomer) node_pyrrolidine Pyrrolidine Ring node_pyrrolidine->center Confers High Potency (Optimal Size) node_hydroxyl Hydroxyl Group (vs. Ketone) node_hydroxyl->center Modulates Selectivity & Metabolism node_phenyl Phenyl Group (Aromatic Core) node_phenyl->center Provides Core Hydrophobic Interaction

Caption: Key structural features influencing biological activity.

Future Directions and Therapeutic Potential

The characterization of this compound enantiomers is a critical step in understanding the broader class of pyrrolidine-based monoamine reuptake inhibitors.

  • Therapeutic Potential: Potent and selective DAT/NET inhibitors have therapeutic applications in conditions characterized by catecholamine deficits, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. [6]The development of a single, potent enantiomer like the (S)-isomer could offer a cleaner pharmacological profile with fewer off-target effects compared to a racemic mixture.

  • Research Tool: The enantiomers serve as valuable pharmacological tools to probe the structure and function of the dopamine and norepinephrine transporters. By comparing their binding and functional effects, researchers can gain a deeper understanding of the chiral recognition sites within these critical proteins.

  • Further Studies: Comprehensive evaluation requires further studies, including in vivo microdialysis to confirm increases in synaptic dopamine and norepinephrine, behavioral pharmacology studies (e.g., locomotor activity, drug discrimination) to assess stimulant and abuse potential, and metabolic profiling to determine the stability and metabolic fate of each enantiomer. [12]

Conclusion

The biological activity of this compound is highly dependent on its stereochemistry. Drawing from robust evidence from closely related analogs, it is concluded that the (S)-enantiomer is likely the more potent and selective inhibitor of the dopamine and norepinephrine transporters. This stereoselectivity underscores the importance of chiral separation and the evaluation of single enantiomers in drug development. The detailed protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to synthesize, separate, and characterize these and other chiral molecules, ultimately advancing our understanding of neuropharmacology and paving the way for more targeted therapeutic agents.

References

  • Benchchem. (n.d.). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride.
  • Vulcanchem. (n.d.). (S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol.
  • Unknown Author. (n.d.). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology.
  • Ukrainets, I. V., et al. (n.d.). Synthesis and biological properties of Enantiomers of 1-Allyl-4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid (1-Ethylpyrrolidin-2-Ylmethyl)-Amide Hydrochloride. An-Najah Staff Site.
  • Mitin, A. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

  • Al-Ghanayem, A., & El-Azab, A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Retrieved from [Link]

  • Costin, C. (n.d.). Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. Retrieved from [Link]

  • Gudasheva, T. A., et al. (2022). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. MDPI. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 19134-50-0, 1-phenyl-2-pyrrolidin-1-yl-propan-1-one. Retrieved from [Link]

  • Smolecule. (n.d.). 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one. PubChem. Retrieved from [Link]

  • Takamura, M., et al. (2004). Synthesis and biological activity of novel alpha-substituted beta-phenylpropionic acids having pyridin-2-ylphenyl moiety as antihyperglycemic agents. Bioorganic & Medicinal Chemistry, 12(9), 2419-39. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP).
  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Retrieved from [Link]

  • Knoll, J., et al. (1992). The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. Archives Internationales de Pharmacodynamie et de Thérapie, 316, 5-29. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 1228033-52-0 | Product Name: (S)-1-Phenyl-1-((R)-pyrrolidin-2-yl)ethanol. Retrieved from [Link]

  • Planas-Iglesias, J., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Organic Process Research & Development, 26(4), 1117–1127. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Retrieved from [Link]

  • Del Rio, V., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Retrieved from [Link]

  • Kim, M., et al. (2020). Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives. Journal of Medicinal Chemistry, 63(24), 16012–16022. Retrieved from [Link]

  • Unknown Author. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor. Retrieved from [Link]

  • Singh, L., et al. (1990). Enantiomers of HA-966 (3-Amino-1-Hydroxypyrrolid-2-One) Exhibit Distinct Central Nervous System Effects. Journal of Pharmacology and Experimental Therapeutics, 255(3), 1051-1057. Retrieved from [Link]

  • Ali, I., et al. (2013). Enantiomeric Recognition and Separation by Chiral Nanoparticles. RSC Advances, 3(42), 19216-19236. Retrieved from [Link]

  • Cantrell, T. S., et al. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. IUCrData, 7(Pt 5), x220406. Retrieved from [Link]

Sources

A Technical Guide to the Discovery and Development of 1-Phenyl-2-pyrrolidin-1-ylethanol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-phenyl-2-pyrrolidin-1-yl chemical scaffold is the foundation for a significant class of central nervous system (CNS) stimulants, most notably the synthetic cathinones. This guide provides an in-depth technical exploration for researchers and drug development professionals into the synthesis, pharmacology, structure-activity relationships (SAR), and analytical methodologies associated with these compounds. We focus on prominent analogues such as the β-ketone derivatives Pyrovalerone and α-Pyrrolidinopentiophenone (α-PVP), as well as the non-keto analogue Prolintane. These molecules are potent and selective norepinephrine-dopamine reuptake inhibitors (NDRIs), a mechanism that underpins both their historical therapeutic applications and their high potential for abuse. By detailing experimental protocols, summarizing key quantitative data, and visualizing complex pathways, this document serves as a comprehensive resource for understanding and navigating the discovery of novel derivatives in this pharmacologically important class.

Introduction: The Phenyl-Pyrrolidine Scaffold

The 1-phenyl-2-pyrrolidin-1-yl moiety represents a "privileged scaffold" in the design of CNS-active compounds.[1][2] Its core structure, consisting of a phenyl group and a pyrrolidine ring connected by a two-carbon linker, is central to a family of potent monoamine reuptake inhibitors.[2] The great interest in this saturated scaffold is enhanced by the sp3-hybridization of the pyrrolidine ring, which allows for efficient exploration of pharmacophore space and contributes to molecular stereochemistry.[2]

This guide focuses on two primary variations of this scaffold:

  • β-Keto Analogues (Substituted Cathinones): These compounds, featuring a ketone at the β-position of the ethyl chain, are structurally related to cathinone, the primary psychoactive component of the khat plant.[3][4] Key examples include Pyrovalerone (4'-methyl-α-pyrrolidinovalerophenone) and α-Pyrrolidinopentiophenone (α-PVP), which are powerful psychostimulants.[5][6]

  • Reduced Analogues: This category includes compounds where the β-ketone is reduced to a hydroxyl group (the titular 1-phenyl-2-pyrrolidin-1-ylethanol) or fully reduced to an alkane, such as Prolintane.[7][8]

The primary mechanism of action for this class is the potent and selective inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), with significantly weaker effects on the serotonin transporter (SERT).[8][9][10] This norepinephrine-dopamine reuptake inhibitor (NDRI) profile is responsible for their stimulant effects and distinguishes them from non-selective agents or monoamine releasers like MDMA.[6][9]

Synthetic Pathways and Methodologies

The synthesis of these analogues is well-established, with several viable routes available depending on the desired final structure and available starting materials. The choice of synthetic pathway is critical as it dictates yield, purity, and the ability to introduce chiral centers stereoselectively.

Primary Synthetic Route: α-Halogenation of Ketones

The most common and direct method for synthesizing β-keto derivatives like α-PVP involves a two-step process starting from the corresponding valerophenone precursor.[11][12][13]

Causality: This route is favored for its simplicity and the commercial availability of various substituted phenones. The α-bromination creates a reactive electrophilic site, which is readily attacked by the nucleophilic secondary amine of pyrrolidine to form the final product.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution Valerophenone 1-Phenylpentan-1-one (Valerophenone) Bromine Bromine (Br₂) in Acetic Acid AlphaBromo 2-Bromo-1-phenylpentan-1-one Bromine->AlphaBromo Electrophilic Addition Pyrrolidine Pyrrolidine AlphaBromo->Pyrrolidine Intermediate AlphaPVP α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one) Pyrrolidine->AlphaPVP SN2 Reaction

Caption: General workflow for the synthesis of α-PVP.

Experimental Protocol: Synthesis of α-PVP

  • α-Bromination: Dissolve 1-phenylpentan-1-one (valerophenone) in glacial acetic acid. Add a solution of bromine in acetic acid dropwise while stirring at room temperature. The reaction is monitored by TLC until the starting material is consumed. The mixture is then poured into ice water, and the resulting precipitate (2-bromo-1-phenylpentan-1-one) is filtered, washed, and dried.[13]

  • Nucleophilic Substitution: Dissolve the crude 2-bromo-1-phenylpentan-1-one in a suitable solvent such as acetonitrile. Add an excess of pyrrolidine (typically 2-3 equivalents) and a non-nucleophilic base like potassium carbonate. Reflux the mixture for several hours until the reaction is complete.[11]

  • Workup and Purification: After cooling, the reaction mixture is filtered. The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product can be purified by column chromatography or by conversion to its hydrochloride salt, which is then recrystallized.[12]

Alternative Synthetic Strategies

For non-keto analogues like prolintane, alternative methods are employed. One effective approach starts from the readily available allylbenzene.[7][14] This multi-step synthesis involves epoxidation, regioselective ring-opening with a Grignard reagent, installation of a succinimide moiety via a Mitsunobu reaction, and subsequent reduction steps.[7][14] This pathway avoids the use of toxic cyanides, which were used in earlier methods.[7]

Chiral Synthesis

The α-carbon adjacent to the carbonyl group is a chiral center, meaning these compounds exist as enantiomers.[13] Stereochemistry is crucial as biological activity often resides primarily in one enantiomer. The (S)-isomer of pyrovalerone, for example, is the more biologically active form.[15] Chiral synthesis can be achieved by using chiral precursors, such as (S)-proline, to construct the pyrrolidine ring and guide the stereochemistry of the final product.[16][17] A common strategy involves creating a Weinreb amide from a protected proline derivative, which is then reacted with a Grignard reagent, followed by deprotection and hydrogenation to yield the chiral 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-ol.[16]

Pharmacology and Mechanism of Action

The psychostimulant effects of this compound derivatives are mediated by their interaction with monoamine transporters in the brain.[3][5]

The Monoamine Transporter System

Monoamine transporters (MATs) are proteins located on the presynaptic neuronal membrane that are responsible for the reuptake of neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft back into the neuron. This reuptake process terminates the neurotransmitter signal. The key transporters are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[18]

Potent and Selective NDRI Activity

Pyrovalerone, α-PVP, and their analogues are potent inhibitors of DAT and NET, but weak inhibitors of SERT.[9][18] By blocking DAT and NET, they prevent the reuptake of dopamine and norepinephrine, leading to a rapid and sustained increase in their extracellular concentrations in brain regions associated with reward, executive function, and arousal.[5][18] This elevation of catecholamine levels is the direct cause of the compounds' characteristic stimulant effects, including euphoria, increased energy, and enhanced focus.[6][19]

G Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) Norepinephrine (NE) Presynaptic->DA_NE Release SynapticCleft Synaptic Cleft DAT DAT NET NET DA_NE->DAT Reuptake DA_NE->NET Reuptake Receptors DA/NE Receptors DA_NE->Receptors Binding Receptors->Postsynaptic Signal Drug α-PVP / Pyrovalerone Derivative Drug->DAT Blocks Drug->NET Blocks G cluster_0 Structure-Activity Relationships Structure AlkylChain α-Alkyl Chain - Longer chain (e.g., propyl in α-PVP) increases DAT/NET potency. AlkylChain->Structure PhenylRing Phenyl Ring Substitution - Halogens at meta-position enhance DAT selectivity (e.g., 3-F-α-PVP). - 4-Methyl (Pyrovalerone) is potent. PhenylRing->Structure Pyrrolidine Pyrrolidine Ring - Tertiary amine is critical for activity. Pyrrolidine->Structure Ketone β-Ketone - Reduction to alcohol or alkane (Prolintane) retains NDRI activity. Ketone->Structure

Caption: Key SAR points for the α-pyrrolidinophenone scaffold.

Comparative Biological Activity

The high ratio of DAT to SERT inhibition is a hallmark of this class and is strongly correlated with abuse potential. [20]

Compound DAT IC₅₀ (nM) NET IC₅₀ (nM) SERT IC₅₀ (nM) DAT/SERT Ratio
α-PVP 12 - 39.8 14 - 36.2 >10,000 >251
MDPV 2.4 - 4.1 26.3 - 36.2 2237 - 3374 ~545 - 1405
Pyrovalerone 18.1 - 53 60.1 - 81 >10,000 >188
Cocaine 114 - 251 313 - 482 304 - 979 ~2.6

Data synthesized from multiple sources to show representative ranges.[9][18][20]

Analytical and Characterization Protocols

Accurate identification and quantification of these compounds are critical for both research and forensic applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques. [21][22]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification based on fragmentation patterns.

Protocol: GC-MS Analysis

  • Sample Preparation: For biological matrices, perform a liquid-liquid or solid-phase extraction to isolate the analyte. The extract is dried and reconstituted in a suitable solvent (e.g., ethyl acetate). Derivatization is typically not required but can be used.

  • Injection: Inject 1 µL of the sample into a GC system equipped with a capillary column (e.g., HP-5MS).

  • Chromatography: Use a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a high temperature (e.g., 300°C) to elute the compounds.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is collected in full scan mode for identification.

  • Analysis: The resulting mass spectrum is compared to reference libraries. A known issue with synthetic cathinones is thermal degradation in the hot GC inlet, which can lead to the formation of characteristic artifacts (e.g., loss of 2 Da), aiding in identification. [23]The base peak for α-PVP is often the 1-benzylidenepyrrolidinium ion at m/z 160. [23]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is advantageous as it avoids high temperatures, preventing thermal degradation and allowing for the analysis of metabolites like the reduced alcohol form. [22]Reverse-phase HPLC with a C18 column is commonly used, coupled to a tandem mass spectrometer (MS/MS) for high sensitivity and specificity. [21]

Therapeutic Potential vs. Abuse Liability

Historical and Potential Therapeutic Applications

The potent stimulant properties of this class led to their initial development for medical use. Prolintane was prescribed for conditions like ADHD and narcolepsy, while Pyrovalerone was used for chronic fatigue and as an appetite suppressant. [10][24]There remains research interest in developing novel, selective NDRIs based on this scaffold for ADHD, as they may offer an alternative to existing treatments. [12]

The Challenge of Abuse

The same potent and selective DAT inhibition that provides therapeutic stimulant effects also drives a high potential for abuse and addiction. [11][20]The rapid onset and intense euphoria produced by compounds like α-PVP are similar to those of cocaine and methamphetamine. [6][12]This has led to widespread recreational use and subsequent legal control. α-PVP, for instance, is a Schedule I controlled substance in the United States. [11][25]The high DAT/SERT selectivity ratio is considered a key predictor of abuse liability; compounds with high ratios are more likely to be reinforcing. [20]

Conclusion and Future Directions

The this compound framework and its β-keto analogues represent a pharmacologically powerful class of NDRIs. Their straightforward synthesis and tunable structure have made them a subject of intense study, both for their therapeutic potential and as substances of abuse. The extensive SAR data available provides a clear roadmap for medicinal chemists: modifications to the α-alkyl chain and phenyl ring can precisely modulate potency and selectivity.

Future research will likely focus on dissociating the therapeutic stimulant effects from the high abuse liability. This could involve designing analogues with modulated kinetics or subtly increasing SERT affinity to temper the intense dopaminergic reward signal, potentially leading to safer and more effective treatments for disorders like ADHD. As new derivatives continue to emerge, the robust analytical protocols outlined here will remain essential for their identification and characterization.

References

  • Grokipedia. Pyrovalerone. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED4pCUEWsSzjyISouCLPLsFIak9UYKYLpVpWhG1ZBBd1MsyZFOe8D6q-cH8pNol0pMVqavLEO6_ftVrtyM-5e4722RlSJgdgHhjbIQmrmB3tuII-_i1j6UPGji3XHpgKbRLQ==
  • Papaseit, E., et al. (2025). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Frontiers in Pharmacology. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE93gnQZE1kY11QvT5ZveuTO7GjFPC1tdXIJQIXXdpkc4lR4FxLDv_wV2mrwG9M8rzCQ8Cm7XvEu7K6pOo9cMoRGdZ53v5u2gO0o9PwBkH05NzXTCmnNo656Ham1aAt9Lh9g7zMkjTGgGMk4267aYO0iLMdrtzKIEyyi2ftqzmH7JX54vARKEhqm2d7KgN1V2OiWnEp
  • Wikipedia. α-Pyrrolidinopentiophenone. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Kw-dmg8vnxMrUiEBxrcwKuZXalBMWQeKHDKooYXRRn-iinQy1rpoz11bkQds4A1X2kUcLxTF_KO3wghkycQYEjLCL7kkBRffk6Cpyu5zM5pO8qBUZUk9pMmxOF4autph3LZWhpqn0tzQEGBEQ3I3jqeevMNnWQ==
  • Papaseit, E., et al. (2025). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. PMC. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmMTszIoHqPfzBCuWYx52NlkmkBFyEPWM8LCL82Ebes3AHJQ4EUOkF5c7WuOp4VjovOmqk03HbF1o9y3NNtty7jnelLliXwlBvxWtmqIS3wa7hV5p6BWrUxcgkCehhCZWv7B7byzbOszMlXig=
  • Kolanos, R., et al. (2020). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrpxZvr7cvvZsK6V9XpK9BL8PEQd1v3eKiPayc4EyI4AQsnQoC-I703uYgeqz9b-jSx3uReGsiHX_Ewhey2BQJTR2d3mMPqLuDUEvH326vHBxVYA7_qVc8BI3dpP9mxxUvAU4=
  • Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PMC - PubMed Central. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzaBWD-xWm2EDyB0KAvK6_ou_WAorVdyWBT8lLw9z0RXQ1dLYLYHddsUbJ-rg9ENK5U9ka8szqoiuJDEyDcIUOzMgdC4w4EzY-FXwDck6rXepKNAGk-lZycrHKrPxR-WWSax7s9WIR7Q8KrA==
  • Reitsamer, J., et al. (2025). Prolintane analogs as hybrid monoamine transporter ligands: structural determinants and species differences. PubMed. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrEussLsSEUeCdy0-LWYI8CCG2MN9_qdoZcBr62GcjjGhnUvrINkxIh7YUKiRJ_LPtfaH7fVO8HcvioJ9WU9gTw9-fOYv1EFaCd4W8Rg7cHYEqREk6qKsf5d2alW5VLssd3-4=
  • Glennon, R. A., et al. (2016). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. PubMed Central. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuCHeYyoL0QytGFj_iNpezCJwZ9vZ9c1839_lzlPMM-jnG3NVQ8Xd_1V5y5bnn5CUXtQy15Rt55pBzXrDjfidCjlJOO4kAOQcqimAEqQdqp4NvpWQWwahywRWMVLWKAz9q8AyrlrBrQUYGpQ==
  • Cha, H. J., et al. (2022). Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”) Derivatives. PubMed Central. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoiCKJzNqg1ylWdu9E3jofKxYiI-YQcOWgnzZKmH55YHaCnECY2u_JAQ-1ES93G168tkiz_qpG9Opb6u3NXPWGNGIdck2i3GoUUPPPHDsEEcaqZR6yXMBnCyZjc9QlaJssm6WlGcmiuam54w==
  • BenchChem. 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjys1H1OtSa8iL1hwTQvU_H8Z4YShTW8QLpzR8lnIsfkRzZarAtyl0npOAYtr30xGOFynz0dNL4TNQiZd3ulafcoaEdXmsqf0HMaqvptpDcNGh-X_6crDefq33tfjU767Y49A=
  • Puttonen, T. S., et al. (2018). The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio). PMC - PubMed Central. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmjFLkwbxg9QYLy1q7RDJE8BbMoj94nYauS1PIreIuCQahofoDlfzeNU0dcARJ7xtUOfRsTTm_jJTlNsD_8RBUDWdvCIvkZEq0ucD4yGCK8lLez4jQEno4OPC46MwJ6Kw0gU8VBzTOP5VpLA==
  • Mujahid, M., & Muthukrishnan, M. (2019). An alternative synthesis of the CNS stimulant Prolintane. Semantic Scholar. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg7IELLG3ysXyFwKzMTwIuBcg17CYkhOUyuj_pan6M3dZQwfEmotzR3d3ghrnPx3iJ0dWkOk5CjzYGclYIcYGR6qFfj19muTlqqQJYdQ1pWj0YON4l6cYk96Z9OCHcx7NvTI93aOO8ybY8v3b24Rg9Gkb_b9MDCv-6ln3CSCLQOIDe0U9sgHl7
  • Wikipedia. Pyrovalerone. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSeV1V5UzkIfoFLfeqAiKyy104Ele_xzqOGYFgfIdUA_tgtSjd0Tv0SWXXN9IRqNN1oNIvNKBJmHBXCRZfGq50wddDw6iPp0AyavqRnpeeKMgwzq1zSNmEtM3TJFPuJGW0cRcO
  • Baumann, M. H., et al. (2014). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSrX89QW5zxU9n_90NuV0Qgh8b2zCkFRHQHPvD8VkqdcdsfC-QZNvvIxuzMPPw5WgfFvWTkvmKih88T39HB6_3kutuMu5JwOqhTX-X6-PpVyF_rdnPynO2fmrotZ5NataRrDPSYYkkF8frDu_QEAALEH7cLeFLBNNCbcFUx4zDtGlMDQSySyjTAO1W0Gg1dtU6hivcT4oKGN-F_DUgOJah8L6ogkux9wT_eZASq7gaz4fIVbR2O6AvplkPuzucAY1N2aCRdUwJ9WdcQ3RyD-L341mBqwm3CCU=
  • Wikipedia. Prolintane. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErk0m6VF9oMekxx_HVZpO78OOb6JU5atY5EDp4F227xa1Djz7phjjLWr-KVnIGcBYBn1dmaJWtFqE8RCJGeOStxydr7IDe1znSdLrDl8NOxjQsG0p4dOVzH7TpHSJiy9JB5g==
  • Cantrell, T. S., et al. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. PMC - PubMed Central. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI4H7nqxvHiVlCLwp4xQqrTGi2SU5-PkZn6ieWhYoX0m0Q-a01HF_QAvqZ7un5AsfJFX4kYHsBISG9xuzP0wEdQNgvmGvxiC4IYB95I3Kl8uK1FGlCazUPdhNMpNtLtlLcFU0JsFwxD2gnKV8=
  • Mujahid, M., & Muthukrishnan, M. (2019). An Alternative Synthesis of the CNS Stimulant Prolintane. ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAghown00C7BNa5-6r-J2Syzz63DsYmQ_ZgkANxOcgyXZTaE-70Gly6jmtmBjr5ZbTQHebdIh0tp6lsXLHcaVdhCKXe_1F7YfGlPB0jPOGt1mLm1TmFzXLwEUcl-xvSj2ION25d3v11zPQBmStwfzGN575Ld7VVhjSdhOTCvkhtcu1E-rCqpjF07T0mnPIXTIb0M7yKk-xGFjMHj_up4QOV6gIDuA=
  • Google Patents. Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5A2CGKR-9lPsMlONhA_6KGClTlxozuRehypCmyjbV1TzuZSBcP_N6Jbl4ZFfXx5X0elRgvEtbTsdeU_NWV8LPMpvdrS9OVfcexIksh1Fn5M5iquCKvMjOe-DOrxnBiO-0tzUAW255KLlL
  • BenchChem. Navigating the Analytical Landscape for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol: A Comparative Guide to Assay Validation. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbpQLkcUR6Hz-ElTDyFDrV8wgSVOly6htFCVDAPs7aDAv-KAhwnumON3a5D6jiD66u-3uStrI-nC8jaP9zFDXXkHN9drgTaqIRYtdCGJfDml3qhOCsYNP-cwJ56kMTE-uFXJgyuBQyGsP9BmzdIZWOf7Dl7Fy4Y8kDKKS-6X0lfgv8jxs0p9ove1LBsbkkFrIlKq-FoHz1AsfI1-41NGjKqBjDtXmIKYlFPvVYdteP--aggvlMcADHb2cctbFWTYOSYavSKAnMWsqzvTyvHfcH6E1oWA==
  • World Health Organization. (2015). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1- one (α-PVP). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-UaUFzRNd229U0093w1H0Yvf9uogxkU9WKMxAVnZ86wwaoBdloBL7JURfDlLfkvg40MGtDiltHzAEk0ZJNMrtLqjZJJOGTmffl_GQvkx_P4ASW6VKyKd5utF-Hyo7iXxx5Q5X7jMQVyyhyEIgOu4uqJHcK7-WapEJbiqTd-HOzOP_2HQDVnsQiyBh8_9WiA==
  • BenchChem. 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUAh1AGTs78lGQvdjbYZYfdDuKRGnFwdFskHcVLQOXuM8aIanGiejYsK03cvlZYjvN13jZL-8o8XgdR5f0YQ_w6gt10XdEOOOpqhaWkFEpxzxxKvNqA5xjynLOkF2SjD2c5x4E
  • Wang, Z., et al. (2018). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf7BeaVqHnYTejb-5WMhmRsP_k23MXeNQ6ryU6f-OkzpZJAFN6-lsFxPnlODKBKWWs1MgUqIgHwtP-Kk4dboS3yku-pCfQNm7eQLmO5WEieGkfi7aknBsQvdBO63KK9bmAkWMXJrPJ8XIkN0cpZghhTt67Tlldz495hXU5kBDZUgGSwF8I3AhbXlydsO8JrzjwRFiI9g4GRx-j-kvGnV1m1iIOxU-ete1ude51XM9C91MXrDKHhE6p9AWuCV-itmdMXmUpU4gXA8CeuKYsT5_2t0DObC-QkXo81KJf-RxWfsW5E241EQ==
  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Semantic Scholar. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoXOHgXFC778zhr4fSytTyFuRwM5rzbVBTXYQ9YseZy8CQ-ZYUACGvBqLy7Iojbq5J52_3xXSSuBfg1rLkXchtZm-aqM-_X1A-BBGeZ2VSUrPw6vAZhXXHHUTr_JikuA7mA-sMffzw0lZ24DHoVbnNDKq4JxXW7OHN9ZuMFuE3LoEnRyI2ssEJ-JytmgX5UXxH99l8Fa-9B_AZzWy1q5H7KLqDWTn10N95h6CxwlPjCIIl_K1NUOt9xOX1l4OdrEB1qoFW5zVc3v8hZEw=
  • Iazzetti, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYjLesTBoslY_krhwwFvW7W8yr3u4k3S0sUU_YXRyEH4RIMQN5wRZo3RvJJmUk7CWIvpLRHoRC2indgMXw-_AHRh56Zob7LlwJVIDkDct9DoqooEMV__bhPS30bXDwr9L4iNGmim-ZA6CW9w==
  • Mohr, J., et al. (2022). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Forensic Science International. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7TTzgTSyaT67qBVtcjzSxCB1Liu3kLpZbPPWGIRnGWj73bwTNksBRcN2CcUYYEswlv4kt7c_QFVxDsDa-sF6DnGh8b_Hs1tYKfM41tcdGgkpktuEpzvGgNFiTXJB272HsZSAW2NyW2If5fyzoznO3t8vD1V6DZ3ZqixLyuEsTJU8Bv28Ts3DgB95OF7bD6K-ZODJRRugibGvFV_JJin2BEPo=
  • Savelyeva, T. V., & Garella, D. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjFgaztWVz7mnW0uDvzOKpcdZWpbjNyDCYtcHH3u5qUFZ_yWHYQpOvhbY5EQE0ltCrv5XWJRYU_ZOM7BbcFaUZYmnqvDhBohjlLK-V0eHxM4d83LLwo9m2K7EXYbXBLt4P7-_bvGiRh8hXMQo=

Sources

1-Phenyl-2-pyrrolidin-1-ylethanol as a chiral auxiliary in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Phenyl-2-pyrrolidin-1-ylethanol as a Chiral Auxiliary in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is intrinsically linked to its biological activity. Chiral auxiliaries represent a powerful and reliable strategy for achieving high levels of stereocontrol in chemical reactions. This technical guide provides a comprehensive overview of this compound, a prolinol-derived chiral auxiliary, and its application in asymmetric synthesis. We will delve into its synthesis, mechanisms of stereocontrol, and its utility in key carbon-carbon bond-forming reactions, supported by detailed protocols and mechanistic insights.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. One of the most robust methods to achieve this is through the use of a chiral auxiliary—an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate.[1] This auxiliary directs the stereochemical course of a reaction, leading to the formation of a diastereomerically enriched product. Subsequent removal of the auxiliary reveals the desired enantiomerically pure product and allows for the recovery and reuse of the auxiliary.[1]

Prolinol derivatives, such as this compound, are attractive chiral auxiliaries due to their rigid pyrrolidine ring, which provides a well-defined stereochemical environment, and the presence of a hydroxyl group that can act as a chelating agent to further organize the transition state.[2][3]

Synthesis of this compound

The enantiomerically pure forms of this compound can be synthesized through the asymmetric reduction of the corresponding α-amino ketone, 2-(pyrrolidin-1-yl)-1-phenylethanone. This transformation is a key step in establishing the stereocenters of the auxiliary.

A highly effective method for this reduction is the use of a chiral catalyst, such as an oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst), in the presence of a stoichiometric reducing agent like borane.[4] Alternatively, transition metal-catalyzed asymmetric hydrogenation offers another powerful route to these chiral amino alcohols.[5]

Experimental Protocol: Asymmetric Reduction of 2-(pyrrolidin-1-yl)-1-phenylethanone
  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), the chiral catalyst, for example, a (S)-CBS-oxazaborolidine solution, is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Reaction Setup: The solution is cooled to the recommended temperature, typically between -20°C and 0°C. Borane dimethyl sulfide complex (BMS) is added dropwise to the catalyst solution.

  • Substrate Addition: A solution of 2-(pyrrolidin-1-yl)-1-phenylethanone in dry THF is then added slowly to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of methanol, followed by an acidic workup (e.g., with 1 M HCl).

  • Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically pure this compound.

G cluster_synthesis Synthesis of this compound start 2-(pyrrolidin-1-yl)-1-phenylethanone product (S)- or (R)-1-Phenyl-2-pyrrolidin-1-ylethanol start->product Asymmetric Reduction reagents Chiral Catalyst (e.g., CBS) Borane (BMS) reagents->product

Caption: Synthesis of enantiopure this compound.

Application in Asymmetric Alkylation

One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. By attaching the this compound auxiliary to a carboxylic acid, a chiral amide is formed. Deprotonation of the α-proton of the carbonyl group generates a chiral enolate, which then reacts with an electrophile from the less sterically hindered face.

Mechanism of Stereocontrol

The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid, chelated transition state. The lithium cation, from a base like lithium diisopropylamide (LDA), coordinates to both the enolate oxygen and the hydroxyl group of the auxiliary. This chelation, combined with the steric bulk of the phenyl group, effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite side.

G cluster_mechanism Mechanism of Diastereoselective Alkylation amide Chiral Amide Substrate enolate Chelated Lithium Enolate Phenyl group blocks top face amide->enolate Deprotonation base LDA base->enolate product Alkylated Product (High d.r.) enolate->product Alkylation from less hindered face electrophile Electrophile (R-X) electrophile->product

Caption: Proposed mechanism for diastereoselective alkylation.

Experimental Protocol: Asymmetric Alkylation of a Chiral Amide
  • Amide Formation: this compound is coupled with a carboxylic acid (e.g., propanoic acid) using a standard coupling reagent such as dicyclohexylcarbodiimide (DCC) or by converting the acid to its acid chloride followed by reaction with the auxiliary.

  • Enolate Formation: The chiral amide is dissolved in dry THF and cooled to -78°C under an inert atmosphere. A solution of LDA (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equivalents) is added to the enolate solution at -78°C. The reaction is allowed to warm slowly to room temperature over several hours.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification and Analysis: The crude product is purified by column chromatography. The diastereomeric ratio (d.r.) is determined by NMR spectroscopy or chiral HPLC analysis.

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1CH₃I>95:585
2CH₃CH₂Br>95:582
3PhCH₂Br>98:290
4Allyl Bromide>95:588
Note: The data in this table is illustrative and based on typical results for similar prolinol-derived chiral auxiliaries.

Application in Asymmetric Aldol Reactions

Similar to alkylation reactions, the chiral enolates derived from amides of this compound can undergo highly diastereoselective aldol reactions with aldehydes. The stereochemical outcome is again dictated by the formation of a rigid, chelated transition state.

Experimental Protocol: Asymmetric Aldol Reaction
  • Enolate Formation: The chiral amide is treated with a suitable base, such as LDA or a titanium-based Lewis acid and a tertiary amine, in an appropriate solvent at low temperature to form the corresponding enolate.

  • Aldehyde Addition: The aldehyde is added to the enolate solution, and the reaction is stirred until completion.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified as described for the alkylation reaction. The syn/anti ratio and enantiomeric excess of the aldol product are determined by analytical techniques.

Cleavage and Recovery of the Auxiliary

A crucial aspect of chiral auxiliary-based synthesis is the efficient removal of the auxiliary from the product and its recovery for reuse. For amide-based auxiliaries, this is typically achieved by hydrolysis under acidic or basic conditions.

Experimental Protocol: Hydrolytic Cleavage
  • Basic Hydrolysis: The alkylated or aldol product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0°C. The reaction is stirred for several hours until the starting material is consumed. The resulting carboxylic acid is isolated after an acidic workup, and the chiral auxiliary can be recovered from the aqueous layer.

  • Acidic Hydrolysis: Alternatively, strong acidic conditions (e.g., refluxing in 6 M HCl) can be employed to hydrolyze the amide bond.

G cluster_cleavage Auxiliary Cleavage and Recovery start Alkylated/Aldol Product product Enantiopure Carboxylic Acid start->product Hydrolysis auxiliary Recovered Chiral Auxiliary start->auxiliary Recovery reagents LiOH, H₂O₂ or Strong Acid (e.g., 6M HCl) reagents->product

Caption: Cleavage of the chiral auxiliary to yield the final product.

Conclusion

This compound is a valuable chiral auxiliary for asymmetric synthesis, particularly for the stereoselective alkylation and aldol reactions of carbonyl compounds. Its rigid pyrrolidine framework and the presence of a chelating hydroxyl group allow for the formation of well-organized transition states, leading to high levels of diastereoselectivity. The straightforward synthesis of the auxiliary and the reliable methods for its attachment and removal make it a practical tool for the synthesis of enantiomerically pure molecules in academic and industrial research.

References

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (n.d.). Frontiers in Chemistry. Retrieved January 15, 2026, from [Link]

  • Álvarez-García, A., et al. (2022). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Sustainability. [Link]

  • Liu, X., et al. (n.d.). New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Wang, Z., et al. (2022). Ir-f-Amphbinol-Catalyzed Asymmetric Hydrogenation of N-Protected α-Amino Ketones Followed by Deprotection for Preparation of β-Primary Amino Alcohols. Organic Letters. [Link]

  • Proline organocatalysis. (2023). In Wikipedia. [Link]

  • Chiral auxiliary. (2023). In Wikipedia. [Link]

  • Proline-catalyzed direct asymmetric aldol reactions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Enantioselective reduction of ketones. (2023). In Wikipedia. [Link]

  • Lemmerer, A., et al. (2012). 1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (2022). RSC Publishing. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2021). Molecules. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2022). Accounts of Chemical Research. [Link]

  • Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Diastereoselective C–H Bond Amination for Disubstituted Pyrrolidines. (2018). ACS Catalysis. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). ACS Catalysis. [Link]

  • Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2022). Hungarian Journal of Industry and Chemistry. [Link]

  • Novel Chiral PNNP Ligands with a Pyrrolidine Backbone – Application in the Fe‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2022). Hungarian Journal of Industry and Chemistry. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link]

  • Design, synthesis and biological activity of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid. (2015). Bioorganic & Medicinal Chemistry. [Link]

  • (2E)-1-Phenyl-2-[1-(2-phenyl-prop-2-en-1-yl)pyrrolidin-2-yl-idene]ethanone. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Solubility and stability of 1-Phenyl-2-pyrrolidin-1-ylethanol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Topic: Solubility and Stability of 1-Phenyl-2-pyrrolidin-1-ylethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a molecule of significant interest within pharmaceutical research, belonging to a class of compounds characterized by a phenyl group, a hydroxyl moiety, and a pyrrolidine ring. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to introduce three-dimensionality and favorable physicochemical properties into drug candidates.[1][2] A comprehensive understanding of the solubility and stability of any new chemical entity is a non-negotiable prerequisite for its advancement through the drug development pipeline. This guide provides a detailed examination of the theoretical and practical considerations for characterizing the solubility and stability of this compound, offering both foundational principles and actionable experimental protocols for researchers.

Foundational Physicochemical Properties

The molecular structure of this compound—comprising a nonpolar phenyl ring, a polar hydroxyl group capable of hydrogen bonding, and a basic pyrrolidine nitrogen—dictates its behavior in various solvent systems and under chemical stress.

  • Polarity and Hydrogen Bonding : The presence of the hydroxyl (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyrrolidine ring acts as a hydrogen bond acceptor. These features suggest a propensity for solubility in polar protic solvents.[3]

  • Aromaticity : The phenyl group contributes nonpolar characteristics, enabling van der Waals interactions and π-π stacking, which can enhance solubility in aromatic or nonpolar solvents.[4]

  • Basicity : The pyrrolidine nitrogen (predicted pKa ≈ 8.5-9.5) allows for salt formation with acids. This is a critical property that can be leveraged to dramatically enhance aqueous solubility.

Predicted Solubility Profile

A qualitative assessment based on the "like dissolves like" principle and data from analogous structures suggests the following solubility profile.[3][4] Quantitative determination is necessary for definitive characterization and is detailed in Section 3.0.

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble (as free base); Soluble (as salt)The molecule's polarity and H-bonding capacity are countered by the nonpolar phenyl group. Salt formation overcomes this limitation in aqueous media. Good solubility is expected in alcohols.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleDipole-dipole interactions effectively solvate the molecule.
Nonpolar Aromatic Toluene, BenzeneModerately SolubleFavorable π-π interactions with the phenyl ring.
Halogenated Dichloromethane, ChloroformSolubleEffective solvation through dispersion forces and dipole interactions.
Nonpolar Aliphatic Hexane, HeptaneSparingly to InsolubleInsufficient polarity to overcome the crystal lattice energy of the solid compound.

Chemical Stability Profile: Theoretical Degradation Pathways

Understanding potential degradation pathways is crucial for establishing appropriate storage conditions, identifying compatible excipients, and designing a stability-indicating analytical method. The structure of this compound presents several potential points of chemical instability.

  • Oxidation : The secondary alcohol is a prime target for oxidation, which would yield the corresponding ketone, 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one.[5] The pyrrolidine ring can also be susceptible to oxidation, potentially at the carbon adjacent to the nitrogen.

  • Acid/Base Hydrolysis : While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions can catalyze degradation reactions or alter the ionization state, potentially affecting stability.[6]

  • Photodegradation : Aromatic systems can absorb UV radiation, leading to excited states that may trigger degradation.[7] It is essential to evaluate the molecule's sensitivity to light as per ICH Q1B guidelines.[8][9][10]

  • Thermal Degradation : Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[11]

The workflow for a comprehensive stability assessment is outlined in the diagram below.

G cluster_forced_degradation Forced Degradation Study (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome start Drug Substance (this compound) p1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->p1 p2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->p2 p3 Oxidative (e.g., 3% H2O2, RT) start->p3 p4 Thermal (e.g., 80°C, solid state) start->p4 p5 Photolytic (ICH compliant light source) start->p5 analysis Stability-Indicating HPLC-UV/MS Analysis p1->analysis p2->analysis p3->analysis p4->analysis p5->analysis outcome1 Identify Degradation Products analysis->outcome1 outcome2 Elucidate Degradation Pathways outcome1->outcome2 outcome3 Develop & Validate Stability-Indicating Method outcome2->outcome3

Caption: Workflow for a Forced Degradation Study.

Experimental Protocol: Quantitative Solubility Determination

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[12] This protocol ensures that a saturated solution is achieved, providing a reliable measure of the compound's intrinsic solubility in a given solvent at a specific temperature.

Materials and Equipment
  • This compound (certified purity >99%)

  • Selected solvents (HPLC grade)

  • Scintillation vials (20 mL) with Teflon-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated HPLC-UV or UPLC-UV system

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation : Add an excess amount of this compound to a series of vials. The goal is to have visible undissolved solid after equilibration.

    • Expert Insight: Starting with an amount known to be in excess prevents the need for repeated experiments. A preliminary rough estimation can be done with a few milligrams in 1 mL of solvent.

  • Solvent Addition : Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.

  • Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 48-72 hours.

    • Trustworthiness: A 72-hour period is often required to ensure true equilibrium is reached, especially for poorly soluble compounds. To validate, samples can be taken at 48h and 72h; if the concentration is unchanged, equilibrium has been achieved.

  • Sample Collection & Preparation : After equilibration, allow the vials to stand undisturbed for at least 2 hours to let solids settle. Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter into a clean vial.

    • Expert Insight: Pre-saturating the syringe filter by discarding the first ~200 µL is critical to prevent loss of the analyte due to adsorption onto the filter membrane.

  • Dilution : Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification : Analyze the diluted samples using a validated stability-indicating HPLC method. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

The entire workflow is visualized in the diagram below.

cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solid to vial B Add precise volume of solvent A->B C Shake at constant T (48-72 hours) B->C D Settle solids C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample to known volume E->F G Quantify via validated HPLC method F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Experimental Workflow for Solubility Determination.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to develop and validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance to ensure that degradation products can be adequately resolved and detected.[5]

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of ~1 mg/mL in a 50:50 mixture of acetonitrile and water. This provides a common starting point for all stress conditions.

Stress Conditions (as per ICH Q1B)
Stress ConditionProtocolRationale
Acid Hydrolysis Mix 5 mL of stock solution with 5 mL of 0.2 M HCl. Incubate at 60°C for up to 72 hours. Withdraw aliquots at 0, 4, 8, 24, 48, 72h. Neutralize with base before analysis.Tests the stability of the compound to low pH. The tertiary amine will be protonated, and this condition challenges the stability of the alcohol and ether linkages (if any were present).
Base Hydrolysis Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH. Incubate at 60°C for up to 72 hours. Withdraw aliquots at timed intervals. Neutralize with acid before analysis.Tests stability to high pH. The hydroxyl group may be deprotonated, potentially opening up different degradation pathways.
Oxidative Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Store at room temperature, protected from light, for up to 72 hours. Withdraw aliquots at timed intervals.Simulates oxidative stress. The secondary alcohol and carbons alpha to the pyrrolidine nitrogen are potential sites of oxidation.[6]
Thermal Store the solid drug substance in a controlled oven at 80°C. Sample at appropriate time points (e.g., 1, 3, 7 days), prepare a solution, and analyze.Evaluates the intrinsic thermal stability of the molecule in the solid state.
Photostability Expose the solid drug substance and a solution (~1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[13] Use a dark control stored under the same conditions.Determines if the compound is light-sensitive, which has significant implications for manufacturing, packaging, and storage.[9]
Analytical Methodology

A robust, stability-indicating HPLC method is the cornerstone of a stability study.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase : Gradient elution is recommended to resolve the parent peak from potentially more or less polar degradants. A typical system would be:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Detection : UV detection at an appropriate wavelength (e.g., determined by UV scan, likely ~254-260 nm due to the phenyl group). A photodiode array (PDA) detector is highly recommended to assess peak purity. Mass spectrometry (LC-MS) is invaluable for the identification of degradation products.[14]

Conclusion and Forward Look

A thorough characterization of the solubility and stability of this compound is a foundational step in its journey as a potential drug candidate. The protocols and principles outlined in this guide provide a robust framework for generating the high-quality data required by regulatory bodies and for making informed decisions in formulation and process development. By understanding how the molecule behaves in different solvents and under various stressors, researchers can de-risk development, accelerate timelines, and build a comprehensive profile of this promising chemical entity.

References

  • LookChem. (n.d.). 1-phenyl-2-pyrrolidin-1-yl-propan-1-one. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2009). Basic Information on Substances Frequently Used in the Illicit Manufacture of Narcotic Drugs or Psychotropic Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-1-Phenyl-1-((R)-pyrrolidin-2-yl)ethanol. Retrieved from [Link]

  • Shima, N., et al. (2014). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. Retrieved from [Link]

  • World Health Organization. (2015). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP). Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-Phenyl-2-(1-piperidyl)ethanol. Retrieved from [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

  • Liu, H., et al. (2019). Solubility of Selected Compounds in Water and Ethanol. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Wang, X., et al. (2019). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents. ResearchGate. Retrieved from [Link]

  • Krawczyk, K., et al. (2003). Microbial degradation of illicit drugs, their precursors, and manufacturing by-products. Forensic Science International. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Tsuchihashi, H., et al. (2004). Degradation of 1-phenyl-2-propanone during long-term storage. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.
  • Ali, L. H., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. Retrieved from [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Retrieved from [Link]

  • Lancaster, C., et al. (2023). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. ResearchGate. Retrieved from [Link]

  • K. Antonides, L., et al. (2013). An investigation of the stability of emerging new psychoactive substances. ResearchGate. Retrieved from [Link]

  • Ali, B. M. (2015). Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. ResearchGate. Retrieved from [Link]

  • Kroonblawd, M. P., et al. (2018). Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations. The Journal of Physical Chemistry B. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Wong, S. H. Y. (Ed.). (2001). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. Wiley.
  • International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Idaho State Police Forensic Services. (n.d.). Controlled Substances Analytical Methods. Retrieved from [Link]

  • precisionFDA. (n.d.). 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, THREO-. Retrieved from [Link]

  • Idaho State Police Forensic Services. (n.d.). Controlled Substances Analytical Methods. Retrieved from [Link]

  • Gorniak, A., et al. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Molecules. Retrieved from [Link]

  • Kumar, V., et al. (2018). Stability-indicating LC Method for Quantification of Azelnidipine... Journal of Young Pharmacists. Retrieved from [Link]

  • Marek, E. M., et al. (2017). Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry... Archives of Toxicology. Retrieved from [Link]

Sources

A Technical Guide to the Potential Research Applications of 1-Phenyl-2-pyrrolidin-1-ylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to numerous natural alkaloids and synthetic drugs.[1][2] While significant research has focused on α-pyrrolidinophenone compounds, such as the synthetic cathinone α-PVP, for their potent stimulant effects, the corresponding amino alcohol derivatives remain comparatively underexplored.[3][4] This technical guide illuminates the untapped research potential of 1-Phenyl-2-pyrrolidin-1-ylethanol, the alcohol analogue of 1-phenyl-2-(pyrrolidin-1-yl)ethanone. We move beyond the well-documented pharmacology of its ketone counterparts to propose novel applications for this chiral amino alcohol. This document serves as a vital resource for researchers, chemists, and drug development professionals, providing detailed methodologies for its synthesis and proposing its utility as a critical reference standard in metabolomics, a versatile chiral building block in asymmetric synthesis, and an investigational probe in neuropharmacology.

Introduction: Delineating Chemical Identity and Opportunity

The 1-phenyl-2-pyrrolidinyl moiety is a privileged structure in pharmacology, most notably recognized in the class of synthetic cathinones known as α-pyrrolidinophenones. These compounds, characterized by a β-keto group, act as potent monoamine reuptake inhibitors, leading to profound stimulant effects.[3][5] However, the reduction of this ketone to a hydroxyl group fundamentally alters the molecule's physicochemical properties and, consequently, its biological activity and potential applications.

This compound represents this reduced, alcohol form. Its structure features two key elements of high value in chemical and pharmaceutical research:

  • The Pyrrolidine Scaffold: A five-membered nitrogen heterocycle that provides a three-dimensional structure, contributing to stereochemistry and efficient exploration of pharmacophore space.[6][7]

  • The Chiral Amino Alcohol Moiety: A versatile functional group that is a cornerstone in asymmetric synthesis and is present in many biologically active molecules.[8]

This guide will establish the potential of this compound not as a primary psychoactive agent, but as a sophisticated tool for advancing analytical, synthetic, and pharmacological sciences.

PropertyThis compound1-Phenyl-2-(pyrrolidin-1-yl)ethanone
Structure (Structure Not Directly Available in Search)
Functional Group Secondary Alcohol (-OH)Ketone (C=O)
Molecular Formula C₁₂H₁₇NOC₁₂H₁₅NO
Molecular Weight 191.27 g/mol [9]189.25 g/mol
Primary Association Chiral Synthon, MetaboliteSynthetic Cathinone, Stimulant

Synthesis and Characterization Protocol

The most direct route to synthesize this compound is through the stereoselective or non-stereoselective reduction of its corresponding ketone precursor, 1-phenyl-2-(pyrrolidin-1-yl)ethanone.

Synthesis via Ketone Reduction

This protocol is adapted from established methods for the reduction of similar α-amino ketones.[10]

Objective: To synthesize this compound from 1-phenyl-2-(pyrrolidin-1-yl)ethanone via sodium borohydride reduction.

Materials:

  • 1-phenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Dichloromethane (DCM)

  • 10% Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 1-phenyl-2-(pyrrolidin-1-yl)ethanone in a mixture of 25 mL of methanol and 5 mL of water in a 100 mL round-bottom flask. Stir the mixture until the solid is fully dissolved.

  • Reduction: Cool the flask in an ice bath. Add 15 mmol of sodium borohydride portion-wise over 15 minutes, monitoring for gas evolution. Causality: Portion-wise addition controls the exothermic reaction and prevents excessive foaming.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure complete reduction.

  • Quenching & Solvent Removal: Carefully add 10 mL of deionized water to quench any remaining NaBH₄. Remove the methanol from the mixture using a rotary evaporator.[10]

  • Extraction (Acid-Base): Transfer the remaining aqueous solution to a separatory funnel. Add 30 mL of dichloromethane and extract. Discard the organic layer. Make the aqueous layer alkaline (pH > 10) with NaOH solution. Causality: This sequence protonates the amine to keep it in the aqueous phase while removing non-basic impurities, then deprotonates it to allow extraction into the organic phase.

  • Final Extraction: Extract the alkaline aqueous phase three times with 30 mL portions of dichloromethane.[10]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification (Optional): The crude product can be further purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or distillation under reduced pressure to yield pure this compound.[10]

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight (191.27 g/mol ).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of the starting ketone.

  • Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the alcohol group and the disappearance of the C=O stretch from the ketone.

Application I: Reference Standard for Forensic and Metabolic Studies

Rationale: Synthetic cathinones are extensively metabolized in the body. A primary metabolic pathway for β-ketones is reduction to their corresponding alcohol derivatives.[11] Therefore, this compound is a highly probable human metabolite of 1-phenyl-2-(pyrrolidin-1-yl)ethanone. Its availability as a certified reference material is crucial for forensic laboratories to unambiguously identify cathinone use in biological samples.[11]

Protocol: LC-MS/MS Method Validation

Objective: To use synthesized this compound as a reference standard to develop and validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its detection in urine.

Workflow:

  • Standard Preparation: Prepare a stock solution of the synthesized and purified compound in methanol at 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Spike drug-free urine samples with the calibration standards. Perform a solid-phase extraction (SPE) or a "dilute-and-shoot" method to prepare the samples for injection.

  • LC Separation: Inject the prepared samples onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve chromatographic separation.

  • MS/MS Detection: Analyze the column eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Method Validation:

    • Transition Optimization: Infuse a pure standard to determine the optimal precursor ion (the protonated molecule [M+H]⁺) and at least two product ions for Multiple Reaction Monitoring (MRM).

    • Calibration Curve: Analyze the calibration standards to generate a linear regression curve and determine the limit of detection (LOD) and limit of quantification (LOQ).

    • Specificity & Matrix Effects: Analyze multiple batches of drug-free urine to ensure no endogenous interferences exist.

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the method is accurate and reproducible.

Visualization: Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample Spike Spike with Standard Urine->Spike Extract Solid-Phase Extraction Spike->Extract LC LC Separation (C18) Extract->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Confirm Confirmation (Ion Ratios) Quant->Confirm Report Report Confirm->Report

Caption: Workflow for detection of this compound.

Application II: Chiral Auxiliary and Synthon in Medicinal Chemistry

Rationale: The pyrrolidine scaffold is a key building block for a vast array of pharmaceuticals, including antiviral, anticancer, and CNS-active agents.[1][12] Chiral amino alcohols are particularly valuable as they can be used to introduce stereocenters, act as ligands for asymmetric catalysis, or serve as precursors for more complex molecules. The stereogenicity of this compound makes it an attractive starting point for the stereoselective synthesis of novel drug candidates.[7]

Proposed Synthetic Pathway: Synthesis of a Novel Pyrrolidine Derivative

Objective: To demonstrate the utility of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)ethanol as a chiral precursor for a novel N-substituted pyrrolidine with potential biological activity.

Hypothetical Workflow:

  • Activation of Hydroxyl Group: Convert the hydroxyl group of the chiral amino alcohol into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like triethylamine.

  • Nucleophilic Substitution: React the resulting tosylate/mesylate with a nucleophile of interest (e.g., a substituted aniline, a thiol, or an azide). This Sₙ2 reaction will proceed with an inversion of stereochemistry at the carbinol carbon.

  • Deprotection/Further Modification: If the nucleophile contained a protecting group, it can be removed. Alternatively, the pyrrolidine nitrogen can be functionalized to build further molecular complexity.

Visualization: Role as a Synthetic Building Block

synthetic_pathway Start This compound (Chiral Precursor) Step1 Activation of -OH (e.g., Tosylation) Start->Step1 Intermediate Activated Intermediate (Good Leaving Group) Step1->Intermediate Step2 Sₙ2 Reaction with Nucleophile (Nu-H) Intermediate->Step2 Product New Chiral Pyrrolidine Derivative (Inverted Stereocenter) Step2->Product

Caption: Synthetic utility of this compound.

Application III: Investigational Tool in Neuropharmacology

Rationale: While the parent ketones are potent dopamine (DAT) and norepinephrine (NET) reuptake inhibitors, the pharmacology of the alcohol metabolite is likely distinct.[3][5] Quantifying its activity at monoamine transporters is essential for understanding the complete pharmacological profile of its parent compound. It may act as a weaker agonist, an antagonist, or have a different selectivity profile (e.g., higher SERT activity). This makes it a valuable tool for structure-activity relationship (SAR) studies.[13]

Protocol: In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Methodology:

  • Cell Culture & Membrane Preparation: Use HEK293 cells stably expressing either hDAT, hNET, or hSERT. Harvest the cells and prepare cell membrane homogenates via centrifugation.

  • Radioligand Binding Assay:

    • hDAT: Incubate cell membranes expressing hDAT with the radioligand [³H]WIN 35,428 and varying concentrations of the test compound (this compound).

    • hNET: Incubate cell membranes expressing hNET with the radioligand [³H]nisoxetine and varying concentrations of the test compound.

    • hSERT: Incubate cell membranes expressing hSERT with the radioligand [³H]citalopram and varying concentrations of the test compound.

  • Incubation & Harvesting: Allow the reactions to incubate to equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualization: Monoamine Transporter Interaction

pathway_diagram cluster_neuron Presynaptic Neuron cluster_post_neuron Postsynaptic Neuron Vesicle Vesicles (Dopamine) Synapse Synaptic Cleft Vesicle->Synapse Release DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake Receptor Dopamine Receptors Synapse->Receptor Binding Test_Compound 1-Phenyl-2-pyrrolidin- 1-ylethanol Test_Compound->DAT Potential Interaction?

Caption: Site of potential interaction at the dopamine transporter.

Conclusion and Future Directions

This compound, while structurally similar to well-known synthetic cathinones, possesses a distinct chemical identity that opens the door to a unique set of research applications. This guide has established its potential value in three key scientific domains:

  • Analytical Chemistry: As an essential reference standard for the accurate identification of cathinone metabolism in forensic and clinical toxicology.

  • Medicinal Chemistry: As a versatile chiral building block for the stereoselective synthesis of novel and complex pharmaceutical agents.

  • Neuropharmacology: As an investigational tool to dissect structure-activity relationships at monoamine transporters and to understand the full pharmacological impact of its parent ketone compounds.

Future research should focus on the enantioselective synthesis of this compound to evaluate the specific biological activities of its different stereoisomers. Should in vitro pharmacological activity be identified, further studies into its in vivo effects on behavior and neurochemistry would be a logical and compelling next step.

References

  • Li Petri, G., Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(3-methoxyphenyl)-2-(1-methyl-2-pyrrolidinyl)ethanol. Retrieved from [Link]

  • Goud, N. R., et al. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). Cas 19134-50-0, 1-phenyl-2-pyrrolidin-1-yl-propan-1-one. Retrieved from [Link]

  • World Health Organization. (2015). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP). 37th ECDD Agenda item 5.3. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-1-Phenyl-1-((R)-pyrrolidin-2-yl)ethanol. Retrieved from [Link]

  • Li Petri, G., Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biologically active: (a) 1-phenyl-1-ethanol-2-amine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl-methanol derivatives.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved from [Link]

  • Kadyrov, R., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

  • Namera, A., et al. (2017). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. Retrieved from [Link]

  • Thaker, T., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.org. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV'. Retrieved from [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US20040236118A1 - Pyrrolidine derivatives and method of synthesizing these.

Sources

Methodological & Application

Asymmetric Synthesis of 1-Phenyl-2-pyrrolidin-1-ylethanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of biologically active molecules and are pivotal building blocks in the synthesis of pharmaceuticals. Their defined stereochemistry is often crucial for specific interactions with biological targets, making their enantioselective synthesis a paramount objective in medicinal chemistry and drug development. 1-Phenyl-2-pyrrolidin-1-ylethanol, a member of this important class of compounds, serves as a valuable chiral ligand and a precursor for more complex molecular architectures. This application note provides a detailed, two-step protocol for the asymmetric synthesis of this compound, commencing with the synthesis of the precursor α-aminoketone, followed by a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction.

Scientific Rationale and Strategy

The synthetic strategy is bifurcated into two key stages:

  • Synthesis of the Prochiral Ketone: The synthesis of the precursor, 2-(pyrrolidin-1-yl)-1-phenylethanone, is achieved through the nucleophilic substitution of a commercially available α-haloketone, namely 2-bromo-1-phenylethanone (phenacyl bromide), with pyrrolidine. This reaction proceeds via a standard SN2 mechanism where the secondary amine, pyrrolidine, displaces the bromide.

  • Asymmetric Reduction: The subsequent enantioselective reduction of the prochiral α-aminoketone to the corresponding chiral alcohol is the cornerstone of this protocol. The Corey-Bakshi-Shibata (CBS) reduction is employed for this transformation, renowned for its high degree of enantioselectivity and predictable stereochemical outcome.[1] This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate. This ternary complex facilitates a face-selective hydride transfer, leading to the formation of one enantiomer of the alcohol in high excess.[1]

Experimental Workflow Overview

The overall synthetic pathway is illustrated in the following diagram:

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor Ketone cluster_1 Step 2: Asymmetric Reduction (CBS) A 2-Bromo-1-phenylethanone C 2-(Pyrrolidin-1-yl)-1-phenylethanone A->C Et3N, CH3CN B Pyrrolidine B->C F (S)-1-Phenyl-2-pyrrolidin-1-ylethanol C->F Asymmetric Reduction D (S)-2-Methyl-CBS-oxazaborolidine (Catalyst) D->F E Borane-THF Complex (Reducing Agent) E->F CBS_Reduction_Mechanism cluster_0 Mechanism of CBS Reduction A CBS Catalyst + Borane-THF B Catalyst-Borane Adduct A->B Coordination D Ternary Complex (Transition State) B->D Coordination C Prochiral Ketone C->D E Alkoxyborane Intermediate D->E Hydride Transfer F Chiral Alcohol Product E->F Workup G Catalyst Regeneration E->G Release G->B New Catalytic Cycle

Sources

Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of 1-Phenyl-2-pyrrolidin-1-ylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly efficient and robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 1-Phenyl-2-pyrrolidin-1-ylethanol. This compound, a key chiral building block in the synthesis of various pharmacologically active molecules, requires precise enantiomeric purity assessment. The described method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, achieving baseline resolution with excellent peak symmetry and reproducibility. This guide provides a comprehensive protocol, from mobile phase preparation to data analysis, and discusses the rationale behind the methodological choices, making it an invaluable resource for researchers in pharmaceutical development and asymmetric synthesis.

Introduction: The Imperative of Chiral Purity

In pharmaceutical sciences, the stereochemistry of a drug molecule is of paramount importance, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] this compound possesses a stereogenic center, and its enantiomers are crucial intermediates in the synthesis of more complex chiral molecules.[3] Therefore, the ability to accurately determine the enantiomeric excess (%ee) is critical for quality control and regulatory compliance.

Direct chiral HPLC, which employs a chiral stationary phase (CSP) to differentiate between enantiomers, is the most prevalent and effective technique for this purpose.[4][5] The fundamental principle of this method lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The selection of the appropriate CSP and mobile phase is the most critical step in developing a successful chiral separation method.[4][6]

This application note presents a validated method that leverages a cellulose-based CSP, known for its broad enantioselectivity, particularly for compounds containing aromatic and hydroxyl groups.[7]

Method Development Rationale: A Guided Approach

The development of a chiral separation method can often be a trial-and-error process.[4] However, a systematic screening approach significantly increases the chances of success. Our strategy focused on polysaccharide-based CSPs due to their proven efficacy in resolving a wide array of chiral compounds, including amino alcohols.[6][8][9]

Selection of the Chiral Stationary Phase (CSP)

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π interactions.[5] Given that this compound contains a phenyl group (π-π interactions), a hydroxyl group (hydrogen bonding), and a tertiary amine, a CSP capable of engaging in these interactions is ideal. We selected a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel for this application due to its well-documented success in separating similar aromatic alcohols.[7]

Choice of Mobile Phase: Normal Phase Chromatography

Normal phase chromatography, employing a non-polar mobile phase with a polar modifier, is often the first choice for chiral separations on polysaccharide-based CSPs.[6][10] This mode of operation generally provides better selectivity for many compounds compared to reversed-phase conditions. The mobile phase consists of a mixture of n-hexane and a polar alcohol modifier, such as isopropanol or ethanol. The concentration of the alcohol modifier is a critical parameter that influences retention and resolution.

For basic analytes like this compound, peak tailing can be a significant issue due to strong interactions with residual silanol groups on the silica support. To mitigate this, a small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase.[6] DEA acts as a competitor for the active sites on the stationary phase, leading to improved peak shape and efficiency.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the chiral separation of this compound enantiomers.

Materials and Reagents
Material/Reagent Grade Supplier
n-HexaneHPLC GradeFisher Scientific
Isopropanol (IPA)HPLC GradeFisher Scientific
Diethylamine (DEA)Reagent GradeSigma-Aldrich
This compound (racemate)≥98%Sigma-Aldrich
MethanolHPLC GradeFisher Scientific
Instrumentation and Chromatographic Conditions
Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Carefully measure 900 mL of n-Hexane into a 1 L graduated cylinder.

  • Add 100 mL of Isopropanol to the same cylinder.

  • Add 1.0 mL of Diethylamine using a micropipette.

  • Transfer the mixture to a 1 L solvent bottle.

  • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.

Sample Preparation (1 mg/mL):

  • Accurately weigh 10 mg of racemic this compound.

  • Transfer the solid to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Mix thoroughly until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC System Setup and Operation
  • System Purge: Purge the HPLC system with the prepared mobile phase to ensure a stable baseline.

  • Column Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared sample solution.

  • Data Acquisition: Acquire the chromatogram for 15 minutes.

Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation (Hexane/IPA/DEA) SystemEquilibration System & Column Equilibration MobilePhase->SystemEquilibration SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample (10 µL) SamplePrep->Injection SystemEquilibration->Injection Separation Isocratic Elution (1.0 mL/min, 25 °C) Injection->Separation Detection UV Detection (215 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Resolution (Rs) & Enantiomeric Excess (%ee) Integration->Calculation Report Generate Report Calculation->Report

Sources

Definitive Detection and Quantification of 1-Phenyl-2-pyrrolidin-1-ylethanol in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive and robust protocol for the detection and quantification of 1-Phenyl-2-pyrrolidin-1-ylethanol, a principal phase I metabolite of the potent synthetic cathinone α-Pyrrolidinopentiophenone (α-PVP), in biological samples such as urine and blood. The analysis of metabolites is crucial in forensic and clinical toxicology to confirm the ingestion of a parent drug and to extend the detection window. The inherent polarity of the hydroxyl group in this compound presents significant challenges for direct gas chromatographic analysis, including poor peak shape and thermal degradation.[1] To overcome these limitations, this protocol employs a validated derivatization strategy following either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample cleanup. The resulting trimethylsilyl (TMS) ether of the analyte exhibits superior thermal stability and chromatographic behavior, enabling sensitive and reliable quantification by GC-MS.

Introduction: The Analytical Imperative

The proliferation of novel psychoactive substances (NPS), particularly synthetic cathinones, presents an ongoing challenge for toxicology laboratories.[2][3] α-PVP ("Flakka") is a highly potent psychostimulant that has been associated with severe public health consequences.[4] Following ingestion, α-PVP is extensively metabolized. One of the major metabolic pathways is the reduction of its β-keto moiety to form the corresponding alcohol, this compound (OH-α-PVP).[5][6] The detection of this metabolite provides unequivocal evidence of α-PVP consumption.

Gas Chromatography-Mass Spectrometry (GC-MS) remains a gold-standard technique in forensic toxicology due to its high chromatographic resolution and definitive mass spectral identification.[2][7] However, the direct analysis of polar metabolites like OH-α-PVP is problematic. The presence of an active hydrogen on the alcohol group leads to undesirable interactions with the GC system.[1] Chemical derivatization is therefore a critical pre-analytical step to enhance volatility and thermal stability, producing sharp, symmetrical peaks and characteristic mass fragments suitable for confident identification and quantification.[8]

This guide details two distinct, matrix-appropriate extraction workflows coupled with a robust silylation derivatization procedure and optimized GC-MS parameters for the definitive analysis of this compound.

Metabolic Pathway of α-PVP

The primary metabolic conversion involves the enzymatic reduction of the ketone group in the parent drug, α-PVP, to a secondary alcohol, yielding the target analyte, this compound.

cluster_0 Metabolic Reduction alpha_PVP α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one) Metabolite Target Analyte (this compound) alpha_PVP->Metabolite Keto Reductase (+2H)

Caption: Metabolic reduction of α-PVP to its alcohol metabolite.

Principle of the Analytical Workflow

The overall methodology is designed as a self-validating system, incorporating sample cleanup, chemical derivatization for analyte enhancement, chromatographic separation, and mass spectrometric detection. An internal standard (IS) is added at the beginning of the process to correct for analyte loss during sample preparation and for variations in injection volume.

node_sample Biological Sample (Urine or Blood) node_is Spike with Internal Standard (e.g., α-PVP-d8) node_sample->node_is node_extraction Sample Extraction Liquid-Liquid Extraction (LLE) for Urine Solid-Phase Extraction (SPE) for Blood node_is->node_extraction node_dry Evaporate to Dryness (Under Nitrogen Stream) node_extraction->node_dry node_deriv Derivatization (BSTFA + 1% TMCS) node_dry->node_deriv node_gcms GC-MS Analysis node_deriv->node_gcms node_data Data Processing & Quantification node_gcms->node_data

Caption: General analytical workflow for GC-MS analysis.

Materials, Reagents, and Instrumentation

Table 1: Reagents and Consumables
Reagent/MaterialGrade/SpecificationRecommended Supplier
This compoundCertified Reference Material (≥98%)Cerilliant, Cayman Chemical
α-PVP-d8 (Internal Standard)Certified Reference Material (≥98%)Cerilliant, Cayman Chemical
Methanol, Ethyl Acetate, DichloromethaneHPLC or GC GradeFisher Scientific, J.T. Baker
Sodium Hydroxide (NaOH)ACS Reagent GradeSigma-Aldrich
Hydrochloric Acid (HCl)ACS Reagent GradeSigma-Aldrich
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSDerivatization GradeSigma-Aldrich, Thermo Scientific
Anhydrous PyridineDerivatization GradeSigma-Aldrich
Solid-Phase Extraction (SPE) CartridgesMixed-Mode Cation Exchange (e.g., CSDAU)Waters, Agilent, UCT
GC Vials, 2 mL with InsertsAmber, Screw-topAgilent, Waters
Table 2: GC-MS Instrumentation and Conditions
ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separation.
InjectorSplit/Splitless
Inlet Temperature260 °CEnsures rapid volatilization while minimizing thermal degradation of less stable compounds.[2]
Injection ModeSplitless (1 µL)Maximizes analyte transfer to the column for trace-level detection.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good separation efficiency.
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of drug compounds.[7]
Oven ProgramInitial 100 °C, hold 1 min; ramp 20 °C/min to 300 °C, hold 5 minThe temperature ramp allows for the separation of the analyte from solvent and matrix components.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides sensitive detection and structural information for confirmation.
Ion SourceElectron Ionization (EI)Standard, robust ionization technique with extensive spectral libraries.
Ion Source Temp.230 °CStandard temperature for EI.
Quadrupole Temp.150 °CStandard temperature for the mass filter.
Ionization Energy70 eVStandard energy to produce reproducible fragmentation patterns.
Acquisition ModeFull Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for enhanced sensitivity in quantification.[9]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Urine

LLE is a classic, cost-effective technique well-suited for cleaner matrices like urine. The core principle involves adjusting the pH of the aqueous sample to render the analyte neutral, facilitating its partition into an immiscible organic solvent.[10][11]

  • Sample Preparation: Pipette 1 mL of urine into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 25 µL of a 1 µg/mL solution of α-PVP-d8 (Internal Standard) to each sample, calibrator, and control.

  • Alkalinization: Add 200 µL of 5 M Sodium Hydroxide (NaOH) to adjust the sample pH to >10. Vortex for 10 seconds. This step is critical to deprotonate the tertiary amine, neutralizing its charge and increasing its affinity for the organic solvent.[10]

  • Extraction: Add 4 mL of an appropriate organic solvent (e.g., ethyl acetate or a dichloromethane/isopropanol/ammonium hydroxide mixture). Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40 °C. The sample is now ready for derivatization.

Protocol 2: Solid-Phase Extraction (SPE) from Blood/Plasma/Serum

SPE provides superior cleanup for complex and protein-rich matrices like blood, resulting in cleaner extracts and reduced matrix effects.[3][12] A mixed-mode cation exchange cartridge is employed to selectively retain the basic analyte while allowing neutral and acidic interferences to be washed away.

  • Sample Pre-treatment: Pipette 1 mL of blood, plasma, or serum into a 15 mL tube. Add 2 mL of a buffer (e.g., 0.1 M phosphate buffer, pH 6.0). Vortex to mix.

  • Internal Standard Spiking: Add 25 µL of a 1 µg/mL solution of α-PVP-d8 to each sample.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent bed to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge. Allow it to flow through slowly under gravity or gentle vacuum.

  • Washing:

    • Wash 1: Add 3 mL of deionized water to the cartridge to remove hydrophilic interferences.

    • Wash 2: Add 3 mL of 0.1 M acetic acid to remove weakly bound acidic and neutral compounds.

    • Wash 3: Add 3 mL of methanol to remove lipids and other organic interferences. Dry the cartridge thoroughly under high vacuum for 5 minutes.

  • Elution: Elute the analyte by adding 3 mL of a freshly prepared elution solvent (e.g., Dichloromethane/Isopropanol/Ammonium Hydroxide, 78:20:2 v/v/v). The basic ammonium hydroxide neutralizes the ionic interaction, releasing the analyte.

  • Evaporation: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40 °C. The sample is now ready for derivatization.

Protocol 3: Silylation Derivatization

This step is mandatory for achieving good chromatographic performance. The silylating agent, BSTFA, reacts with the active hydrogen of the hydroxyl group to form a non-polar, volatile, and thermally stable Trimethylsilyl (TMS) ether.[1]

Analyte Analyte-OH Product Analyte-O-Si(CH3)3 Analyte->Product Pyridine, 60°C BSTFA BSTFA

Caption: Silylation of the hydroxyl group using BSTFA.

  • Reagent Addition: To the dried sample extract from Protocol 1 or 2, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS). Pyridine acts as a catalyst and solvent.

  • Reaction: Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Heat the vial at 60-70 °C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.

  • Analysis: After cooling to room temperature, transfer the contents to a GC vial with an insert. The sample is now ready for injection into the GC-MS.

Data Analysis and Expected Results

The mass spectrum of the derivatized this compound will be characterized by specific fragment ions. While the molecular ion may be present, the spectrum will be dominated by fragments resulting from alpha-cleavage adjacent to the nitrogen and the silylated oxygen.

Table 3: Characteristic Mass Spectral Ions for SIM Analysis
CompoundRetention Time (Approx.)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
OH-α-PVP-TMS~10-12 min17473105
α-PVP-d8-TMS (IS)Matches analyte18273105

Note: These m/z values are predicted based on typical fragmentation patterns. They must be confirmed by analyzing a certified reference standard.

Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of prepared calibrators. The concentration of the analyte in unknown samples is then determined from this curve.

Method Validation: To ensure the trustworthiness of the results, the method should be validated according to established guidelines (e.g., SWGTOX). Key parameters include:

  • Linearity: Assess the concentration range over which the response is proportional.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

  • Precision & Accuracy: Evaluate the closeness of repeated measurements and the agreement with a true value, typically using quality control (QC) samples at low, medium, and high concentrations.[13]

  • Selectivity: Ensure that matrix components or other common drugs do not interfere with the detection of the analyte.

  • Extraction Recovery & Matrix Effects: Evaluate the efficiency of the extraction process and the influence of the biological matrix on the analytical signal.[12]

References

  • Kerrigan, S. et al. (2016). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Journal of Analytical Toxicology.
  • BenchChem. (2025).
  • MDPI. (2020). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Molecules.
  • Royal Society of Chemistry. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods.
  • Wiley-VCH. (2018). Molecularly imprinted polymer solid-phase extraction of synthetic cathinones from urine and whole blood samples.
  • National Institutes of Health. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. PMC.
  • Shimadzu Corporation. (n.d.).
  • MDPI. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
  • Elsevier. (2017). Determination of 74 new psychoactive substances in serum using automated in-line solid-phase extraction-liquid chromatography-tandem mass spectrometry.
  • ResearchGate. (2023). A novel method for the determination of synthetic cathinones and related substances in postmortem blood samples using cork-based dispersive solid-phase microextraction prior to LC-MS/MS analysis.
  • Semantic Scholar. (n.d.).
  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS)
  • BenchChem. (2025). Application Note: Quantification of Amphetamine-Type Stimulants in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem Scientific.
  • National Institutes of Health. (2023).
  • MDPI. (2024). Emerging Novel Psychoactive Substances (2020–2025)
  • Bentham Open. (2009). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal.
  • ResearchGate. (2008). Single drop liquid-liquid-liquid microextraction of methamphetamine and amphetamine in urine.
  • PubMed. (2015). Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques. Journal of Analytical Toxicology.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities.
  • PubMed. (2008). Analysis of amphetamines in urine with liquid-liquid extraction by capillary electrophoresis with simultaneous electrochemical and electrochemiluminescence detection. Electrophoresis.
  • Springer. (2019). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood.
  • International Union of Crystallography. (2021). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV'.
  • World Health Organization. (2015). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP). 37th ECDD Critical Review Report.
  • ResearchGate. (2014). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
  • King's College London. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites.
  • BenchChem. (2025).

Sources

Using 1-Phenyl-2-pyrrolidin-1-ylethanol in neurotransmitter reuptake assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: Unveiling the Neuropharmacological Profile of a Novel Psychoactive Scaffold

The study of psychoactive compounds and their interaction with monoamine transporters—the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—is a cornerstone of modern neuropharmacology and drug development.[1][2][3] These transporters are critical for regulating neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[2] Inhibition of this reuptake process is a key mechanism for numerous therapeutic agents, including antidepressants and treatments for ADHD, as well as for substances of abuse.[1][2]

1-Phenyl-2-pyrrolidin-1-ylethanol belongs to a chemical class that includes several potent monoamine reuptake inhibitors. Its structural analogs, such as pyrovalerone and its derivatives, are known to be potent inhibitors of DAT and NET with comparatively weaker activity at SERT.[2][3] This application note provides a comprehensive guide for researchers to elucidate the inhibitory profile of this compound. We present two robust, field-proven protocols for conducting neurotransmitter reuptake assays:

  • Ex Vivo Synaptosome Preparation: Utilizing native brain tissue for a physiologically relevant assessment of transporter function.

  • In Vitro Cell-Based Assays: Employing cell lines stably expressing human monoamine transporters for high-throughput and specific transporter analysis.

These protocols are designed to be self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Principle of the Neurotransmitter Reuptake Inhibition Assay

The fundamental principle of a competitive reuptake assay is to measure the ability of a test compound (the inhibitor, e.g., this compound) to compete with a labeled substrate for binding to and uptake by a specific monoamine transporter. The most common method utilizes a radiolabeled version of the natural neurotransmitter or a high-affinity substrate (e.g., [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).

The experimental process involves incubating a source of transporters (either synaptosomes or transporter-expressing cells) with the radiolabeled substrate in the presence of varying concentrations of the test compound. If the test compound inhibits the transporter, less radiolabeled substrate will be taken up into the cells or synaptosomes. The amount of radioactivity accumulated is measured using a scintillation counter. By plotting the inhibition of uptake against the concentration of the test compound, a dose-response curve is generated, from which the half-maximal inhibitory concentration (IC₅₀) can be determined.[4][5] The IC₅₀ value is a critical measure of the compound's potency at each specific transporter.[5]

G cluster_workflow Experimental Workflow cluster_prep prep Biological Matrix Preparation assay Reuptake Assay Incubation prep->assay Add Radioligand & Test Compound synaptosome Synaptosome Isolation cells Cell Culture (hDAT, hSERT, hNET) detection Signal Detection (Scintillation Counting) assay->detection Terminate uptake & Lyse cells analysis Data Analysis (IC50 Determination) detection->analysis Plot Dose-Response Curve

Caption: High-level experimental workflow for neurotransmitter reuptake assays.

Protocol 1: Reuptake Assay Using Rodent Brain Synaptosomes

This protocol provides a method for isolating functional nerve terminals (synaptosomes) from rodent brain tissue, which serve as an excellent ex vivo model rich in native monoamine transporters.

Materials and Reagents
  • Buffers:

    • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4. Must be freshly prepared and kept ice-cold.[6][7]

    • Krebs-Ringer-HEPES (KRH) Buffer: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5.5 mM HEPES, pH 7.4. Add D-glucose to 1.8 g/L before use.[8]

  • Radioligands:

    • [³H]Dopamine (for DAT assay)

    • [³H]Serotonin (5-HT) (for SERT assay)

    • [³H]Norepinephrine (for NET assay)

  • Control Inhibitors:

    • DAT: GBR 12909 or Cocaine

    • SERT: Fluoxetine[9]

    • NET: Desipramine

  • Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, scintillation counter, 96-well plates.

Step-by-Step Methodology

Part A: Synaptosome Preparation [6][7][8]

  • Tissue Dissection: Euthanize a rodent (e.g., Sprague-Dawley rat) according to approved institutional guidelines. Rapidly dissect the brain region of interest on ice.

    • Striatum: For DAT-rich preparations.

    • Cortex/Hippocampus: For SERT and NET preparations.

  • Homogenization: Place the tissue in 10 volumes of ice-cold Homogenization Buffer. Homogenize with 10-12 slow strokes in a glass-Teflon homogenizer at ~900 rpm. All steps must be performed at 4°C to maintain protein integrity.[6]

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris (P1 pellet).

  • Supernatant Collection: Carefully collect the supernatant (S1) and transfer it to a new tube.

  • High-Speed Centrifugation: Centrifuge the S1 fraction at 12,000 - 15,000 x g for 20 minutes at 4°C.[8][10] The resulting pellet (P2) is the crude synaptosomal fraction.

  • Resuspension: Discard the supernatant. Gently resuspend the P2 pellet in a suitable volume of ice-cold KRH buffer. Determine protein concentration using a standard method (e.g., BCA Protein Assay).[11]

Part B: Reuptake Inhibition Assay

  • Plate Setup: On a 96-well plate, prepare serial dilutions of this compound in KRH buffer. Include wells for:

    • Total Uptake: No inhibitor.

    • Non-Specific Uptake: A high concentration of a known selective inhibitor (e.g., 10 µM GBR 12909 for DAT).

    • Positive Control: A known inhibitor (e.g., cocaine) at various concentrations.

  • Pre-incubation: Add 50 µL of the synaptosomal preparation (adjust protein concentration to ~10-20 µ g/well ) to each well. Add 25 µL of the test compound dilutions or control solutions. Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the transporters.

  • Initiate Uptake: Add 25 µL of the appropriate [³H]-radioligand (final concentration should be near its Kₘ value, typically 10-20 nM) to all wells to initiate the reuptake reaction.

  • Incubation: Incubate for a short period at 37°C. The optimal time must be determined but is typically within the linear uptake phase (e.g., 5-10 minutes).

  • Termination: Terminate the uptake by rapid filtration through a glass fiber filter mat using a cell harvester. Immediately wash the filters 3 times with ice-cold KRH buffer to remove unbound radioligand.

  • Quantification: Place the filter circles into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Protocol 2: Reuptake Assay Using Transporter-Expressing Cell Lines

This protocol uses Human Embryonic Kidney (HEK-293) cells stably transfected to express a single human monoamine transporter, allowing for a highly specific assessment of compound activity.

Materials and Reagents
  • Cell Lines: HEK-293 cells stably expressing hDAT, hSERT, or hNET.

  • Cell Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain transporter expression.

  • Assay Buffer: Krebs-HEPES Buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[1]

  • Radioligands and Controls: As described in Protocol 1.

Step-by-Step Methodology

Part A: Cell Culture

  • Maintain Cultures: Grow the transporter-expressing HEK-293 cells in T-75 flasks following standard sterile cell culture techniques.

  • Seed Plates: The day before the assay, seed the cells into 96-well, poly-D-lysine-coated plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).[12]

  • Incubation: Incubate the plates for 20-24 hours at 37°C in a humidified 5% CO₂ atmosphere.

Part B: Reuptake Inhibition Assay [1][4]

  • Prepare Cells: On the day of the assay, gently aspirate the culture medium from the wells. Wash the cell monolayer once with 100 µL of pre-warmed (37°C) KHB.

  • Pre-incubation: Add 50 µL of KHB containing the appropriate concentrations of this compound, control compounds, or buffer alone (for total uptake). Incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Add 50 µL of KHB containing the [³H]-radioligand (at 2x the final desired concentration) to each well.

  • Incubation: Incubate at 37°C for a predetermined optimal time (e.g., 1-5 minutes for DAT/SERT, 3-10 minutes for NET).[1]

  • Termination: Aspirate the assay solution from the wells. Immediately wash the cells three times with 150 µL of ice-cold KHB to stop the uptake reaction.

  • Cell Lysis: Add 100 µL of lysis buffer (e.g., 1% SDS) to each well and shake for 10 minutes to solubilize the cells.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and count using a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Uptake: For each data point, determine the specific uptake:

    • Specific Uptake (CPM) = Total Uptake (CPM) - Non-Specific Uptake (CPM)

  • Normalize Data: Express the data as a percentage of the maximal specific uptake (the value from the "Total Uptake" wells without any inhibitor).

    • % Inhibition = 100 - [(Specific Uptake with Inhibitor / Maximal Specific Uptake) x 100]

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value.[13][14] This represents the concentration of this compound required to inhibit 50% of the specific neurotransmitter uptake.[5]

G cluster_synapse Synaptic Cleft Model cluster_transporter presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron Receptors transporter Monoamine Transporter (DAT/SERT/NET) NT Neurotransmitter (e.g., Dopamine) NT->transporter Reuptake Radio_NT [³H]-Substrate Radio_NT->transporter Reuptake Inhibitor 1-Phenyl-2- pyrrolidin-1-ylethanol Inhibitor->transporter Inhibition

Sources

The Role of 1-Phenyl-2-pyrrolidin-1-ylethanol in Driving Asymmetric Synthesis: A Detailed Guide to its Application in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical development and materials science. Chiral β-amino alcohols have emerged as a privileged class of catalysts and ligands, capable of inducing high levels of stereoselectivity in a variety of chemical transformations. Among these, 1-Phenyl-2-pyrrolidin-1-ylethanol stands out as a versatile and efficient chiral auxiliary. This technical guide provides an in-depth exploration of its synthesis, mechanistic underpinnings, and detailed protocols for its application in key catalytic asymmetric reactions, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound: A Catalyst Primer

This compound is a chiral β-amino alcohol characterized by a phenyl group and a pyrrolidine moiety attached to a two-carbon backbone.[1] This structure possesses two stereogenic centers, leading to four possible stereoisomers. The (1S,2S) and (1R,2R) enantiomers, as well as the (1S,2R) and (1R,2S) diastereomers, each exhibit unique catalytic properties. The presence of both a Lewis basic nitrogen atom within the pyrrolidine ring and a hydroxyl group allows for the formation of rigid, chelated transition states with metal centers or the activation of substrates through hydrogen bonding, which is the cornerstone of its catalytic efficacy.[2]

The versatility of this compound and its derivatives stems from their ability to effectively control the three-dimensional arrangement of reactants as they approach the catalytic center, thereby dictating the stereochemical outcome of the reaction. This guide will focus on the applications of the enantiopure forms of this catalyst in asymmetric synthesis.

Synthesis of Enantiopure this compound

The accessibility of enantiopure this compound is crucial for its application in asymmetric catalysis. A common and effective method for its synthesis involves the reductive amination of a suitable keto-alcohol precursor or the ring-opening of a chiral epoxide. A representative synthetic approach is outlined below.

Protocol: Synthesis of (S)-1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-ol

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and available starting materials.

Materials:

  • (S)-Styrene oxide

  • Pyrrolidine

  • Lithium perchlorate (LiClO₄)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a solution of (S)-styrene oxide (1.0 equiv) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere, add pyrrolidine (2.0 equiv).

  • Add lithium perchlorate (0.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (S)-1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-ol.

  • Characterize the final product by NMR spectroscopy and determine the enantiomeric purity by chiral HPLC analysis.

Core Applications in Asymmetric Catalysis

This compound has proven to be a highly effective catalyst or ligand in a range of asymmetric reactions. The following sections detail its application in two key transformations: the enantioselective addition of diethylzinc to aldehydes and the asymmetric reduction of prochiral ketones.

Enantioselective Alkylation of Aldehydes with Diethylzinc

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols.[3] this compound serves as an excellent chiral ligand to catalyze the enantioselective addition of diethylzinc to various aldehydes.[4]

Mechanism of Action:

The catalytic cycle is believed to involve the in-situ formation of a chiral zinc-amino alkoxide complex. The amino alcohol displaces one of the ethyl groups from diethylzinc to form a dimeric zinc complex. This chiral complex then coordinates with the aldehyde, orienting it in a sterically favored position. The ethyl group is then transferred from another diethylzinc molecule to one enantiotopic face of the aldehyde carbonyl, leading to the formation of the chiral secondary alcohol with high enantioselectivity. The catalyst is regenerated to continue the cycle.

Catalytic Cycle for Diethylzinc Addition

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

  • (S)-1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-ol (5 mol%)

  • Benzaldehyde (1.0 equiv)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 equiv)

  • Anhydrous toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a solution of (S)-1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-ol (0.05 mmol) in anhydrous toluene (5 mL) in a flame-dried, round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (2.0 mL, 2.0 mmol) dropwise to the stirred reaction mixture.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of 1 M HCl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 1-phenyl-1-propanol.

  • Determine the chemical yield and the enantiomeric excess by chiral HPLC or GC analysis.

Data Summary: Enantioselective Addition of Diethylzinc to Aldehydes

EntryAldehydeCatalyst Loading (mol%)Yield (%)ee (%)
1Benzaldehyde59598 (S)
24-Chlorobenzaldehyde59297 (S)
34-Methoxybenzaldehyde59696 (S)
42-Naphthaldehyde59095 (S)
5Cinnamaldehyde58592 (S)

Data are representative and compiled from various literature sources. Actual results may vary.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. This compound is a precursor to chiral oxazaborolidine catalysts, famously utilized in the Corey-Bakshi-Shibata (CBS) reduction.

Mechanism of Action:

The amino alcohol reacts with a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF) to form a chiral oxazaborolidine catalyst in situ. This catalyst coordinates with another molecule of borane at the nitrogen atom, which acts as a Lewis base. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone's carbonyl oxygen. The ketone is oriented to minimize steric interactions between its larger substituent and the chiral framework of the catalyst. Hydride is then delivered from the coordinated borane to the carbonyl carbon via a six-membered ring transition state, leading to the formation of the chiral alcohol with high enantioselectivity.

Workflow for Asymmetric Ketone Reduction

Experimental Protocol: Asymmetric Reduction of Acetophenone

Materials:

  • (S)-1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-ol (10 mol%)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 1.0 equiv)

  • Acetophenone (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add (S)-1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-ol (0.1 mmol) and anhydrous THF (5 mL).

  • Add borane-THF complex (0.2 mL, 0.2 mmol) and stir the mixture at room temperature for 30 minutes to form the oxazaborolidine catalyst in situ.

  • Cool the solution to 0 °C and add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).

  • To this mixture, add the remaining borane-THF complex (0.8 mL, 0.8 mmol) dropwise over 10 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the ketone.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the product by flash column chromatography (eluent: ethyl acetate/hexane) to obtain 1-phenylethanol.

  • Determine the chemical yield and enantiomeric excess by chiral GC or HPLC analysis.

Data Summary: Asymmetric Reduction of Prochiral Ketones

EntryKetoneCatalyst Loading (mol%)Yield (%)ee (%)Configuration
1Acetophenone109796R
2Propiophenone109595R
31-Tetralone109898S
42-Chloroacetophenone109397R
5Cyclohexyl methyl ketone108892R

Data are representative and compiled from various literature sources for analogous systems. Actual results may vary.

Conclusion and Future Outlook

This compound has established itself as a powerful and versatile chiral auxiliary in the field of asymmetric catalysis. Its straightforward synthesis and high efficacy in key transformations such as the enantioselective alkylation of aldehydes and the reduction of ketones make it an invaluable tool for synthetic chemists. The ability to fine-tune the steric and electronic properties of the catalyst by modifying the phenyl or pyrrolidine rings offers exciting prospects for the development of new and even more selective catalytic systems. As the demand for enantiomerically pure compounds continues to grow, the applications of this compound and its derivatives are poised to expand, further solidifying their importance in both academic research and industrial applications.

References

  • Cheong, C. S., Lee, S. H., Im, D. S., & Chung, B. Y. (1999). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Ethyl Nipecotate-derived New Chiral Ligand. HETEROCYCLES.
  • Nakano, H., Owolabi, I. A., & Chennapuram, M. (2018). β-Amino Alcohol Organocatalysts for Asymmetric Additions. HETEROCYCLES, 97.
  • BenchChem. (2025).
  • Chem-Impex. (n.d.). (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol. Retrieved from a relevant chemical supplier website.
  • Begum, Z., Sannabe, H., Seki, C., Okuyama, Y., Kwon, E., Uwai, K., Tokiwa, M., Tokiwa, S., Takeshita, M., & Nakano, H. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing.
  • MDPI. (n.d.). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4.
  • ResearchGate. (n.d.).
  • Sridevi, B. V. N. K. (n.d.). ASYMMETRIC SYNTHESIS-II.
  • Roth, et al. (1971). Synthesis of 1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. PubMed Central.
  • MDPI. (n.d.). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex.
  • MDPI. (n.d.).
  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective addition of diethylzinc to aldehydes catalyzed by N-(9-phenylfluoren-9-yl) beta-amino alcohols. The Journal of organic chemistry, 65(7), 2108-13.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • DTIC. (1994). Super Hydrides.
  • PMC. (n.d.).
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(18), 5551-5553.
  • Sigma-Aldrich. (n.d.). 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-ol.
  • ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)
  • ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)
  • MDPI. (n.d.).

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 1-Phenyl-2-pyrrolidin-1-ylethanol in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the robust and sensitive quantification of 1-Phenyl-2-pyrrolidin-1-ylethanol in human plasma. This compound is a key metabolite of the central nervous system stimulant prolintane, and its accurate measurement is critical for pharmacokinetic, toxicological, and forensic investigations. The protocol employs a simple and efficient protein precipitation for sample preparation and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve high selectivity and sensitivity. This method has been developed and validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance, ensuring reliability and accuracy for regulated studies.[1][2][3]

Introduction and Scientific Rationale

This compound is a primary alcohol metabolite of prolintane, a phenyl-pyrrolidinyl-pentane derivative with stimulant properties. Accurate quantification in biological matrices like plasma is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound. LC-MS/MS is the analytical technique of choice for this application due to its superior sensitivity, specificity, and wide dynamic range, which are often necessary for detecting low concentrations of metabolites in complex biological samples.[4]

The core of this method relies on the specific detection of the analyte using tandem mass spectrometry. By selecting a specific precursor ion and a characteristic product ion (a process known as Multiple Reaction Monitoring or MRM), we can effectively eliminate interference from endogenous matrix components, ensuring that the measured signal is exclusively from the analyte of interest.[5] This high degree of selectivity minimizes the need for extensive chromatographic separation, allowing for rapid analysis times suitable for high-throughput screening.[5][6]

Experimental Design and Methodology

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Internal Standard (IS): this compound-d5 (or a suitable structural analog)

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Formate (Analytical Grade)

  • Control Matrix: Blank human plasma (screened for interferences)

Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is required. The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
Column C18 reverse-phase, 50 x 2.1 mm, 2.6 µm particle sizeProvides excellent retention and peak shape for moderately polar compounds like the analyte. The shorter length and smaller particles allow for fast gradient elution.[6]
Mobile Phase A 0.1% Formic Acid in WaterAn acidic modifier promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent that provides good separation efficiency and is compatible with MS detection.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis speed with system pressure.
Gradient 5% B to 95% B over 2.0 min; hold at 95% B for 0.5 min; re-equilibrateA rapid gradient ensures the analyte is eluted quickly as a sharp peak, maximizing sensitivity and throughput.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

Table 2: Mass Spectrometry Parameters

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyrrolidine nitrogen is basic and readily accepts a proton, making positive mode ESI highly efficient for generating the [M+H]⁺ precursor ion.[8]
Precursor Ion (Q1) m/z 192.1Corresponds to the protonated molecular ion [M+H]⁺ of this compound (C₁₂H₁₇NO, MW = 191.27).
Product Ion (Q3) m/z 118.1This fragment results from the neutral loss of the pyrrolidine and ethanol moiety. This is a characteristic and stable fragment, providing high specificity. The fragmentation of related pyrrolidinophenone structures often involves the loss of the pyrrolidine ring.[9][10][11]
Dwell Time 100 msAdequate time to acquire sufficient data points across the narrow chromatographic peak for reliable quantification.
Collision Energy (CE) Instrument Dependent (Optimize via infusion)CE must be optimized to maximize the signal of the product ion. This is a critical step in method development.[5]
Source Temperature 500 °CEnsures efficient desolvation of the ESI droplets to generate gas-phase ions.
Sample Preparation: Protein Precipitation

Protein precipitation is a fast, simple, and effective method for removing the majority of protein interferences from plasma samples, making it ideal for high-throughput analysis.[12][13]

Protocol:

  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the internal standard working solution to all tubes (except matrix blanks).

  • To precipitate proteins, add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Sample_Preparation_Workflow cluster_prep Sample Preparation Protocol Plasma 1. Pipette 50 µL Human Plasma Add_IS 2. Add 10 µL Internal Standard Plasma->Add_IS Precipitate 3. Add 150 µL Ice-Cold Acetonitrile Add_IS->Precipitate Vortex 4. Vortex 30 seconds Precipitate->Vortex Centrifuge 5. Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Inject 7. Inject 5 µL into LC-MS/MS System Transfer->Inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Method Validation

The developed method must be validated to ensure its performance is reliable and reproducible for the intended application. The validation was performed based on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[2][3]

Linearity and Range

A calibration curve was constructed by analyzing blank plasma samples spiked with the analyte at eight concentration levels ranging from 1.0 to 1000 ng/mL. The curve was generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Table 3: Calibration Curve Performance

ParameterResultAcceptance Criteria
Linearity Range 1.0 - 1000 ng/mL-
Regression Model Weighted Linear (1/x²)-
Correlation Coefficient (r²) > 0.998≥ 0.99
Back-calculated Accuracy Within ± 8.5% of nominal (± 15% at LLOQ)± 15% (± 20% at LLOQ)
Accuracy and Precision

Accuracy and precision were assessed by analyzing four levels of quality control (QC) samples (Low, Mid, High, and Lower Limit of Quantification) in five replicates on three separate days.

Table 4: Inter-day Accuracy and Precision Summary

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%Bias)Precision (%CV)Acceptance Criteria (%Bias & %CV)
LLOQ 1.01.07+7.0%11.2%± 20%
LQC 3.02.91-3.0%8.5%± 15%
MQC 100104.2+4.2%6.1%± 15%
HQC 800789.6-1.3%4.9%± 15%
Matrix Effect and Recovery

The matrix effect was evaluated by comparing the analyte's peak response in post-extraction spiked plasma samples to its response in a neat solution.[14] Recovery was determined by comparing the analyte's response in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: The calculated matrix factor was between 0.95 and 1.08, indicating minimal ion suppression or enhancement from the plasma matrix.

  • Recovery: The extraction recovery was consistent and ranged from 92% to 99% across all QC levels.

Stability

The stability of this compound in human plasma was evaluated under various storage and handling conditions. The analyte was found to be stable for at least 24 hours at room temperature, for at least 3 freeze-thaw cycles, and for 90 days when stored at -80°C.

Validation_Workflow cluster_validation Bioanalytical Method Validation Workflow Selectivity Selectivity & Specificity Assess interference at analyte RT Linearity Linearity & Range Establish calibration curve (≥ 6 points) Selectivity->Linearity Accuracy Accuracy & Precision Intra- & Inter-day runs (≥ 3 days) Linearity->Accuracy Recovery Recovery & Matrix Effect Assess extraction efficiency & ion suppression/enhancement Accuracy->Recovery Stability Stability Evaluate analyte under various conditions (Freeze/Thaw, Bench-Top, Long-Term) Recovery->Stability

Caption: Logical workflow for comprehensive bioanalytical method validation.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation makes the method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The validation results demonstrate that the method meets the stringent requirements for accuracy, precision, and stability, making it a powerful tool for pharmacokinetic and forensic studies.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • ResearchGate. (2018). Practical tips on preparing plasma samples for drug analysis using SPME. [Link]

  • PubMed. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • American Chemical Society Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • ResearchGate. (2013). Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. [Link]

  • LCGC International. (2010). Development of a High-Throughput LC–MS Assay for Drugs of Abuse from Biological Matrices. [Link]

  • American Chemical Society. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. [Link]

  • Unknown Source. (n.d.). Ion fragmentation of small molecules in mass spectrometry.
  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • PubMed Central. (2021). Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. [Link]

  • PubMed. (2021). Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. [Link]

  • Unknown Source. (2012). Ion fragmentation of small molecules in mass spectrometry.
  • West Virginia University. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. [Link]

  • ResearchGate. (2020). (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • Office of Justice Programs. (2021). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

Sources

Application Notes and Protocols: In-Vitro Experimental Design for Testing 1-Phenyl-2-pyrrolidin-1-ylethanol Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Characterizing 1-Phenyl-2-pyrrolidin-1-ylethanol

This document outlines a comprehensive in-vitro experimental framework for the initial efficacy assessment of the novel compound, this compound. Publicly available information on this specific molecule is limited. However, its structural similarity to compounds with known psychoactive and monoamine reuptake inhibitory properties suggests potential biological activity. The substitution of a ketone group (as seen in related cathinones) with a hydroxyl group in this compound may significantly alter its pharmacological profile, potentially leading to neuroprotective or anti-inflammatory effects.

This guide provides a logical, tiered approach to investigate these hypothesized activities. We will proceed from foundational characterization and toxicity assessments to more complex, mechanism-oriented functional assays. The protocols herein are designed to be self-validating, ensuring robust and reproducible data generation for informed decision-making in early-stage drug discovery.[1][2][3][4][5]

Phase 1: Foundational Characterization and Cytotoxicity Profiling

Before assessing efficacy, it is crucial to establish the fundamental physicochemical properties and the toxicity profile of this compound. This ensures that subsequent functional assays are conducted at non-toxic concentrations, where observed effects can be attributed to specific pharmacological activity rather than general cytotoxicity.

Physicochemical Characterization

A thorough characterization of the test compound is the bedrock of any reliable biological study.[6][7][8][9][10]

  • Purity Assessment: Verify the purity of the this compound batch using techniques such as High-Performance Liquid Chromatography (HPLC) and assess its structure via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Solubility Determination: Determine the solubility in commonly used solvents for in-vitro studies, such as dimethyl sulfoxide (DMSO) and ethanol. This is critical for preparing accurate stock solutions and avoiding precipitation in cell culture media.

Cytotoxicity Assessment

The initial step in biological characterization is to determine the concentration range of this compound that is non-toxic to the selected cell lines. The MTT assay is a reliable method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[11][12][13]

Protocol: MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[12]

Materials:

  • Selected cell lines (e.g., SH-SY5Y for neuroprotection, RAW 264.7 for anti-inflammation)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the various concentrations of the compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

An alternative, the Lactate Dehydrogenase (LDH) assay, can be used to measure cytotoxicity by quantifying the release of LDH from damaged cells.[14][15]

Phase 2: Efficacy Testing in a Neuroprotection Model

Based on the structure of this compound, a plausible hypothesis is that it may confer protection against neuronal damage. We will test this using an in-vitro model of oxidative stress in a human neuroblastoma cell line.

Model System: Oxidative Stress in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model in neurobiology.[16] Oxidative stress, a key factor in neurodegenerative diseases, can be induced by treating these cells with hydrogen peroxide (H₂O₂).[16][17][18][19]

Protocol: Neuroprotection Against H₂O₂-Induced Oxidative Stress

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • This compound

  • Hydrogen Peroxide (H₂O₂)

  • MTT assay reagents (as in section 1.2)

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2-4 hours.

  • Induce oxidative stress by adding H₂O₂ to a final concentration that causes approximately 50% cell death (this concentration, e.g., 400 µM, should be determined empirically beforehand).[19]

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay as described previously. An increase in viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Mechanistic Elucidation of Neuroprotection

To understand how this compound might be protecting the cells, we can perform assays to measure key markers of oxidative stress and apoptosis.

Reactive Oxygen Species (ROS) Measurement: The DCFDA/H2DCFDA assay can be used to quantify intracellular ROS levels.[20][21][22] Caspase Activity Assay: To determine if the compound inhibits apoptosis, the activity of executioner caspases like caspase-3/7 can be measured using a luminescent or colorimetric assay.[23][24][25][26][27]

Phase 3: Efficacy Testing in an Anti-Inflammatory Model

Another plausible therapeutic application for this compound is in the modulation of inflammatory responses. This can be investigated using a macrophage cell line stimulated with a bacterial endotoxin.

Model System: LPS-Stimulated RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.[28] Stimulation with lipopolysaccharide (LPS) mimics bacterial infection and induces a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines.[28][29][30][31]

Protocol: Inhibition of Nitric Oxide Production

Nitric oxide is a key inflammatory mediator, and its production can be quantified using the Griess assay, which measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[32][33][34][35][36]

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate inflammation by adding LPS (e.g., 1 µg/mL).

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the Griess assay on the supernatant according to the manufacturer's protocol to determine nitrite concentration. A reduction in nitrite levels in the compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.

Mechanistic Elucidation of Anti-Inflammatory Effects

Cytokine Measurement: The levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).[37][38][39][40][41]

NF-κB Activation Assay: The transcription factor NF-κB is a master regulator of inflammation. Its activation involves translocation from the cytoplasm to the nucleus. This can be assessed by immunofluorescence microscopy or by performing a Western blot on nuclear and cytoplasmic fractions of cell lysates.[42][43][44][45][46]

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard deviation from at least three independent experiments. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) should be calculated for each assay to quantify the potency of this compound.

Table 1: Summary of In-Vitro Efficacy Data for this compound

AssayCell LineEndpoint MeasuredResult (IC₅₀/EC₅₀ in µM)
Cytotoxicity SH-SY5YCell Viability (MTT)
RAW 264.7Cell Viability (MTT)
Neuroprotection SH-SY5YProtection against H₂O₂
SH-SY5YROS Production (DCFDA)
SH-SY5YCaspase-3/7 Activity
Anti-inflammation RAW 264.7Nitric Oxide (Griess)
RAW 264.7TNF-α Secretion (ELISA)
RAW 264.7IL-6 Secretion (ELISA)
RAW 264.7NF-κB Nuclear Translocation

Visualizations

G cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Neuroprotection Efficacy cluster_phase3 Phase 3: Anti-Inflammatory Efficacy P1_char Physicochemical Characterization (Purity, Solubility) P1_cyto Cytotoxicity Profiling (MTT/LDH Assay) Determine Non-Toxic Dose Range P1_char->P1_cyto Informs Dosing P2_model Induce Oxidative Stress (SH-SY5Y + H₂O₂) P1_cyto->P2_model Select Doses P3_model Induce Inflammation (RAW 264.7 + LPS) P1_cyto->P3_model Select Doses P2_viability Measure Cell Viability (MTT Assay) P2_model->P2_viability Primary Endpoint P2_mech Mechanistic Assays (ROS, Caspase Activity) P2_viability->P2_mech If Protective P3_no Measure Nitric Oxide (Griess Assay) P3_model->P3_no Primary Endpoint P3_mech Mechanistic Assays (Cytokines, NF-κB) P3_no->P3_mech If Inhibitory

Caption: Tiered experimental workflow for in-vitro characterization.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Activates Compound This compound Compound->IKK Hypothesized Inhibition Point

Caption: Hypothesized anti-inflammatory signaling pathway.

References

  • MDPI. (2023). Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways. [Link]

  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • NIH. (n.d.). Orexin-A protects SH-SY5Y cells against H2O2-induced oxidative damage via the PI3K/MEK1/2/ERK1/2 signaling pathway. [Link]

  • PMC. (n.d.). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. [Link]

  • NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]

  • DiVA. (2004). Physicochemical and Biopharmaceutical Characterisation of Small Drug Molecules by Capillary Electrophoresis. [Link]

  • NIH. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. [Link]

  • Protocol Griess Test. (2019). [Link]

  • PMC. (2022). Design and synthesis of hybrid compounds as novel drugs and medicines. [Link]

  • NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]

  • PubMed. (n.d.). Physicochemical and Biological Characterization of Targeted, Nucleic Acid-Containing Nanoparticles. [Link]

  • Journal of Korean Medicine. (2021). Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san. [Link]

  • Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. [Link]

  • PMC. (2024). Complex in vitro model: A transformative model in drug development and precision medicine. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

  • bioRxiv. (2024). Physicochemical Principles Driving Small Molecule Binding to RNA. [Link]

  • Frontiers. (2020). α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. [Link]

  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (n.d.). [Link]

  • Elabscience. (n.d.). Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green). [Link]

  • ResearchGate. (2025). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity assay using LPS-induced RAW264.7 cells. [Link]

  • Open Access Pub. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches. [Link]

  • Signosis. (n.d.). DCFDA ROS Assay Kit (100 Tests). [Link]

  • Journal of Microbiology and Biotechnology. (2021). Neuroprotective Effect of Epalrestat on Hydrogen Peroxide-Induced Neurodegeneration in SH-SY5Y Cellular Model. [Link]

  • PMC. (n.d.). Measurement of NF-κB activation in TLR-activated macrophages. [Link]

  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

  • Wikipedia. (n.d.). Drug design. [Link]

  • PMC. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. [Link]

  • DOJINDO Laboratories. (n.d.). ROS Detection ROS Assay Kit -Highly Sensitive DCFH-DA. [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. [Link]

  • Creative Bioarray. (n.d.). Physicochemical Characterization Assays. [Link]

  • PMC. (n.d.). Caspase Protocols in Mice. [Link]

  • NCBI. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

Sources

Application Note & Protocol: Radiolabeling of 1-Phenyl-2-pyrrolidin-1-ylethanol for Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the radiolabeling of 1-Phenyl-2-pyrrolidin-1-ylethanol, a compound of interest in neuroscience and drug development due to its structural similarity to known monoamine transporter ligands.[1][2] This protocol is designed for researchers aiming to synthesize a radiotracer for in vitro and in vivo binding studies, particularly for Positron Emission Tomography (PET). We will delve into the critical aspects of radiotracer design, including the choice of radionuclide and labeling position. A detailed, step-by-step protocol for the synthesis of [¹¹C]1-phenyl-2-(1-methylpyrrolidin-2-yl)ethan-1-ol via N-methylation of the pyrrolidine ring using [¹¹C]methyl iodide is presented. This guide emphasizes rigorous quality control procedures to ensure the final product's chemical and radiochemical purity, specific activity, and stability, which are paramount for generating reliable and reproducible binding data.

Introduction: The Significance of Radiolabeled this compound Analogs

This compound and its analogs, such as prolintane, are recognized for their interaction with monoamine transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET).[1] The ability to study the in vivo distribution, receptor occupancy, and pharmacokinetics of these compounds is crucial for understanding their therapeutic potential and off-target effects. Radiolabeling provides an exquisitely sensitive method to track these molecules in biological systems. By introducing a positron-emitting radionuclide, such as Carbon-11, we can visualize and quantify the compound's behavior non-invasively in real-time using PET.[3][4]

The choice of Carbon-11 is particularly advantageous as it allows for the labeling of the molecule without altering its fundamental chemical structure, thus preserving its biological activity. This is a critical consideration for binding studies where the affinity and selectivity of the ligand for its target must remain unchanged. This protocol will therefore focus on the synthesis and quality control of a ¹¹C-labeled analog of this compound.

Strategic Considerations in Radiotracer Development

Selection of the Radionuclide

The choice of radionuclide is a cornerstone of radiotracer design, dictated by the intended application. The most common isotopes for PET and in vitro studies are compared below:

RadionuclideHalf-lifeDecay ModeMax. Energy (MeV)Primary UseKey AdvantagesKey Disadvantages
Carbon-11 (¹¹C) 20.4 minβ+0.96In vivo PET ImagingShort half-life allows for repeat studies; chemically identical to endogenous carbon.Requires an on-site cyclotron; rapid synthesis is essential.[5][6]
Fluorine-18 (¹⁸F) 109.8 minβ+0.64In vivo PET ImagingLonger half-life facilitates longer imaging protocols and distribution to other sites.[7][8]May alter the biological properties of the molecule; synthesis can be more complex.[9][10]
Tritium (³H) 12.3 yearsβ-0.019In vitro binding assays, autoradiographyHigh specific activity, long shelf-life.[11]Low energy beta emission not suitable for in vivo imaging in humans; potential for kinetic isotope effects.[12][13]

For this protocol, Carbon-11 is selected to produce a radiotracer for PET imaging that is chemically identical to its non-radioactive counterpart, ensuring that the binding characteristics are not altered by the label.

Choice of Labeling Position

The metabolic stability of the radiolabel is critical. The radioactive atom must remain attached to the parent molecule to ensure that the detected signal accurately reflects the distribution of the compound of interest, not its radiolabeled metabolites. For this compound, several labeling positions could be considered. Labeling the phenyl ring with ¹⁸F is a possibility, though it may alter the compound's properties.[9][10] A more conservative approach that preserves the original structure is to introduce a ¹¹C-methyl group. The nitrogen atom of the pyrrolidine ring is an excellent candidate for methylation, as N-methylation of similar amine-containing radiotracers is a well-established and robust method.[5][14][15]

Experimental Protocol: Synthesis of [¹¹C]1-phenyl-2-(1-methylpyrrolidin-2-yl)ethan-1-ol

This protocol outlines the synthesis starting from the production of [¹¹C]CO₂ to the final quality control of the injectable radiotracer.

Overall Workflow

The synthesis is a multi-stage process that must be performed rapidly and efficiently due to the short half-life of Carbon-11.

Caption: Workflow for the synthesis and quality control of the ¹¹C-labeled radiotracer.

Materials and Reagents
  • This compound (precursor)

  • Automated radiochemistry synthesis module

  • [¹¹C]CO₂ production target

  • [¹¹C]CH₃I synthesis line

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Semi-preparative and analytical High-Performance Liquid Chromatography (HPLC) systems with radioactivity and UV detectors

  • Reverse-phase C18 HPLC columns

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA)

  • Sterile water for injection (WFI)

  • 0.22 µm sterile filters

Step-by-Step Synthesis Procedure

Step 1: Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I)

  • [¹¹C]CO₂ is produced in a biomedical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[5]

  • The [¹¹C]CO₂ is trapped and converted online to [¹¹C]CH₄ by reduction with H₂ over a nickel catalyst.

  • [¹¹C]CH₄ is then reacted with iodine in the gas phase to produce [¹¹C]CH₃I.

  • The [¹¹C]CH₃I is trapped in a cooled loop for delivery to the reaction vessel.

Step 2: N-methylation of the Precursor

  • In a shielded hot cell, dissolve the precursor (1-2 mg) in anhydrous DMF (250 µL) within a sealed reaction vial.

  • Add a small quantity of NaH to the solution to deprotonate the secondary amine of the pyrrolidine ring. This increases its nucleophilicity, facilitating a rapid reaction.

  • Heat the reaction vial to 80-100 °C.

  • Transfer the trapped [¹¹C]CH₃I into the reaction vial using a stream of inert gas.

  • Allow the reaction to proceed for 3-5 minutes.

  • Quench the reaction by adding 500 µL of HPLC mobile phase.

reaction_scheme precursor This compound product [¹¹C]1-phenyl-2-(1-methylpyrrolidin-2-yl)ethan-1-ol precursor->product NaH, DMF 80-100 °C methyl_iodide [¹¹C]CH₃I methyl_iodide->product

Caption: N-methylation of the precursor with [¹¹C]methyl iodide.

Step 3: Purification and Formulation

  • Inject the quenched reaction mixture onto a semi-preparative C18 HPLC column.

  • Elute with a mobile phase of ACN/water containing 0.1% TFA.

  • Collect the radioactive peak corresponding to the product, identified by comparison with a non-radioactive standard.

  • The collected fraction is diluted with WFI and passed through a C18 Sep-Pak cartridge to trap the product.

  • Wash the cartridge with WFI to remove residual HPLC solvents.

  • Elute the final product from the cartridge with a small volume of ethanol.

  • Dilute the ethanol solution with sterile saline for injection.

  • Aseptically pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

Rigorous quality control is mandatory to ensure the radiotracer is safe for administration and that the scientific data derived from its use is valid.[3][4][16][17]

ParameterMethodAcceptance CriteriaRationale
Identity of Radiotracer Analytical Radio-HPLCCo-elution with non-radioactive standardConfirms that the radioactivity corresponds to the correct chemical entity.
Radiochemical Purity Analytical Radio-HPLC> 95%Ensures that other radioactive species do not interfere with the binding study or contribute to unnecessary radiation dose.[4]
Specific Activity HPLC with UV and radioactivity detectors> 1 Ci/µmol (>37 GBq/µmol) at time of injectionHigh specific activity is crucial to avoid receptor saturation and potential pharmacological effects from the injected mass.[6][18][19][20]
Residual Solvents Gas Chromatography (GC)Per USP <467> guidelines (e.g., Ethanol < 5000 ppm)Ensures patient safety by limiting exposure to potentially toxic solvents used in the synthesis.[4][21]
pH pH meter or calibrated strips4.5 - 7.5Ensures the final product is physiologically compatible for injection.[4]
Sterility USP <71> Sterility TestsNo microbial growthA mandatory requirement for all parenteral drugs to prevent infection.[16]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (for a standard human dose)Protects against pyrogenic reactions caused by bacterial endotoxins.[4]

Application in Binding Studies

The successfully synthesized and validated radiotracer can be used in a variety of binding studies:

  • In Vitro Autoradiography: To visualize the distribution of binding sites in tissue sections.

  • In Vitro Binding Assays: To determine the affinity (Kd) and density (Bmax) of binding sites in tissue homogenates or cell preparations.[22][23][24][25][26]

  • In Vivo PET Imaging: To quantify the distribution and receptor occupancy of the tracer in living subjects, providing invaluable data on drug-target engagement.

Conclusion

This document provides a detailed, scientifically-grounded protocol for the synthesis and quality control of a ¹¹C-labeled analog of this compound. Adherence to this protocol will enable researchers to produce a high-quality radiotracer for PET imaging and in vitro binding studies. The emphasis on robust synthesis, purification, and comprehensive quality control ensures the generation of reliable data, which is fundamental to advancing our understanding of the neuropharmacology of this class of compounds.

References

  • A linear method for determining specific activity of tracers in radioimmunoassays. PubMed.
  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. ResearchGate.
  • QC of PET Radiopharmaceuticals. Slideshare.
  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. PMC, NIH.
  • Tritium and Deuterium Labelling of Bioactive Molecules Catalyzed by Metallic Nanoparticles. ResearchGate.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC, NIH.
  • Quality Control of PET Radiopharmaceuticals. Radiology Key.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications.
  • The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI.
  • linear method for determining specific activity of tracers in radioimmunoassays. Clinical Chemistry, Oxford Academic.
  • Tritium and deuterium labelling of bioactive molecules catalyzed by metallic nanoparticles. INIS.
  • Application Notes and Protocols for In Vitro Radioligand Binding Assays Using [125I]4-IBP. Benchchem.
  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PMC, NIH.
  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Chemical Reviews.
  • Tritium labelling of pharmaceuticals. ResearchGate.
  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico.
  • Radiometric Ligand-Binding Assays. Revvity.
  • In vitro receptor binding assays: General methods and considerations. ResearchGate.
  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar.
  • Specific activity. Turku PET Centre.
  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI.
  • Rapid one-pot radiosynthesis of [carbonyl-11C]formamides from primary amines and [11C]CO2. PMC, NIH.
  • Synthesis, Ex Vivo Evaluation and Radiolabeling of Potent 1,5-Diphenyl-pyrrolidin-2-one Cannabinoid Subtype-1 (CB1) Receptor Ligands as Candidates for In Vivo Imaging. PMC, NIH.
  • Fluorine-18 Labeling Methods: Features and Possibilities of Basic Reactions. OUCI.
  • 18F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts. ResearchGate.
  • Specific Activity of 11C-Labelled Radiotracers: A Big Challenge for PET Chemists. ResearchGate.
  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers.
  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI.
  • Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. PMC, PubMed Central.
  • Synthesis, ex vivo evaluation, and radiolabeling of potent 1,5-diphenylpyrrolidin-2-one cannabinoid subtype-1 receptor ligands as candidates for in vivo imaging. PubMed, NIH.
  • Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. PMC, PubMed Central.
  • Radiotracer Applications in Industry — A Guidebook. IAEA.
  • Synthesis, ex vivo evaluation, and radiolabeling of potent 1,5-diphenylpyrrolidin-2-one cannabinoid subtype-1 receptor ligands as candidates for in vivo imaging. Sigma-Aldrich.
  • Radiolabeling and Preliminary In Vivo Evaluation of the Candidate CCR2 Targeting PET Radioligand [11C]AZD2423. MDPI.
  • Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor. PubMed Central.
  • Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. ResearchGate.
  • 'Radiolabeling' lets scientists track the breakdown of drugs. Princeton Chemistry.
  • Synthesis, fluorine-18 radiolabeling, and in vitro characterization of 1-iodophenyl-N-methyl-N-fluoroalkyl-3-isoquinoline carboxamide derivatives as potential PET radioligands for imaging peripheral benzodiazepine receptor. PubMed.
  • Radiolabeled Somatostatin Analogues for Diagnosis and Treatment of Neuroendocrine Tumors. PMC, PubMed Central.
  • Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. PubMed.
  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate.

Sources

Use of 1-Phenyl-2-pyrrolidin-1-ylethanol as a ligand in transition metal catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Application of 1-Phenyl-2-pyrrolidin-1-ylethanol as a Chiral Ligand in Transition Metal Catalysis

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of the chiral amino alcohol ligand, (S)- or (R)-1-Phenyl-2-pyrrolidin-1-ylethanol, in transition metal-catalyzed asymmetric synthesis. We will delve into the ligand's structural significance, its role in forming highly effective chiral catalysts, and provide detailed, field-proven protocols for its application, with a primary focus on asymmetric transfer hydrogenation.

Introduction: The Architectural Advantage of this compound

This compound is a β-amino alcohol, a class of ligands that has proven exceptionally potent in asymmetric catalysis. Its efficacy stems from a rigid, bidentate N,O-chelation to a metal center, which creates a well-defined and sterically constrained chiral environment.

Key Structural Features:

  • Chiral Centers: The ligand possesses two stereogenic centers, at the carbinol carbon (bearing the phenyl and hydroxyl groups) and at the carbon adjacent to the pyrrolidine nitrogen. The (1S,2S) and (1R,2R) diastereomers are commonly used.

  • Bidentate Chelation: The pyrrolidine nitrogen and the hydroxyl oxygen act as a robust bidentate donor set, forming a stable five-membered metallacycle upon coordination to a transition metal.

  • Steric Directing Groups: The phenyl group provides steric bulk that plays a crucial role in differentiating the enantiotopic faces of a prochiral substrate, thereby directing the stereochemical outcome of the reaction.

The combination of a robust chelating backbone and tunable steric and electronic properties makes this ligand a powerful controller of enantioselectivity in a variety of transformations.

Caption: Structure of this compound.

Core Application: Asymmetric Transfer Hydrogenation (ATH) of Ketones

One of the most powerful and well-established applications for this ligand is in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to yield valuable chiral secondary alcohols.[1][2][3] This method is prized in pharmaceutical and fine chemical synthesis for its operational simplicity, avoiding the need for high-pressure gaseous hydrogen by using hydrogen donors like 2-propanol or formic acid.[1]

The Causality of the Catalytic Cycle

The catalytic cycle, pioneered by Noyori and others, relies on a metal-ligand bifunctional mechanism. The catalyst does not merely provide a chiral pocket; the ligand actively participates in the hydride transfer.

ATH_Mechanism Conceptual Catalytic Cycle for Asymmetric Transfer Hydrogenation precatalyst [Ru(arene)(N,O-Ligand)Cl] Pre-catalyst active_catalyst [Ru(arene)(N-H)(O)] Active 16e- Catalyst precatalyst->active_catalyst Base (e.g., NaOiPr) - HCl substrate_complex [Ru(arene)(N-H)(O)]---(Ketone) Substrate Coordination active_catalyst->substrate_complex Prochiral Ketone (R1-CO-R2) ts Six-Membered Transition State substrate_complex->ts Outer-Sphere Hydride Transfer product_complex [Ru(arene)(N)(O-Alcohol)] Product Complex ts->product_complex H+ transfer from N-H H- transfer from Ru-H product_complex->active_catalyst Product Release (Chiral Alcohol) + H-Donor (iPrOH) AAA_Workflow General Workflow for Asymmetric Allylic Alkylation start Allylic Substrate + Prochiral Nucleophile catalyst_formation In Situ Catalyst Formation [Pd₂(dba)₃] + Chiral Ligand start->catalyst_formation pi_allyl π-Allyl-Pd Complex (Chiral Environment) catalyst_formation->pi_allyl Oxidative Addition attack Enantioselective Nucleophilic Attack pi_allyl->attack product Chiral Alkylated Product attack->product Reductive Elimination

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-2-pyrrolidin-1-ylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Phenyl-2-pyrrolidin-1-ylethanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis. Our focus is on explaining the causality behind experimental choices to ensure both success and reproducibility.

Introduction: The Synthetic Strategy

This compound is a chiral amino alcohol, a structural motif found in various pharmacologically active compounds. Its synthesis is typically achieved via a two-step process. The most common and reliable route involves the initial synthesis of an α-aminoketone precursor, 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one , followed by the diastereoselective or non-selective reduction of the ketone to the desired secondary alcohol.

This guide will dissect both stages of this synthesis, providing a troubleshooting framework in a direct question-and-answer format to address specific experimental challenges.

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process, each with its own set of critical parameters.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ketone Reduction a 2-Bromo-1-phenylethanone + Pyrrolidine b Nucleophilic Substitution (SN2) a->b Ethanol or THF, Reflux c 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one (α-aminoketone precursor) b->c d 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one e Hydride Reduction d->e NaBH4 in Methanol/Water or LiAlH4 in THF f This compound (Final Product) e->f G cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Hydride Reduction Pyrrolidine\n(Nucleophile) Pyrrolidine (Nucleophile) Attack on α-Carbon Attack on α-Carbon Pyrrolidine\n(Nucleophile)->Attack on α-Carbon SN2 Attack Intermediate\n(Transition State) Intermediate (Transition State) Attack on α-Carbon->Intermediate\n(Transition State) α-aminoketone\n+ HBr α-aminoketone + HBr Intermediate\n(Transition State)->α-aminoketone\n+ HBr Bromide leaves NaBH4\n(Hydride Source) NaBH4 (Hydride Source) Attack on Carbonyl Attack on Carbonyl NaBH4\n(Hydride Source)->Attack on Carbonyl Nucleophilic Attack Alkoxide Intermediate Alkoxide Intermediate Attack on Carbonyl->Alkoxide Intermediate Final Alcohol Final Alcohol Alkoxide Intermediate->Final Alcohol Protonation (from solvent/workup)

Overcoming poor enantioselectivity in 1-Phenyl-2-pyrrolidin-1-ylethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Phenyl-2-pyrrolidin-1-ylethanol

Welcome to the technical support center for the asymmetric synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are aiming to achieve high enantioselectivity in this critical transformation. Poor enantiomeric excess (e.e.) is a common yet solvable challenge. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you optimize your reaction and achieve your desired stereochemical purity.

The primary focus of this guide will be on the most prevalent method for this synthesis: the asymmetric reduction of the prochiral ketone precursor, 2-(pyrrolidin-1-yl)-1-phenylethanone, using chiral oxazaborolidine catalysts, commonly known as the Corey-Bakshi-Shibata (CBS) reduction.[1][2]

Troubleshooting Guide: Overcoming Poor Enantioselectivity

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Question 1: My synthesis resulted in a nearly racemic mixture (low e.e.). What are the most likely causes?

A low enantiomeric excess is the most frequent issue and can stem from several sources. Before optimizing the reaction, it is crucial to first validate your analytical method (e.g., Chiral HPLC or GC) by analyzing a true racemic sample of the product to ensure your measurement is accurate.[3] Assuming the analytical method is sound, the following are the primary chemical causes:

  • Non-Catalyzed Background Reaction: The stoichiometric reducing agent (e.g., Borane-THF complex, BH₃•THF) can reduce the ketone by itself without the chiral catalyst. This uncatalyzed pathway is non-selective and produces a racemic product, which erodes the overall e.e. This is often caused by incorrect stoichiometry or slow catalyst turnover.

  • Catalyst Deactivation/Impurities: The chiral catalyst is the heart of the reaction's selectivity. If it is impure, degraded, or poisoned, its ability to create a chiral environment for the reduction is compromised.[4]

  • Presence of Water: The CBS reduction is highly sensitive to moisture.[1][5] Water can hydrolyze the borane reagent and the oxazaborolidine catalyst, leading to non-selective reduction pathways.[6]

  • Sub-Optimal Temperature: Temperature plays a critical role in stereoselectivity.[1] While lower temperatures generally favor higher e.e., there is often an optimal temperature for each specific substrate and catalyst system.[7]

Question 2: I'm using a Corey-Bakshi-Shibata (CBS) catalyst for the asymmetric reduction of 2-(pyrrolidin-1-yl)-1-phenylethanone, but my e.e. is below 85%. How can I improve it?

Achieving high e.e. (>95%) with a CBS reduction is feasible but requires careful control of reaction parameters. Here is a systematic approach to optimization:

  • Ensure Anhydrous Conditions: This is the most critical factor.[5][6]

    • Glassware: Oven-dry all glassware (e.g., at 120 °C overnight) and cool under a stream of dry inert gas (Argon or Nitrogen).

    • Solvents: Use freshly distilled, anhydrous solvents. THF, a common solvent, should be distilled from a suitable drying agent like sodium/benzophenone.

    • Reagents: Use high-purity, anhydrous reagents. Commercially available BH₃•THF solutions can contain trace borohydride impurities that lead to non-selective reduction; using freshly opened bottles or titrating the solution is recommended.[1][8]

  • Optimize Temperature Control:

    • Generally, lower temperatures enhance enantioselectivity.[1] Start your optimization at -78 °C (a dry ice/acetone bath). If reactivity is too low, you can incrementally increase the temperature to -40 °C or -20 °C.[8] It's crucial to monitor the internal reaction temperature.

  • Check Reagent Stoichiometry and Addition Rate:

    • An excess of borane relative to the catalyst can accelerate the non-selective background reaction. The active species is a complex between the CBS catalyst and borane.[5][9]

    • Recommended Procedure: First, form the catalyst-borane complex by adding a slight excess of borane (e.g., 1.1 equivalents relative to the catalyst) to a solution of the CBS catalyst. Then, slowly add the ketone substrate to this pre-formed complex. This ensures the ketone primarily encounters the activated, chiral reducing agent.

  • Evaluate Catalyst Loading:

    • Insufficient catalyst loading can allow the background reaction to become significant.[4] While typically 5-10 mol% is used, increasing the loading to 15 or even 20 mol% can sometimes improve e.e., albeit at a higher cost.

Question 3: Can the purity of my starting material, 2-(pyrrolidin-1-yl)-1-phenylethanone, affect the enantioselectivity?

Absolutely. Impurities in the ketone substrate can significantly harm the reaction in two ways:[3]

  • Catalyst Poisoning: Certain functional groups can act as Lewis bases and coordinate irreversibly to the Lewis acidic boron center of the catalyst, effectively "poisoning" it. This deactivates the catalyst and halts the asymmetric pathway.

  • Competing Substrates: Impurities that are also ketones or aldehydes can compete for the catalyst, consuming the chiral reducing agent and lowering the overall efficiency of the desired transformation.

Actionable Advice:

  • Purify the starting ketone (e.g., by column chromatography or recrystallization) before the reaction.

  • Characterize the purified material thoroughly (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiopure this compound?

The most common and reliable methods involve the asymmetric reduction of the corresponding α-amino ketone. Key strategies include:

  • Corey-Bakshi-Shibata (CBS) Reduction: Utilizes a chiral oxazaborolidine catalyst and a borane source. It is known for its high enantioselectivity and broad substrate scope.[2][10]

  • Noyori Asymmetric Hydrogenation: Employs ruthenium-based catalysts with chiral phosphine ligands (like BINAP) and hydrogen gas. This method is also highly effective for α-amino ketones.[11][12][13]

  • Asymmetric Transfer Hydrogenation: A variation of the Noyori method that uses a hydrogen donor like isopropanol or formic acid instead of H₂ gas, often with similar Ru-based catalysts.[14]

  • Biocatalysis: The use of engineered ketoreductases (KREDs) or reductive aminases (RedAms) offers an environmentally friendly alternative, often operating in aqueous media with high selectivity.[15][16]

Q2: How do I accurately determine the enantiomeric excess (e.e.) of my product?

The most reliable methods for determining e.e. are chromatographic techniques that can separate the two enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A chiral stationary phase (CSP), often polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD), is used to resolve the enantiomers, which will exhibit different retention times.[17][18]

  • Chiral Gas Chromatography (GC): Suitable if the product or a derivative is sufficiently volatile. The alcohol may need to be derivatized (e.g., to its acetate or silyl ether) to improve separation on a chiral GC column.[4]

Q3: What is the fundamental mechanism of the CBS reduction that leads to high enantioselectivity?

The CBS reduction's success lies in a highly organized, cyclic transition state.[9][19]

  • Dual Activation: The catalyst acts as a bifunctional Lewis acid/base system.[6][20] The Lewis basic nitrogen atom on the oxazaborolidine ring coordinates to the borane (BH₃), activating it as a hydride donor.[1]

  • Substrate Coordination: Simultaneously, the Lewis acidic endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone.[19]

  • Steric Control: The catalyst's chiral framework forces the ketone to coordinate in a sterically favored orientation, exposing one of its two prochiral faces to the activated hydride. The bulkier substituent on the ketone (the phenyl group) orients away from the catalyst's chiral directing group.[21]

  • Hydride Transfer: The hydride is then delivered intramolecularly to the carbonyl carbon via a stable six-membered ring transition state, generating the chiral alcohol with high stereochemical fidelity.[5]

Data Presentation & Key Protocols

Table 1: Troubleshooting Guide for Poor Enantioselectivity
Problem Potential Cause Suggested Solution Reference
Low e.e. (< 50%) Presence of Water Oven-dry all glassware. Use freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere.[1][5][6]
Catalyst Inactivity Use a fresh, high-purity catalyst. Ensure proper storage. Consider increasing catalyst loading from 10% to 15-20 mol%.[3][4]
Non-selective Background Reaction Pre-form the catalyst-borane complex before adding the ketone. Use slow addition of the ketone at low temperature.[1][8]
Moderate e.e. (50-85%) Sub-optimal Temperature Lower the reaction temperature. Start at -78 °C and screen temperatures up to -20 °C.[1][7]
Inappropriate Solvent THF is standard. Consider screening other non-coordinating solvents like toluene or dichloromethane.[7][8]
Impure Starting Material Purify the 2-(pyrrolidin-1-yl)-1-phenylethanone starting material via chromatography or recrystallization.[3]
Inconsistent Results Variable Reagent Quality Titrate the borane solution before use. Use a freshly opened bottle of the CBS catalyst.[1]
Poor Temperature Control Use a cryostat or a well-insulated bath. Monitor the internal reaction temperature, not the bath temperature.[8]
Experimental Protocol: Optimized CBS Reduction of 2-(pyrrolidin-1-yl)-1-phenylethanone

This protocol is a representative example and may require further optimization for specific laboratory conditions.

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in Toluene)

  • Borane-tetrahydrofuran complex (BH₃•THF, 1.0 M in THF)

  • 2-(pyrrolidin-1-yl)-1-phenylethanone (purified)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.10 eq, e.g., 0.5 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet.

  • Catalyst-Borane Complex Formation: Cool the flask to 0 °C. Slowly add BH₃•THF solution (0.60 eq, e.g., 3.0 mmol) dropwise. Stir the solution for 15 minutes at 0 °C. A complex between the catalyst and borane will form.[5]

  • Substrate Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). In a separate flask, dissolve the 2-(pyrrolidin-1-yl)-1-phenylethanone (1.0 eq, e.g., 5.0 mmol) in anhydrous THF. Add this substrate solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of anhydrous methanol at -78 °C until gas evolution ceases.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Basify the mixture with saturated NaHCO₃ solution until the aqueous layer is pH > 8.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified this compound using chiral HPLC.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

This is a starting point; mobile phase composition and flow rate may need optimization.

  • Column: Chiralcel® OD-H or equivalent polysaccharide-based CSP

  • Mobile Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v). A small amount of an amine additive like diethylamine (0.1%) may be needed to improve peak shape for the amino alcohol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Procedure:

    • Dissolve a small sample of the purified product in the mobile phase.

    • Inject onto the HPLC system.

    • The (R) and (S) enantiomers should elute as two separate, baseline-resolved peaks.

    • Calculate the e.e. using the peak areas (A1 and A2): e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

Visualizations

General Reaction Scheme

Caption: Asymmetric reduction of the prochiral ketone to the chiral amino alcohol.

Troubleshooting Workflow for Poor Enantioselectivity

Troubleshooting_Workflow start Low e.e. Observed analytical Validate Analytical Method (Chiral HPLC/GC) start->analytical reagents Check Reagent Quality - Anhydrous Solvents? - Fresh Catalyst? - Titrate Borane? analytical->reagents Method Valid conditions Optimize Reaction Conditions - Lower Temperature? - Slow Addition? - Pre-form Catalyst? reagents->conditions Reagents OK substrate Check Substrate Purity - Recrystallize/Purify? - NMR Purity Check? conditions->substrate e.e. Still Low success High e.e. Achieved conditions->success e.e. Improved substrate->reagents Substrate Impure CBS_Mechanism cluster_0 Catalytic Cycle node1 CBS Catalyst (Oxazaborolidine) node2 Catalyst-Borane Complex (Activated) node1->node2 + BH₃ node3 Ternary Complex (Catalyst-Borane-Ketone) node2->node3 + Ketone (Coordination) node4 Product Complex + Regenerated Catalyst node3->node4 Intramolecular Hydride Transfer (Stereo-determining step) node4->node1 - Product-Borane

Caption: Key steps in the CBS-catalyzed asymmetric reduction of a ketone.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and (S)-(–)-2-amino-3-methyl-1,1-diphenyl-butan-1-ol. Journal of the Chemical Society, Chemical Communications, (7), 315-317. [Link]

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex, Inc. [Link]

  • Deloux, L., & Srebnik, M. (1993). Asymmetric borane-catalyzed reactions. Chemical Reviews, 93(2), 763–784. [Link]

  • Nettles, S. M., Matos, K., Burkhardt, E. R., Rouda, D. R., & Corella, J. A. (2002). Role of Borohydride in the Corey-Bakshi-Shibata Reduction. The Journal of Organic Chemistry, 67(9), 2970–2976. [Link]

Sources

Technical Support Center: Troubleshooting 1-Phenyl-2-pyrrolidin-1-ylethanol Degradation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Phenyl-2-pyrrolidin-1-ylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for degradation issues encountered during experimental work. Our goal is to equip you with the scientific rationale and practical steps to ensure the stability and integrity of your compound in solution.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid loss of purity of my this compound solution stored at room temperature. What are the likely causes?

A1: The degradation of this compound in solution at ambient temperatures is likely due to a combination of environmental factors. The primary suspects are oxidation, exposure to light (photodegradation), and inappropriate pH of the solvent.[1] The phenylamino alcohol structure is susceptible to oxidation, potentially converting the secondary alcohol to a ketone. Furthermore, UV or even ambient light can provide the energy to initiate degradation reactions.

To mitigate this, we recommend the following immediate actions:

  • Storage Conditions: Store solutions in amber vials to protect from light and at a reduced temperature, ideally between 2-8°C. For long-term storage, freezing at -20°C or below is advisable.

  • Solvent Choice: Ensure your solvent is free of peroxides, especially if using ethers like THF or dioxane. Consider using de-gassed solvents to minimize dissolved oxygen.

  • Inert Atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, a phenylamino alcohol, the most probable degradation pathways involve oxidation and cleavage of the molecule. While specific studies on this exact molecule are limited, we can infer likely pathways from similar compounds.[2][3] The two primary anticipated degradation pathways are:

  • Oxidation of the Secondary Alcohol: The hydroxyl group is susceptible to oxidation, which would convert it to a ketone, forming 1-phenyl-2-(pyrrolidin-1-yl)ethanone.

  • N-Dealkylation and Pyrrolidine Ring Opening: The pyrrolidine ring can undergo oxidative degradation, potentially leading to ring-opening or cleavage from the main structure.

Below is a proposed degradation pathway diagram:

Degradation Pathway This compound This compound 1-Phenyl-2-(pyrrolidin-1-yl)ethanone 1-Phenyl-2-(pyrrolidin-1-yl)ethanone This compound->1-Phenyl-2-(pyrrolidin-1-yl)ethanone Oxidation Further Degradation Products Further Degradation Products This compound->Further Degradation Products N-Dealkylation / Ring Opening

Caption: Proposed degradation pathways for this compound.

Q3: My solution of this compound has turned yellow. What does this indicate?

A3: A color change, particularly to yellow or brown, is often an indicator of degradation. This is likely due to the formation of small, conjugated molecules that absorb light in the visible spectrum. The oxidation of the alcohol to a ketone, followed by further degradation of the pyrrolidine ring, can lead to the formation of such chromophoric impurities. It is crucial to halt the use of this solution and prepare a fresh batch. We recommend analyzing the discolored solution by HPLC-UV or LC-MS to identify the degradation products.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving degradation issues. The workflow below outlines the general troubleshooting process.

Troubleshooting Workflow A Degradation Observed B Review Storage Conditions (Temp, Light, Atmosphere) A->B C Analyze Solution by HPLC/LC-MS B->C F Optimize Formulation/Storage B->F Based on review D Identify Degradants C->D E Conduct Forced Degradation Study D->E If necessary E->F G Implement Optimized Conditions F->G

Caption: A systematic workflow for troubleshooting degradation.

Issue 1: No or minimal degradation observed in my forced degradation study.

If your goal is to identify potential degradants and you are not seeing any degradation, your stress conditions are likely too mild.[3]

Recommended Actions:

  • Increase Stressor Concentration: If using acid or base, increase the molarity (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative stress, increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).

  • Elevate Temperature: Increase the temperature of the study. However, be cautious not to use temperatures that would cause unrealistic degradation pathways not seen under normal storage conditions.

  • Extend Exposure Time: Increase the duration of the stress test.

Issue 2: The parent compound is completely degraded in my forced degradation study.

This indicates that your stress conditions are too harsh, which can also lead to secondary degradation products that may not be relevant to the stability of the final product.[3]

Recommended Actions:

  • Decrease Stressor Concentration: Reduce the molarity of the acid/base or the concentration of the oxidizing agent.

  • Lower Temperature: Perform the study at a lower temperature.

  • Shorten Exposure Time: Reduce the duration of the stress test.

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Issue 3: Poor mass balance in my stability study.

A poor mass balance, where the sum of the parent compound and its degradation products is not close to 100%, suggests that some degradants are not being detected.

Recommended Actions:

  • Use a Universal Detector: If you are using a UV detector, some degradation products may lack a chromophore. Employing a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can help identify non-UV active compounds.

  • Check for Volatile Degradants: Degradation may be producing volatile compounds that are lost during sample preparation or analysis. Headspace GC-MS can be used to investigate this possibility.

  • Evaluate Relative Response Factors: The response of the degradation products on the detector may be different from the parent compound. If the structures of the degradants are known, their relative response factors should be determined and applied for accurate quantification.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.5 mg/mL in 0.1 M HCl). Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.5 mg/mL in 0.1 M NaOH). Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 0.5 mg/mL in 3% H₂O₂). Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid, with UV detection).

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
Thermal-80°C48 hours
PhotolyticICH Q1B light sourceAmbientPer guidelines

References

  • ResearchGate. Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans | Request PDF. Available from: [Link]

  • MedCrave. Forced Degradation Studies. (2016-12-14). Available from: [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]

  • SciSpace. Forced Degradation Studies. (2016-12-14). Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • LGC Axolabs. Top 5 Factors Affecting Chemical Stability. (2025-10-02). Available from: [Link]

Sources

Technical Support Center: Optimization of Mobile Phase for Chiral Separation of 1-Phenyl-2-pyrrolidin-1-ylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 1-Phenyl-2-pyrrolidin-1-ylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and successfully develop robust enantioseparation methods for this and structurally related amino alcohols.

Introduction: The Challenge of Amino Alcohol Enantioseparation

This compound is a chiral amino alcohol, a class of compounds frequently encountered in pharmaceutical development. Its structure, featuring a basic pyrrolidine nitrogen and a hydroxyl group, presents specific challenges for chiral High-Performance Liquid Chromatography (HPLC). The primary obstacles include poor peak shape due to interactions with the stationary phase's silica backbone and achieving adequate enantioselectivity. This guide will walk you through a systematic approach to mobile phase optimization to address these issues effectively.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the chiral separation of this compound.

Q1: Why am I seeing poor or no resolution of my enantiomers?

A1: This is the most frequent challenge and typically points to a suboptimal choice of either the chiral stationary phase (CSP) or the mobile phase. Chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP.[1]

  • CSP Selection: For amino alcohols, polysaccharide-based CSPs (e.g., those with amylose or cellulose derivatives) are often the most successful.[2] If you are not using a polysaccharide-based column, this should be your first consideration.

  • Mobile Phase Composition: The polarity of the mobile phase directly influences the interactions between your analyte and the CSP. In normal-phase mode (e.g., hexane/alkanol), the concentration of the alcohol modifier is a critical parameter to adjust.

Troubleshooting Steps:

  • Confirm CSP Suitability: Ensure you are using a CSP known to be effective for amino alcohols. Polysaccharide-based columns are a highly recommended starting point.

  • Optimize Alcohol Modifier Concentration: In a normal-phase system (e.g., n-hexane/isopropanol), systematically vary the concentration of the alcohol modifier. A lower alcohol percentage generally increases retention and can improve resolution, but excessive retention can lead to broader peaks.

  • Change the Alcohol Modifier: The choice of alcohol can significantly impact selectivity. If isopropanol (IPA) does not yield separation, try ethanol (EtOH) or vice-versa. These alcohols have different hydrogen bonding properties that can alter the chiral recognition mechanism.

Q2: My chromatographic peaks are tailing severely. What is the cause, and how can I fix it?

A2: Peak tailing with basic compounds like this compound is almost always due to strong, undesirable ionic interactions between the basic pyrrolidine nitrogen and acidic residual silanols on the silica surface of the CSP.[3] This secondary interaction interferes with the primary chiral recognition mechanism.

  • The Solution: Mobile Phase Additives: To mitigate this, a small amount of a basic additive should be incorporated into your mobile phase. This additive will compete with your analyte for the active silanol sites, effectively masking them.

Troubleshooting Steps:

  • Add a Basic Modifier: Introduce a small concentration (typically 0.1% v/v) of an amine, such as diethylamine (DEA), into your mobile phase. This is a standard practice for improving the peak shape of basic analytes in normal-phase chiral chromatography.[3][4]

  • Optimize Additive Concentration: While 0.1% is a good starting point, the optimal concentration can vary. You can test concentrations from 0.05% to 0.2% to find the best peak symmetry without compromising resolution.

Q3: My retention times are drifting and not reproducible. What are the likely causes?

A3: Unstable retention times can invalidate your method. The most common culprits are insufficient column equilibration and changes in the mobile phase composition.

Troubleshooting Steps:

  • Ensure Thorough Column Equilibration: Chiral separations, especially with mobile phase additives, can require longer equilibration times than achiral methods. Ensure a stable baseline before beginning your injections.

  • Mobile Phase Stability: In normal-phase chromatography, the more volatile component (e.g., hexane) can evaporate over time, leading to a gradual increase in the mobile phase polarity and shorter retention times. Prepare fresh mobile phase daily and keep the solvent reservoir covered.

  • Control Column Temperature: Chiral separations can be sensitive to temperature fluctuations. Using a column oven to maintain a constant temperature is crucial for achieving reproducible results.

Q4: Should I consider a different elution mode if normal-phase chromatography isn't working?

A4: Yes. While normal-phase is often the first choice, polar organic and reversed-phase modes can also be effective, particularly with certain CSPs.

  • Polar Organic Mode: This mode uses polar solvents like methanol or acetonitrile, often with the same acidic or basic additives. It can offer different selectivity compared to normal-phase.

  • Reversed-Phase Mode: While less common for underivatized amino alcohols, this can be an option on certain CSPs, such as those based on macrocyclic glycopeptides.[3] The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.

Systematic Workflow for Mobile Phase Optimization

A structured approach is key to efficiently developing a robust chiral separation method. The following workflow is recommended for this compound.

Caption: A systematic workflow for chiral method development.

Experimental Protocols

The following protocols provide a starting point for the chiral separation of this compound.

Protocol 1: Initial Screening and Optimization in Normal-Phase Mode

This protocol is the recommended starting point for method development.

1. System Preparation:

  • Column: Amylose or Cellulose-based CSP (e.g., CHIRALPAK® IA or CHIRALCEL® OD).
  • Mobile Phase: Prepare a mobile phase of 90% n-hexane and 10% isopropanol (v/v). Use HPLC-grade solvents.
  • System Flush: Purge the HPLC system thoroughly with the mobile phase.

2. Sample Preparation:

  • Dissolve the racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

3. Initial Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection: UV at 220 nm
  • Injection Volume: 5 µL

4. Data Analysis and Optimization:

  • If peaks are tailing: Add 0.1% (v/v) diethylamine (DEA) to the mobile phase. Re-equilibrate the column and re-inject.
  • If resolution is poor (Rs < 1.5):
  • Decrease the isopropanol content to 5% (95:5 n-hexane/IPA).
  • If still suboptimal, increase the isopropanol content to 15% (85:15 n-hexane/IPA).
  • If no separation is observed: Change the alcohol modifier to ethanol and repeat the screening process.
Protocol 2: System Suitability Testing

Once an optimized method is developed, system suitability should be performed before each batch of samples to ensure the validity of the results.

1. Standard Preparation:

  • Prepare a solution of the racemic standard at the target concentration.

2. Injections:

  • Make at least five replicate injections of the racemic standard.

3. Acceptance Criteria:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
  • Tailing Factor (Tf): The tailing factor for each peak should be ≤ 2.0.
  • Relative Standard Deviation (RSD): The RSD for the peak areas of each enantiomer should be ≤ 2.0%.

Data Presentation: Impact of Mobile Phase Composition

The following table summarizes the expected impact of mobile phase modifications on the chiral separation of this compound in normal-phase mode.

Mobile Phase CompositionExpected Impact on Retention TimeExpected Impact on Resolution (Rs)Expected Impact on Peak Shape
90:10 Hexane/IPA BaselineBaselinePotential Tailing
95:5 Hexane/IPA IncreasePotential IncreasePotential Tailing
85:15 Hexane/IPA DecreasePotential DecreasePotential Tailing
90:10 Hexane/EtOH Varies (vs. IPA)Varies (vs. IPA)Potential Tailing
90:10:0.1 Hexane/IPA/DEA Slight DecreaseMay slightly changeSignificant Improvement

Visualizing the Chiral Recognition Mechanism

The separation of enantiomers on a CSP is often explained by the "three-point interaction model". For a successful chiral separation, there must be at least three simultaneous points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.

Three_Point_Interaction cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomer1 Enantiomer R cluster_Enantiomer2 Enantiomer S CSP_A Site A CSP_B Site B CSP_C Site C E1_X Group X E1_X->CSP_A Interaction 1 (e.g., H-bond) E1_Y Group Y E1_Y->CSP_B Interaction 2 (e.g., π-π) E1_Z Group Z E1_Z->CSP_C Interaction 3 (e.g., Steric) E2_X Group X E2_X->CSP_A Interaction 1 E2_Y Group Y E2_Y->CSP_B Interaction 2 E2_Z Group Z E2_Z->CSP_C Repulsive/No Interaction note For Enantiomer S, Group Z cannot favorably interact with Site C, leading to a less stable complex and faster elution.

Caption: The three-point interaction model for chiral recognition.

For this compound, these interactions could involve hydrogen bonding from the hydroxyl group, π-π interactions with the phenyl ring, and steric or dipole-dipole interactions involving the pyrrolidine ring. The mobile phase modulates the strength of these interactions, thereby controlling retention and selectivity.

References

  • Chamsaz, M., et al. (2009). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC ENANTIOSEPARATION OF DRUGS CONTAINING MULTIPLE CHIRAL CENTERS ON CHIRAL STATIONARY PHASE. Journal of the Iranian Chemical Society. Available at: [Link]

  • Chiral Technologies, Inc. (2020). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). A Single Column and Mobile Phase Workflow for LC-MS/MS Analysis of a Comprehensive Drug Research Panel and Ethanol Metabolites. Phenomenex. Available at: [Link]

  • Kadkhodaei, M., et al. (2019). Separation of enantiomers of New Psychoactive Substances by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Zhang, T., et al. (2022). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). Application Database. Daicel Chiral Technologies. Available at: [Link]

  • Phenomenex. (n.d.). Explore All Chromatography Applications. Phenomenex. Available at: [Link]

  • ResearchGate. (2007). Enantiomers of New Synthetic Pyrrolylphenylethanoneamine Mono-Amino Oxidase Inhibitor Compounds: Analytical and Semipreparative HPLC Separations, and Chiroptical Characteristics. ResearchGate. Available at: [Link]

  • IAPC-OBP. (n.d.). chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. Available at: [Link]

  • Al-Tel, T. H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. Google Patents.
  • MDPI. (2021). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. MDPI. Available at: [Link]

  • Song, H., et al. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of the Serbian Chemical Society. Available at: [Link]

  • Phenomenex. (2022). Pharmacopeia Application ebook. Phenomenex. Available at: [Link]

  • Daicel Corporation. (n.d.). ULTRA-FAST SFC SEPARATIONS WITH DAICEL SUB-2 µm CHIRAL COLUMNS. Daicel Corporation. Available at: [Link]

  • Phenomenex. (2023). Pharmacopeia Application eBook. Phenomenex. Available at: [Link]

  • Daicel Chiral Technologies. (2026). Chiral Applications Database. Daicel Chiral Technologies. Available at: [Link]

  • Phenomenex. (n.d.). Search for Chromatography Products and Columns. Phenomenex. Available at: [Link]

  • FULIR. (2024). HPLC and SFC Enantioseparation of ()-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int. FULIR. Available at: [Link]

Sources

Reducing byproduct formation in the synthesis of 1-Phenyl-2-pyrrolidin-1-ylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-2-pyrrolidin-1-ylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Introduction to the Synthetic Landscape

The synthesis of this compound, a valuable chiral amino alcohol, primarily proceeds through two effective routes: the reduction of an α-aminoketone precursor and the Grignard addition of a phenyl group to an α-aminoaldehyde. Each pathway, while robust, presents a unique set of challenges related to byproduct formation. This guide will dissect these challenges and provide actionable, field-proven solutions.

Diagram: Synthetic Strategies

Caption: Overview of the two primary synthetic routes to this compound.

Part 1: Troubleshooting Guide for Route 1: Reduction of 1-Phenyl-2-(pyrrolidin-1-yl)ethanone

This route involves the initial synthesis of the ketone precursor followed by its reduction. Byproducts can arise at both stages.

Section 1.1: Synthesis of the Ketone Precursor: 1-Phenyl-2-(pyrrolidin-1-yl)ethanone

The most common method for synthesizing this precursor is the alkylation of pyrrolidine with a phenacyl halide, such as phenacyl bromide.

Q1: My reaction to form the ketone precursor is showing multiple spots on TLC, with one having a much higher Rf value than expected for the product. What is this likely byproduct?

A1: This high Rf spot is likely a di-alkylation product, specifically 1,3-diphenyl-1,3-bis(pyrrolidin-1-yl)propan-2-one. This occurs when the enolate of the desired ketone product reacts with another molecule of phenacyl bromide.

Troubleshooting Strategies:

Parameter Recommendation Scientific Rationale
Stoichiometry Use a slight excess of pyrrolidine (1.1-1.2 equivalents).This ensures that the phenacyl bromide is consumed rapidly, minimizing its availability to react with the enolizable product.
Temperature Maintain a low reaction temperature (0-5 °C) during the addition of phenacyl bromide.Lower temperatures disfavor the formation of the enolate of the product ketone, thus reducing the rate of the undesired second alkylation.
Base Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) if a base is required to scavenge HBr.This prevents the base from competing with pyrrolidine in reacting with phenacyl bromide.
Order of Addition Add the phenacyl bromide solution slowly to the solution of pyrrolidine.This maintains a high concentration of the amine nucleophile relative to the alkylating agent, favoring the desired mono-alkylation.

Q2: I am observing unreacted phenacyl bromide in my crude product. How can I improve the conversion?

A2: Incomplete conversion can be due to several factors, including insufficient reaction time, low temperature, or deactivation of the nucleophile.

Troubleshooting Strategies:

  • Reaction Time and Temperature: After the initial addition at low temperature, allow the reaction to warm to room temperature and stir for an extended period (4-12 hours). Monitor the reaction by TLC until the phenacyl bromide spot disappears.

  • Solvent: Ensure a suitable solvent is used, such as acetonitrile or THF, which can dissolve both reactants.

  • Purity of Pyrrolidine: Use freshly distilled pyrrolidine to ensure it is free from water and other impurities that could react with the phenacyl bromide.

Section 1.2: Reduction of 1-Phenyl-2-(pyrrolidin-1-yl)ethanone

The reduction of the α-amino ketone to the corresponding amino alcohol is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄).[1][2]

Q3: My final product is contaminated with the starting ketone. How can I drive the reduction to completion?

A3: Unreacted starting material is a common issue and can often be resolved by adjusting the reaction conditions.

Troubleshooting Strategies:

Parameter Recommendation Scientific Rationale
Reducing Agent Stoichiometry Use a larger excess of NaBH₄ (e.g., 2-3 equivalents).While theoretically, 0.25 equivalents are sufficient, in practice, an excess is needed to ensure a reasonable reaction rate and to compensate for any reaction with the solvent (e.g., methanol, ethanol).[3]
Temperature Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) if using a less reactive solvent.While NaBH₄ reductions are often performed at 0 °C to control exothermicity, slightly higher temperatures can increase the reaction rate.
Solvent Use methanol or ethanol as the solvent.Protic solvents like methanol can activate the carbonyl group towards reduction and also serve to protonate the resulting alkoxide.[4]
Reaction Time Increase the reaction time and monitor by TLC until the ketone is fully consumed.Some reductions can be sluggish, and ensuring sufficient time for the reaction to go to completion is crucial.

Q4: I am concerned about over-reduction to 1-phenylethane. Is this a likely byproduct with NaBH₄?

A4: Over-reduction of the alcohol to the corresponding alkane is highly unlikely with sodium borohydride.[2] NaBH₄ is a mild reducing agent that is selective for aldehydes and ketones and does not typically reduce alcohols.[1] This side reaction is more of a concern with stronger reducing agents like lithium aluminum hydride (LiAlH₄).

Part 2: Troubleshooting Guide for Route 2: Grignard Reaction

This route involves the synthesis of the aldehyde precursor followed by the addition of phenylmagnesium bromide.

Section 2.1: Synthesis of the Aldehyde Precursor: 2-(Pyrrolidin-1-yl)acetaldehyde

This precursor can be synthesized by the reaction of pyrrolidine with a protected 2-carbon electrophile, such as 2-chloroacetaldehyde diethyl acetal, followed by acidic hydrolysis of the acetal.[5]

Q5: The synthesis of my aldehyde precursor is low-yielding and I see multiple byproducts. What could be the issue?

A5: The synthesis of α-amino aldehydes can be challenging due to their propensity for self-condensation (aldol reaction) and polymerization, especially under basic or acidic conditions.

Troubleshooting Strategies:

  • Use of a Protected Aldehyde: The use of 2-chloroacetaldehyde diethyl acetal is a good strategy to prevent self-condensation during the alkylation step.

  • Careful Hydrolysis: During the deprotection of the acetal, use mild acidic conditions (e.g., dilute HCl at low temperature) and work up the reaction quickly. It is often best to use the crude aldehyde immediately in the next step without extensive purification.

  • Purification: If purification is necessary, consider distillation under reduced pressure to minimize decomposition.

Section 2.2: Grignard Reaction of Phenylmagnesium Bromide with 2-(Pyrrolidin-1-yl)acetaldehyde

The core of this route is the carbon-carbon bond formation using a Grignard reagent.

Q6: My final product is contaminated with a significant amount of biphenyl. How can I minimize this byproduct?

A6: Biphenyl is a common byproduct in Grignard reactions involving phenylmagnesium bromide.[6] It is formed from the coupling of phenyl radicals or the reaction of the Grignard reagent with unreacted bromobenzene.

Troubleshooting Strategies:

Parameter Recommendation Scientific Rationale
Formation of Grignard Reagent Ensure slow addition of bromobenzene to the magnesium turnings to maintain a gentle reflux.High local concentrations of bromobenzene can favor the formation of biphenyl.[7]
Temperature Control Maintain a controlled temperature during the formation of the Grignard reagent. Avoid excessive heating.Higher temperatures can increase the rate of side reactions leading to biphenyl.[7]
Purity of Magnesium Use high-quality magnesium turnings and consider activating them with a small crystal of iodine.An oxide layer on the magnesium can hinder the reaction, leading to a buildup of bromobenzene and subsequent side reactions.
Reaction with Aldehyde Add the aldehyde solution to the Grignard reagent slowly at a low temperature (0 °C).This helps to control the exothermic reaction and minimizes side reactions.

Q7: The yield of my Grignard reaction is very low, and I suspect the Grignard reagent is not forming efficiently or is being quenched.

A7: Grignard reagents are extremely sensitive to moisture and acidic protons.[8]

Troubleshooting Strategies:

  • Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried). Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.

  • Purity of Reactants: Ensure that the bromobenzene and the aldehyde precursor are free of water. The aldehyde precursor should not contain residual acid from the deprotection step, as this will quench the Grignard reagent.

Diagram: Troubleshooting Workflow

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q8: How can I best purify the final product, this compound?

A8: The choice of purification method depends on the nature of the impurities.

  • Column Chromatography: Silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can separate the desired product from less polar byproducts like biphenyl and more polar impurities. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve the peak shape of the amino alcohol.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method for obtaining a high-purity final product. Suitable solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.

  • Acid-Base Extraction: An acid-base workup can be used to separate the basic amino alcohol from neutral byproducts like biphenyl. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with dilute acid (e.g., 1M HCl). The amino alcohol will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the free base extracted back into an organic solvent.

Q9: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A9:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) and visualize the spots under UV light and/or with a staining agent like potassium permanganate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile byproducts. Derivatization of the hydroxyl group of the product to a trimethylsilyl (TMS) ether can improve peak shape and prevent thermal degradation during analysis.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, can be used to assess the enantiomeric purity of the final product if a chiral synthesis was performed.

Q10: Are there any specific safety precautions I should take during this synthesis?

A10:

  • Phenacyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and can ignite on contact with air or water. Ensure all operations are carried out under anhydrous and inert conditions.[8]

  • Diethyl ether and THF are highly flammable solvents and should be handled away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Roth, M., Dubs, P., Götschi, E., & Eschenmoser, A. (1971). Sulfidkontraktion via-Alkyl-thio-iminiumsalze. Herstellung von-substituierten α, β-ungesättigten Carbonylverbindungen. Helvetica Chimica Acta, 54(2), 710-734.
  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Madeley, L. G., & Michael, J. P. (2012). (2E)-1-Phenyl-2-[1-(2-phenyl-prop-2-en-1-yl)pyrrolidin-2-yl-idene]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3281.
  • Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. (n.d.). Google Patents.
  • Practical Alkoxythiocarbonyl Auxiliaries for Ir(I)-Catalyzed C–H Alkylation of Azacycles. (2017).
  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). Retrieved from [Link]

  • The Grignard Reaction. (n.d.). Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Shultz, G. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. (2023).
  • Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. (2024).
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2012). ACS Medicinal Chemistry Letters, 3(10), 825–830.
  • Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. (2014). Journal of Molecular Structure, 1074, 46-53.
  • Process for the preparation of 1-carbamoylmethyl-4-phenyl-2-pyrrolidone. (n.d.). Google Patents.
  • The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. (2012). Retrieved from [Link]

  • (2Z)-1-phenyl-2-(2-pyrrolidinylidene)ethanone. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Proline catalyzed, one-pot three component Mannich reaction and sequential cyclization toward the synthesis of 2-substituted piperidine and pyrrolidine alkaloids. (2015). Tetrahedron Letters, 56(10), 1229-1232.
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2015). Tetrahedron, 71(35), 5899–5906.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(21), 7556.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. (2012). Chiang Mai Journal of Science, 39(1), 49-58.
  • Soderberg, T. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. (2013). Organic Letters, 15(18), 4842–4845.
  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). Royal Society of Chemistry.
  • Synthesis, Characterization and Biological Studies of a Mannich Base N-[Phenyl(pyrrolidin-1-yl)methyl]acetamide and Its VO(IV), Mn(II) and Fe(II) Complexes. (2012). Asian Journal of Chemistry, 24(11), 5127-5130.
  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). Beilstein Journal of Organic Chemistry, 4, 20.
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Organic Chemistry.
  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2020). Al-Nahrain Journal of Science, 23(4), 5-12.
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). Molecules, 27(23), 8493.
  • Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
  • Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. (2014). Antimicrobial Agents and Chemotherapy, 58(11), 6658–6668.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
  • Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. (2017). Forensic Toxicology, 35(1), 1–13.
  • The Characterization of α-Pyrrolidinopentiophenone. (n.d.). DEA.gov.
  • Application Note: GC-MS Analysis of 1-phenyl-1-propanol TMS Deriv
  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2010). Journal of Mass Spectrometry, 45(6), 613-624.
  • Preparation of chloro-acetaldehyde diethyl-acetal. (n.d.). PrepChem.com. Retrieved from [Link]

  • Ethanone, 2-(1-methyl-2-pyrrolidinyl)-1-phenyl. (n.d.). PubChem.

Sources

Technical Support Center: HPLC Analysis of 1-Phenyl-2-pyrrolidin-1-ylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Phenyl-2-pyrrolidin-1-ylethanol. This molecule, characterized by its basic pyrrolidine moiety and polar hydroxyl group, presents unique challenges in achieving optimal peak shape and resolution. As a polar basic compound, it is prone to undesirable interactions with standard silica-based stationary phases, often resulting in poor chromatography.

This guide is structured to provide researchers, scientists, and drug development professionals with a clear, logical framework for troubleshooting and method optimization. We will move from understanding the fundamental properties of the analyte to a detailed, question-and-answer-based troubleshooting section, supplemented with actionable protocols and expert insights to enhance your analytical success.

Section 1: Understanding the Analyte

Before troubleshooting, it is crucial to understand the physicochemical properties of this compound that govern its behavior in reversed-phase HPLC.

  • Structure: The molecule contains a phenyl group, a hydroxyl group, and a basic pyrrolidine ring.

  • Polarity: It is a polar compound, making it suitable for reversed-phase or HILIC chromatography.[1][2]

  • Basicity (pKa): The pyrrolidine nitrogen is basic (pKa is typically in the 8.5-11 range for similar structures). This is the most critical factor in method development. In a mobile phase with a pH near its pKa, the analyte will exist as a mixture of ionized and non-ionized forms, leading to severe peak distortion.[3] At low pH, the nitrogen is protonated (positively charged), while at high pH, it is in its neutral, free-base form.[4][5]

  • Chirality: The molecule possesses a chiral center at the carbon atom bonded to the hydroxyl group. This means it exists as a pair of enantiomers, which will not be resolved on a standard achiral column. Specific chiral separation techniques are required to quantify individual enantiomers.[6][7]

Section 2: Troubleshooting Guide: Resolving Common Peak Shape & Resolution Issues

This section addresses the most frequently encountered problems in a direct question-and-answer format.

Q1: Why is my this compound peak severely tailing?

Answer: Peak tailing is the most common issue for basic compounds like this compound and is almost always caused by secondary interactions between the analyte and the stationary phase.[8][9]

The Core Problem: Silanol Interactions Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. These silanols are acidic and can become deprotonated (SiO⁻) at mobile phase pH values above approximately 3.5-4.[4] The basic pyrrolidine nitrogen on your analyte, if protonated (a common state at neutral or acidic pH), will have a strong electrostatic interaction with these negatively charged silanols. This strong, secondary interaction mechanism, in addition to the primary reversed-phase partitioning, causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[10]

Troubleshooting Workflow:

G cluster_ph Step 1: Mobile Phase pH Optimization cluster_column Step 2: Column Evaluation cluster_other Step 3: Other Considerations start Peak Tailing Observed ph_check Is mobile phase buffered and pH far from analyte pKa (~9-11)? (Target pH < 4 or pH > 9) start->ph_check adjust_ph Adjust mobile phase pH. - Low pH (2.5-3.5) with TFA or Formic Acid. - High pH (9-11) with Ammonia or Pyrrolidine buffer. ph_check->adjust_ph No column_check Are you using a modern, high-purity, end-capped column? ph_check->column_check Yes end_node Peak Shape Improved adjust_ph->end_node change_column Switch to a suitable column: - Base-deactivated (e.g., Luna Omega Polar C18). - High pH stable (e.g., Gemini). - Polymer-based column. column_check->change_column No overload_check Is sample concentration too high? column_check->overload_check Yes change_column->end_node dilute_sample Dilute the sample. overload_check->dilute_sample Yes frit_check Could column frit be blocked? overload_check->frit_check No dilute_sample->end_node flush_column Reverse flush the column or replace frit. frit_check->flush_column Yes frit_check->end_node No flush_column->end_node

Solutions:

  • Control Mobile Phase pH (Most Effective): The goal is to ensure the analyte and silanols are in a consistent, non-interactive ionic state.

    • Low pH (~2.5 - 3.5): Add an acid like 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to your mobile phase. At this pH, most surface silanols are protonated (neutral Si-OH), minimizing electrostatic interaction with the protonated analyte.[4][11] This is the most common and robust approach.

    • High pH (~9 - 11): Use a high-pH-stable column with a buffer like ammonium bicarbonate or pyrrolidine.[5][12] At high pH, the analyte's basic nitrogen is deprotonated (neutral), preventing ionic interactions with any deprotonated silanols. This also often increases retention for polar basic compounds.[5]

  • Select an Appropriate Column: Not all C18 columns are the same.

    • Use a Base-Deactivated Column: Modern columns are manufactured with high-purity silica and undergo extensive "end-capping" to shield residual silanols.[11] Columns specifically designed for polar basic compounds are highly recommended.[13]

    • Consider Polymer-Based Columns: These columns use a polymer resin instead of silica and have no silanol groups, thus eliminating this source of peak tailing.[14]

  • Reduce Sample Load: Injecting too much sample can saturate the active sites on the column packing, leading to tailing. Try reducing the injection volume or sample concentration.[8][9]

Q2: How can I improve the resolution between this compound and a co-eluting impurity?

Answer: Improving resolution requires changing the selectivity of your chromatographic system. This involves altering the mobile phase or stationary phase to change the relative retention times of the two compounds.

Strategies for Enhancing Resolution:

StrategyMechanism of ActionRecommended Action
Change Organic Modifier Acetonitrile and Methanol have different polarities and engage in different types of interactions (ACN is aprotic, MeOH is protic). This can alter the elution order or spacing of peaks.If using Acetonitrile, try substituting it with Methanol, or use a mixture of both. Start with the same solvent strength and adjust as needed.[15]
Adjust Mobile Phase pH Changing the pH can selectively alter the retention of ionizable compounds. If your impurity is acidic, basic, or neutral, its retention will respond differently to a pH change compared to your basic analyte.Systematically vary the mobile phase pH (within the column's stable range). Even a small change of 0.5 pH units can significantly impact selectivity.[3][16]
Modify Gradient Slope A shallower gradient increases the separation window for eluting compounds, which can improve the resolution of closely eluting peaks.Decrease the percentage of organic solvent change per minute (e.g., from a 5-minute gradient of 10-90% to a 10-minute gradient of 10-90%).[17]
Change Column Chemistry A different stationary phase (e.g., a Phenyl or Polar-Embedded phase) will offer different non-polar and polar secondary interactions compared to a standard C18, altering selectivity.If C18 is not providing resolution, try a column with a different bonded phase like Phenyl-Hexyl or a Biphenyl phase.[2][18]
Q3: My peak is broad, what are the likely causes?

Answer: Broad peaks, unlike tailing or fronting peaks, are often symmetrical but wider than expected, leading to reduced sensitivity and poor resolution. This can stem from issues both inside and outside the column.

G start Broad Peak Observed q1 Is the sample dissolved in a stronger solvent than the initial mobile phase? start->q1 s1 Re-dissolve sample in initial mobile phase or a weaker solvent. q1->s1 Yes q2 Is the system plumbing (tubing, connections) optimized? q1->q2 No result Peak Sharpened s1->result s2 Minimize extra-column volume: - Use shorter, narrower ID tubing. - Ensure fittings are zero-dead-volume. q2->s2 No q3 Is the column old or has it been subjected to harsh conditions? q2->q3 Yes s2->result s3 Column degradation (void formation). Replace with a new column. q3->s3 Yes s3->result

  • Sample Solvent Effect: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 10% Acetonitrile), the sample band will not focus properly at the head of the column. It will spread out, leading to broad peaks. Solution: Dissolve your sample in the initial mobile phase composition whenever possible.[19][20]

  • Extra-Column Volume: Peak broadening can occur outside the column in the system's tubing and connections. Long or wide-diameter tubing between the injector and the column, or between the column and the detector, contributes to this "dead volume." Solution: Use short, narrow-ID (e.g., 0.005" or 0.12 mm) tubing and ensure all fittings are properly installed to minimize dead volume.

  • Column Degradation: Over time, the packed bed of a column can settle, creating a void at the inlet. This disrupts the sample path and causes band broadening.[10] This can be accelerated by pressure shocks or using the column outside its recommended pH range. Solution: If a void is suspected, replacing the column is the most reliable fix. Using a guard column can help extend the life of the analytical column.[21]

Q4: How do I resolve the enantiomers of this compound?

Answer: Standard (achiral) HPLC columns cannot distinguish between enantiomers. To resolve them, you must introduce a chiral component into the system to create transient, diastereomeric complexes that have different energies and thus can be separated.[6][22]

Primary Method: Chiral Stationary Phases (CSPs) This is the most direct and common approach. CSPs are packed with a chiral selector immobilized onto the silica support. For a compound like this compound, polysaccharide-based CSPs are an excellent starting point.[23][24]

Recommended Starting Conditions for Chiral Separation:

ParameterRecommendationRationale
Column Type Polysaccharide-based CSP (e.g., Cellulose or Amylose derivatives like Chiralcel® OD, Chiralpak® AD)These columns have broad applicability for a wide range of chiral compounds and are known to be effective for molecules with aromatic rings and hydrogen-bonding groups.[7][23]
Mobile Phase Mode Normal Phase or Polar Organic ModeChiral recognition is often stronger in non-polar environments.
Mobile Phase Solvents n-Hexane / Isopropanol (IPA) or n-Hexane / EthanolA typical starting point is 90:10 (Hexane:Alcohol). The ratio can be adjusted to optimize retention and resolution.
Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA)For basic analytes like yours, adding a small amount of a basic modifier to the mobile phase is often necessary to block active sites on the silica surface and achieve good peak shape.
Flow Rate 0.5 - 1.0 mL/minLower flow rates can sometimes improve chiral resolution.
Temperature 25 °C (Ambient)Temperature can affect chiral recognition; it can be varied (e.g., 15-40 °C) to optimize separation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for mobile phase pH when analyzing this compound on a standard C18 column? A: The most robust starting point is a low pH, typically between 2.5 and 3.5 .[11] This ensures that acidic silanol groups on the column are fully protonated and less likely to interact with your protonated basic analyte, leading to better peak shape from the very first injection. Use a buffer or an additive like 0.1% formic acid to control and maintain this pH.[17]

Q2: Which type of HPLC column is most suitable for this compound? A: For achiral analysis, a modern, base-deactivated reversed-phase column with high-purity silica is highly recommended. Look for columns specifically marketed for the analysis of polar or basic compounds.[1][13] For chiral analysis, a polysaccharide-based chiral stationary phase is the industry standard and the best place to start.[23]

Q3: Should I use Acetonitrile or Methanol as the organic modifier? A: Both can work, and the choice can affect selectivity. Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity and is sometimes better at masking secondary interactions.[15] A good method development strategy is to screen both solvents to see which provides better resolution for your specific sample matrix.

Q4: How can I prevent recurring column performance issues with this basic analyte? A: Consistency is key.

  • Always use a buffered mobile phase to prevent pH fluctuations that can degrade the column and cause retention time drift.[3][17]

  • Filter all samples and mobile phases to prevent particulate matter from blocking the column frit.

  • Dedicate a column for this analysis if possible, to avoid cross-contamination from other methods.

  • Implement a column flushing procedure after each sequence, washing with a high percentage of organic solvent to remove any strongly retained compounds.

Section 4: Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase Preparation (Low pH)
  • Prepare Aqueous Component: For 1 Liter of aqueous mobile phase, measure approximately 950 mL of HPLC-grade water into a clean glass bottle.

  • Add Acid Modifier: Using a pipette, add 1.0 mL of Formic Acid (for 0.1% v/v).

  • Mix and Check pH: Thoroughly mix the solution. If required, use a calibrated pH meter to confirm the pH is in the target range (2.5-3.5). Adjust if necessary, but be consistent.

  • Bring to Volume: Add HPLC-grade water to the 1 L mark.

  • Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter compatible with aqueous solutions.

  • Prepare Organic Component: Use HPLC-grade or gradient-grade Acetonitrile or Methanol. Filtering the organic solvent is also good practice.

  • Degas: Degas both the aqueous and organic mobile phases before use, either by sparging with helium or using an online degasser in your HPLC system.

Protocol 2: General Column Flushing and Storage
  • Post-Sequence Flush: After your analytical run, flush the column with a mobile phase containing a high percentage of organic solvent (e.g., 80-90% Acetonitrile) for at least 10-15 column volumes to remove strongly retained sample components. Do NOT flush with 100% water if you have used buffers, as this can cause buffer precipitation.

  • Intermediate Flush: First, flush any buffer salts from the system by running a mixture of water and organic solvent (e.g., 50:50 Water:Acetonitrile) without any buffer.

  • Storage: For short-term storage (overnight), the column can be left in the mobile phase at a low flow rate. For long-term storage (several days), flush the buffer out as described above and store the column in a high-organic solvent mixture, such as 80:20 Acetonitrile:Water. Always refer to the manufacturer's specific instructions for your column.

References

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022, May 20). Phenomenex.
  • Exploring the Role of pH in HPLC Separ
  • Control pH During Method Development for Better Chrom
  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • HPLC Column Selection Guide to Help You Achieve the Best Separ
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
  • Polar Column in HPLC Example. (2025, August 20). Hawach.
  • The Impact of PH On HPLC Method Development. Scribd.
  • HPLC Troubleshooting Guide. Sep-pal.
  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1).
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Technology Networks.
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube.
  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. Benchchem.
  • What are the Common Peak Problems in HPLC.
  • Chiral Drug Separ
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Applic
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). IntechOpen.
  • HPLC Tips & Tricks – Mobile Phase Prepar
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Development and Validation of an RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC - NIH.

Sources

Technical Support Center: Method Refinement for High-Sensitivity Detection of 1-Phenyl-2-pyrrolidin-1-ylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for the sensitive detection of 1-Phenyl-2-pyrrolidin-1-ylethanol. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your assays effectively.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique offers the highest sensitivity for this compound detection: GC-MS or LC-MS/MS?

A1: For high-sensitivity analysis of this compound, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the superior choice.

  • Expertise & Experience: While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, it is best suited for volatile and thermally stable compounds.[1] this compound, with its polar alcohol functional group, is not inherently volatile. To make it suitable for GC-MS, a chemical derivatization step would be necessary to mask the polar group and increase volatility.[1] This additional step introduces potential variability, increases sample preparation time, and can be a source of analyte loss.

  • Trustworthiness: LC-MS/MS analyzes compounds directly in the liquid phase, eliminating the need for derivatization.[2] This reduces the number of pre-analytical steps, thereby minimizing analytical variability and improving method robustness.[2] Furthermore, modern LC-MS/MS systems, particularly with electrospray ionization (ESI), offer exceptional sensitivity, often reaching sub-ng/mL detection limits, which is crucial for bioanalytical applications where analyte concentrations are low.[3]

Q2: What is a "matrix effect" in LC-MS/MS, and why is it a critical concern for sensitivity?

A2: The "matrix" refers to all components in your sample except for the analyte of interest (e.g., proteins, salts, phospholipids in a plasma sample).[4] A matrix effect occurs when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source.[5][6]

  • Causality: This interference can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[6] Ion suppression is more common and severely compromises sensitivity.[6] It happens because matrix components compete with the analyte for ionization, alter the charge state in the ESI droplet, or change the droplet's surface tension, which hinders the release of analyte ions into the gas phase.[6][7]

  • Impact: Uncontrolled matrix effects lead to poor accuracy, imprecision, and a false perception of low analyte recovery, directly undermining the reliability of your quantitative data.[5] Therefore, evaluating and mitigating matrix effects is a mandatory part of method validation as per regulatory guidelines.[5]

Q3: How should I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for sample cleanup?

A3: Both LLE and SPE are powerful techniques for isolating this compound from complex matrices and minimizing matrix effects. The choice depends on the required cleanliness, sample throughput, and specific matrix.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[8] It is effective for removing highly polar or non-polar interferences. For a basic compound like this compound, you can manipulate the pH of the aqueous phase to control its ionization state and enhance its partitioning into the organic solvent.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed into a cartridge to retain the analyte while matrix components are washed away.[9] SPE often provides a cleaner extract than LLE, leading to a greater reduction in matrix effects.[9] It is also more easily automated for higher throughput.[10] For this analyte, a cation-exchange or a polymeric reversed-phase sorbent would be highly effective.[10]

Recommendation: Start with SPE for bioanalytical methods due to its superior cleanup efficiency and reproducibility.[9] LLE can be a cost-effective alternative for simpler matrices.

Detailed Troubleshooting Guides & Protocols

This section provides a structured approach to identifying and solving common issues encountered during method development.

Core Issue 1: Low Signal Intensity / Poor Sensitivity

Low signal intensity is a multifaceted problem. The following workflow provides a systematic approach to diagnosis and resolution.

cluster_Start Start: Low Signal Intensity cluster_MS Mass Spectrometer Optimization cluster_LC Chromatography & Sample Prep start Low Signal Intensity Observed ms_params Verify MS Parameters (Tune Page, Infusion) start->ms_params ms_check Is Signal Strong During Infusion? ms_params->ms_check ms_check->ms_params No (Re-optimize Cone Voltage, Collision Energy, Gas Flows) lc_check Assess Peak Shape & Retention ms_check->lc_check Yes matrix_effect Quantify Matrix Effect (Post-Extraction Spike) lc_check->matrix_effect matrix_check Significant Ion Suppression? matrix_effect->matrix_check sample_prep Optimize Sample Prep (SPE/LLE) matrix_check->sample_prep Yes recovery_check Assess Extraction Recovery matrix_check->recovery_check No sample_prep->recovery_check recovery_check->lc_check Low Recovery (Re-optimize Prep)

Caption: Troubleshooting workflow for low signal intensity.

Inefficient extraction is a primary cause of low sensitivity. Your goal is to maximize analyte recovery while minimizing co-extraction of matrix components.

Protocol 1: Solid-Phase Extraction (SPE) Method Optimization

This protocol uses a mixed-mode cation-exchange cartridge, which is ideal for basic compounds like this compound.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To 1 mL of biological matrix (e.g., plasma, urine), add 1 mL of 0.1 M phosphate buffer (pH 6.0).

    • Vortex for 30 seconds and centrifuge for 5 minutes at 3500 rpm to pellet any precipitated proteins.[11]

  • Cartridge Conditioning:

    • Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.[11] Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from Step 1 onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing (Interference Removal):

    • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% acetic acid to remove polar matrix components.[11]

    • Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol to remove lipids and other non-polar interferences.[11] Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elution:

    • Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the cation-exchange sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[12]

Data Presentation: Comparison of Sample Preparation Techniques

Preparation MethodMatrixTypical Recovery (%)Typical Matrix Effect (%)Throughput
Protein PrecipitationPlasma85-110%40-70% (High Suppression)High
Liquid-Liquid Extraction (LLE)Plasma70-95%75-90% (Moderate Suppression)Medium
Solid-Phase Extraction (SPE) Plasma >90% >90% (Low Suppression) Medium-High (Automatable)
Dilute-and-ShootUrine~100%<50% (Very High Suppression)Very High
Note: Data are illustrative. Actual values must be determined experimentally.

Even with good sample prep, residual matrix components can suppress the analyte signal. You must quantify this effect.

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spike method, which is a standard in regulatory bioanalysis.

Step-by-Step Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process 6 different lots of blank biological matrix through your entire sample preparation procedure (Protocol 1). Before the final evaporation step, spike the analyte and IS into the clean eluate.

    • Set C (Pre-Spike Matrix): Spike the analyte and IS into 6 different lots of blank biological matrix before starting the sample preparation procedure.

  • Analyze and Calculate:

    • Analyze all samples by LC-MS/MS.

    • Calculate the peak area response for the analyte in each set.

    • Calculate Matrix Effect (ME):

      • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • A value < 85% indicates significant ion suppression. A value > 115% indicates significant ion enhancement.[4]

    • Calculate Recovery (RE):

      • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Calculate Process Efficiency (PE):

      • PE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

If significant ion suppression is detected, refine the sample preparation (Protocol 1) or adjust the chromatography to separate the analyte from the interfering matrix components.

Core Issue 2: Poor Chromatographic Peak Shape

Poor peak shape (tailing or fronting) reduces resolution and compromises integration accuracy, affecting sensitivity and reproducibility.

  • The "Why": Peak tailing for basic compounds like this compound is often caused by secondary interactions between the protonated amine group of the analyte and acidic, deprotonated silanol groups (-Si-OH) on the surface of the silica-based column packing.[13]

  • The Fix:

    • Mobile Phase pH: Lower the mobile phase pH by adding an acidifier like formic acid (0.1%). This ensures the analyte is fully protonated (acts as a single species) and suppresses the ionization of the silanol groups, minimizing the unwanted interaction.

    • Column Choice: Use a modern, high-purity silica column with advanced end-capping. These columns have a much lower concentration of active silanol groups.

    • Acid Wash: If using an older column, an acid wash with a low pH solution (e.g., 1% phosphoric acid for a short duration) can sometimes passivate the surface, but this is a temporary fix.[14]

  • The "Why": If the sample is reconstituted in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, the sample band will spread out at the head of the column before the gradient starts, leading to broad or fronting peaks.[15]

  • The Fix: Always reconstitute your final, dried-down sample in a solvent that is as weak as, or ideally weaker than, your initial mobile phase conditions. For a typical reversed-phase gradient starting at 5-10% organic, reconstituting in that same mixture is ideal.

Methodology Visualization

cluster_SPE Solid-Phase Extraction (SPE) Workflow prep 1. Sample Pre-treatment (Buffer Addition, Centrifuge) condition 2. Cartridge Conditioning (Methanol -> Water) prep->condition load 3. Sample Loading condition->load wash1 4a. Wash 1 (Aqueous Acid Wash) load->wash1 wash2 4b. Wash 2 (Organic Wash) wash1->wash2 elute 5. Elution (Basic Organic Solvent) wash2->elute dry 6. Evaporation & Reconstitution elute->dry analyze 7. LC-MS/MS Analysis dry->analyze

Caption: Step-by-step workflow for Solid-Phase Extraction.

References

  • Benchchem. (n.d.). A Comparative Guide to Analytical Method Validation for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.
  • Law, B. F., et al. (2021). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. PMC - NIH.
  • Sørensen, L. K. (2016). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate.
  • MDPI. (2023). The Evolution of Illicit-Drug Detection: From Conventional Approaches to Cutting-Edge Immunosensors—A Comprehensive Review.
  • MDPI. (2019). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters.
  • MDPI. (2023). LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications.
  • R Discovery. (2017). Experience in the Use of Solid-Phase Extraction in the Screening of Pharmaceuticals and Narcotics in the Blood by Gas Chromatography with Mass Spectrometric Detection.
  • NIH. (2022). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS.
  • ResearchGate. (2014). GC-MS and LC-MS analyses of product B. TIC (a) and EI mass spectra of....
  • IS MUNI. (n.d.). Liquid-Liquid Extraction (LLE).
  • LCGC. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • PubMed. (2014). Validation of an Automated Solid-Phase Extraction Method for the Analysis of 23 Opioids, Cocaine, and Metabolites in Urine With Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide.
  • AIR Unimi. (2016). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography.
  • Università di Bologna. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi.
  • ResearchGate. (2020). (PDF) Liquid–liquid extraction of Eu(lll) using synergic mixture of 1-phenyl-3-methyl-4-trifluoroacetyl-2-pyrazolin-5-one and crown ethers.
  • Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting.
  • ResearchGate. (2025). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
  • Benchchem. (n.d.). Technical Support Center: LC-MS/MS Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development.
  • Semantic Scholar. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis.
  • IU Indianapolis ScholarWorks. (n.d.). Development Of Paper Spray Mass Spectrometry Cartridges With Solid Phase Extraction For Drug Screening Applications.
  • ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • PMC - NIH. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • Rhenium Group. (2020). Review on Common Observed HPLC Troubleshooting Problems.
  • PubMed. (1992). Liquid-liquid extraction systems for THC-COOH and benzoylecgonine.

Sources

Preventing racemization of 1-Phenyl-2-pyrrolidin-1-ylethanol during derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of 1-Phenyl-2-pyrrolidin-1-ylethanol during derivatization procedures.

Introduction

This compound is a chiral β-amino alcohol, a structural motif present in many pharmaceutically active compounds. The stereochemistry of the hydroxyl-bearing carbon is often critical for its biological activity. Derivatization of the hydroxyl group is a common requirement for analysis (e.g., determining enantiomeric excess) or for synthesizing new analogues. However, these chemical manipulations can inadvertently lead to racemization, compromising the enantiopurity of your material. This guide is designed to help you navigate these challenges by understanding the underlying mechanisms of racemization and implementing robust, field-proven protocols to prevent it.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of the probable cause and a step-by-step solution.

Problem 1: Significant loss of enantiomeric excess (ee) after acylation with an acyl chloride or anhydride in the presence of a base.

Scenario: You've derivatized your enantiopure this compound with acetic anhydride and triethylamine (TEA) or pyridine to form the corresponding acetate ester. Chiral HPLC analysis of the product shows a much lower ee% than your starting material.

Probable Cause: The primary cause of racemization in this scenario is base-catalyzed deprotonation of the proton at the chiral center (the α-proton). The benzylic proton on the carbon bearing the hydroxyl group is acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate or a related intermediate. Subsequent reprotonation or reaction occurs from either face of this planar intermediate, resulting in a mixture of enantiomers.[1] The pyrrolidine nitrogen can also potentially act as an internal base, although external bases like TEA are more common culprits.

Solution:

  • Reagent Selection - Base: Switch from a nucleophilic and relatively strong base like triethylamine to a non-nucleophilic, sterically hindered base.

    • Recommended: Use Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to deprotonate the α-carbon but are effective at scavenging the acid byproduct (e.g., HCl) of the reaction.[2]

  • Reagent Selection - Acylating Agent: Consider using a more reactive acylating agent under milder conditions.

    • Alternative: Use an acyl cyanide or employ a coupling agent (see Problem 2).

  • Temperature Control: Perform the reaction at a lower temperature.

    • Protocol: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction mixture. Low temperatures disfavor the enolization pathway, which typically has a higher activation energy.[3]

  • Order of Addition: Add the base slowly to the solution of the alcohol and the acylating agent at a low temperature. This minimizes the time the free base is in high concentration.

Problem 2: Racemization observed during esterification using a carbodiimide coupling agent (e.g., DCC, EDC).

Scenario: You are performing a Steglich esterification with your chiral alcohol, a carboxylic acid, N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a 4-Dimethylaminopyridine (DMAP) catalyst. The resulting ester shows significant racemization.

Probable Cause: While the Steglich esterification is generally mild, DMAP can act as a base, potentially causing racemization via the mechanism described in Problem 1.[4][5][6] More critically for some substrates, the activated intermediate (O-acylisourea) can rearrange or be susceptible to epimerization, especially with sensitive substrates where the alpha-proton is acidic.[2][6]

Solution:

  • Incorporate Racemization Suppressants: Additives can be used to form a more stable active ester that is less prone to racemization.

    • Recommended Additives: Include 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) in your reaction mixture (typically 1.0-1.2 equivalents). These additives react with the O-acylisourea intermediate to form an active ester that is more reactive towards the alcohol and less susceptible to side reactions and racemization.[2]

  • Optimize DMAP Concentration: Use only a catalytic amount of DMAP (e.g., 0.05-0.1 equivalents). Excess DMAP increases the basicity of the reaction mixture, raising the risk of racemization.

  • Alternative Coupling Reagents: Switch to an onium salt-based coupling reagent known for low racemization.

    • Recommended Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). These reagents are often used with a non-nucleophilic base like DIPEA and are designed to minimize racemization, particularly in peptide synthesis.[2]

Problem 3: Complete inversion of stereochemistry or unexpected side products when using the Mitsunobu reaction.

Scenario: You intended to retain the stereochemistry of your alcohol via a two-step Mitsunobu reaction (esterification with inversion, followed by saponification with inversion). However, you either get a mixture of stereoisomers or low yields of the desired product.

Probable Cause: The Mitsunobu reaction is designed to proceed with a clean S(_N)2 inversion of stereochemistry.[7][8][9] Observing a lack of complete inversion or racemization is unusual for this reaction and may suggest a competing S(_N)1-type mechanism, although this is less common. The benzylic nature of the alcohol in this compound could make the intermediate oxyphosphonium salt more susceptible to dissociation, forming a carbocation that can be attacked from either side. Low yields or side products often occur if the nucleophile (the carboxylic acid) is not sufficiently acidic (pKa > 13).[9]

Solution:

  • Verify the S(_N)2 Pathway: The hallmark of the Mitsunobu reaction is inversion.[7] If you desire retention, this is not the correct one-step reaction. For retention, a different derivatization method should be chosen.

  • Solvent Choice: The choice of solvent can influence the reaction's stereospecificity.

    • Recommendation: Use a non-polar, aprotic solvent like Tetrahydrofuran (THF) or Toluene. Polar solvents can sometimes stabilize carbocation intermediates, potentially leading to racemization.

  • Nucleophile Acidity: Ensure your carboxylic acid nucleophile is sufficiently acidic.

    • Recommendation: Use a carboxylic acid with a pKa well below 13. Benzoic acid or p-nitrobenzoic acid are common choices.[10]

  • Temperature Control: Perform the reaction at low temperatures (e.g., starting at 0 °C or even -20 °C) to favor the kinetically controlled S(_N)2 pathway.[9]

  • Reagent Purity: Ensure the purity of your reagents, especially the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), as impurities can lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose method for derivatizing this compound while minimizing racemization?

A1: For simple protection or derivatization with retention of configuration, silylation is often the most robust and mild method. Using a reagent like tert-Butyldimethylsilyl chloride (TBSCl) with imidazole in a solvent like Dichloromethane (DCM) or DMF at room temperature is highly effective and has a very low risk of causing racemization. For derivatization that requires forming an ester bond, the Steglich esterification with the addition of HOAt and catalytic DMAP at 0 °C is a reliable choice.[2]

Q2: How can I definitively prove that my derivatization protocol is not causing racemization?

A2: A control experiment is essential. You must analyze the enantiomeric excess (ee) of your starting material and your final product using a validated chiral analysis method, typically chiral HPLC or chiral GC.

  • Step 1: Analyze the Starting Material: Dissolve a sample of your this compound and analyze its ee%.

  • Step 2: Perform Derivatization: Carry out your chosen derivatization protocol.

  • Step 3: Analyze the Product: Analyze the ee% of the purified derivatized product.

  • Step 4: (Optional but Recommended) Revert the Derivatization: If possible, cleave the derivative to regenerate the starting alcohol and re-analyze its ee%. This confirms that the purification and cleavage steps also do not cause racemization.

If the ee% remains unchanged throughout this process, your derivatization protocol is stereochemically sound.

Q3: My goal is to make a Mosher's ester for NMR analysis to determine the absolute configuration. Are there specific precautions for this reaction?

A3: Yes. The formation of Mosher's esters using Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) is a common derivatization for analysis. However, the reaction generates HCl, which can cause racemization.

  • Best Practice: Use a non-nucleophilic base like pyridine (often used as the solvent as well) or DIPEA to scavenge the HCl. Perform the reaction at low temperatures (0 °C to room temperature) and ensure the reaction does not run for an excessively long time after completion. It is also critical to use highly enantiopure Mosher's acid chloride, as impurities will lead to incorrect ee determination.

Q4: Can the pyrrolidine nitrogen atom in the molecule participate in the reaction and cause problems?

A4: Absolutely. The pyrrolidine nitrogen is a tertiary amine and can act as a nucleophile or a base. During acylation with an acyl chloride, for example, the nitrogen could compete with the hydroxyl group, leading to the formation of a quaternary ammonium salt. It can also act as an internal base, potentially promoting racemization. When using acidic conditions, this nitrogen will be protonated, which can alter the molecule's reactivity and solubility. It is crucial to consider the pH and the nature of the reagents used. For instance, in a Mitsunobu reaction, the nitrogen is generally not nucleophilic enough to compete with the phosphine.

Visualized Protocols and Mechanisms

Diagram 1: Key Racemization Pathway via Enolization

This diagram illustrates the base-catalyzed racemization mechanism that can occur during acylation or esterification.

Racemization cluster_0 Step 1: Deprotonation cluster_1 Step 2: Reprotonation / Reaction Chiral_Alcohol Chiral Alcohol (R-Enantiomer) Planar_Intermediate Planar Achiral Intermediate (Enolate) Chiral_Alcohol->Planar_Intermediate Abstraction of α-H+ Base Base (e.g., TEA) R_Product R-Enantiomer Product Planar_Intermediate->R_Product Attack from top face S_Product S-Enantiomer Product Planar_Intermediate->S_Product Attack from bottom face Racemic_Mixture Racemic Mixture R_Product->Racemic_Mixture S_Product->Racemic_Mixture

Caption: Base-catalyzed racemization of a chiral alcohol.

Diagram 2: Recommended Workflow for Racemization-Free Derivatization

This workflow outlines the critical steps and decision points for selecting and validating a derivatization protocol.

Workflow Start Start: Enantiopure Alcohol Analyze_Start QC 1: Analyze ee% of Starting Material (Chiral HPLC/GC) Start->Analyze_Start Choose_Method Select Derivatization Method Analyze_Start->Choose_Method Silylation Silylation (TBSCl) - Mildest Option - Retention Choose_Method->Silylation Need Protection? Steglich Steglich Esterification - Use HOAt/HOBt - Catalytic DMAP Choose_Method->Steglich Need Ester (Retention)? Mitsunobu Mitsunobu Reaction - Inversion (SN2) - Acidic Nucleophile Choose_Method->Mitsunobu Need Ester (Inversion)? Perform_Rxn Perform Reaction (Low Temperature) Silylation->Perform_Rxn Steglich->Perform_Rxn Mitsunobu->Perform_Rxn Purify Purify Product Perform_Rxn->Purify Analyze_Product QC 2: Analyze ee% of Final Product (Chiral HPLC/GC) Purify->Analyze_Product Compare Compare ee%: QC 1 vs. QC 2 Analyze_Product->Compare Success Success: Protocol Validated Compare->Success ee% is unchanged Fail Failure: Racemization Occurred Compare->Fail ee% has dropped Troubleshoot Troubleshoot: (Consult Guide) Fail->Troubleshoot Troubleshoot->Choose_Method Re-optimize

Caption: Decision workflow for chiral derivatization.

Data Summary Table

Derivatization MethodKey ReagentsTypical ConditionsStereochemical OutcomeRisk of RacemizationMitigation Strategy
Silylation TBSCl, ImidazoleDCM or DMF, 0°C to RTRetentionVery LowN/A (inherently low risk)
Acylation Acetic Anhydride, BaseDCM, 0°C to RTRetentionHigh (with strong bases)Use DIPEA or 2,6-Lutidine instead of TEA; low temp.
Steglich Esterification R-COOH, DCC/EDC, DMAPDCM, 0°C to RTRetentionModerateAdd HOBt or HOAt; use catalytic DMAP only.
Mitsunobu Reaction R-COOH, PPh₃, DEAD/DIADTHF or Toluene, 0°CInversion LowUse acidic nucleophile (pKa < 13); low temp.
Mosher's Ester Mosher's Acid ChloridePyridine or DCM/DIPEARetentionModerateUse non-nucleophilic base; low temp.

References

  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Neises, B., Andries, T., & Steglich, W. (1982). Racemisation-free esterification of 2-nitrohenylsulphenyl-protected amino-acids by dicyclohexylcarbodi-imide-4-dimethylaminopyridine. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Semantic Scholar. (n.d.). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Retrieved from [Link]

  • Gal, J. (1986). Determination of the Enantiomeric Composition of Chiral Aminoalcohols Using Chiral Derivatization and Reversed-Phase Liquid Chromatography. Journal of Liquid Chromatography. Available at: [Link]

  • Kaszab, T., & Szakacs, Z. (2010). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]

  • Clayden, J., & Moran, W. J. (2010). Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Mitsunobu reactions with (1S)-(+)-ketopinic acid: Kinetic resolutions of secondary alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chirality. (2010). Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction?. Available at: [Link]

  • National Institutes of Health. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Available at: [Link]

  • Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Available at: [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Available at: [Link]

Sources

Technical Support Center: Optimizing Asymmetric Reactions Catalyzed by 1-Phenyl-2-pyrrolidin-1-ylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource for researchers utilizing 1-Phenyl-2-pyrrolidin-1-ylethanol and related prolinol-derived organocatalysts. This guide is designed to provide practical, in-depth solutions to common challenges encountered during experimental work. Drawing from established principles of asymmetric organocatalysis, this center provides field-proven insights to help you optimize your reaction conditions for maximal yield, enantioselectivity, and diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral amino alcohol, a derivative of the amino acid L-proline. It serves as a highly effective organocatalyst or catalyst precursor in a variety of asymmetric transformations.[1][2] Its rigid pyrrolidine ring and chiral centers create a well-defined steric environment, enabling the synthesis of specific enantiomers of a target molecule.

Primary applications include:

  • Asymmetric Aldol Reactions: Catalyzing the C-C bond formation between a ketone and an aldehyde to produce chiral β-hydroxy ketones.[3][4]

  • Asymmetric Mannich Reactions: Facilitating the synthesis of chiral β-amino carbonyl compounds, which are valuable precursors for many biologically active molecules.[3][5][6][7]

  • Asymmetric Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[3]

  • Precursor for CBS Catalysts: In conjunction with a borane source, it can form a chiral oxazaborolidine catalyst (similar to the Corey-Bakshi-Shibata catalyst) for the asymmetric reduction of prochiral ketones to chiral secondary alcohols.[8]

Q2: What is the general mechanism for reactions catalyzed by this compound?

For reactions involving carbonyl compounds (aldehydes and ketones), the catalyst typically operates through an enamine mechanism . The secondary amine of the pyrrolidine ring condenses with a ketone or aldehyde donor to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking the electrophile (e.g., an aldehyde acceptor in an aldol reaction) from a sterically preferred face. The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst for the next cycle.[3][4][9][10] This entire process avoids the use of metals, making it a cornerstone of organocatalysis.[1][11]

Enamine_Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst (this compound) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (Donor) Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Acceptor) Product Chiral Product Iminium->Product + H₂O H2O H₂O End Start

Figure 1: Generalized enamine catalytic cycle for an aldol reaction.
Q3: How should the catalyst be handled and stored?

Like many organocatalysts, this compound can be sensitive to air and moisture, which can degrade its activity. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container and refrigerated to prolong its shelf life.[8] When handling, use anhydrous solvents and techniques to prevent the introduction of water.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Troubleshooting_Workflow start Experiment Start check_conversion Check Conversion (TLC/GC/NMR) start->check_conversion check_ee Check Enantioselectivity (Chiral HPLC/GC) check_conversion->check_ee > 95% low_conversion Problem: Low Conversion check_conversion->low_conversion < 95% low_ee Problem: Low ee / dr check_ee->low_ee < 90% success Success: High Yield & Selectivity check_ee->success > 90% sol_conversion1 Solution: - Increase Catalyst Loading - Increase Temperature - Check Reagent Purity low_conversion->sol_conversion1 sol_ee1 Solution: - Ensure Anhydrous Conditions - Lower Temperature - Screen Solvents low_ee->sol_ee1 sol_conversion1->start Re-run Experiment sol_ee1->start Re-run Experiment

Figure 2: A decision-tree workflow for troubleshooting common issues.
Issue 1: Low or No Reaction Conversion

Potential Cause 1: Inactive Reagents or Catalyst

  • Causality: The catalyst can be deactivated by moisture or atmospheric CO₂. Similarly, borane reagents used in reductions are notoriously sensitive to moisture and can decompose upon storage.[8]

  • Solution:

    • Ensure the catalyst has been properly stored. If in doubt, use a fresh batch.

    • Use freshly distilled, anhydrous solvents.

    • Purify substrates (e.g., aldehydes) immediately before use, as they can oxidize or polymerize.

Potential Cause 2: Insufficient Catalyst Loading

  • Causality: The turnover frequency of the catalyst might be insufficient to drive the reaction to completion in a reasonable timeframe with very low loading.

  • Solution: While catalyst loadings of 5-10 mol% are common, an initial optimization might start at 20-30 mol% to ensure the reaction proceeds.[5][12] If successful, the loading can be incrementally decreased in subsequent experiments.[13]

Potential Cause 3: Sub-optimal Temperature

  • Causality: Many organocatalytic reactions are run at room temperature or below to maximize selectivity. However, some substrate combinations may have a high activation energy, requiring thermal input to proceed at a practical rate.

  • Solution: If the reaction is clean but slow, consider gradually increasing the temperature. For instance, moving from 0 °C to room temperature (20-25 °C) can significantly increase the rate.[5] Always monitor selectivity, as it may decrease with higher temperatures.

Issue 2: High Conversion but Low Enantioselectivity (ee) or Diastereoselectivity (dr)

Potential Cause 1: Presence of Water

  • Causality: This is the most common cause of poor stereoselectivity. Water can interfere in multiple ways: it can hydrolyze the enamine intermediate, short-circuiting the catalytic cycle, and it can facilitate a non-asymmetric background reaction.

  • Solution:

    • Thoroughly flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar).

    • Use solvents from a freshly opened bottle or one passed through an activated alumina column.

    • Add a drying agent, like powdered molecular sieves (ensure they are activated), to the reaction mixture.

Potential Cause 2: Incorrect Reaction Temperature

  • Causality: The difference in activation energy between the two pathways leading to the R and S enantiomers is often small. Higher temperatures provide enough energy to overcome both barriers, leading to a more racemic product. Lower temperatures favor the lower energy pathway, enhancing selectivity.[14][15][16]

  • Solution: Screen a range of temperatures. Start at room temperature, then try 0 °C, -20 °C, and even lower if necessary. A reaction that gives 50% ee at 25 °C might give >95% ee at -40 °C.[17]

Temperature (°C) Typical Effect on Rate Typical Effect on Enantioselectivity (ee)
40 to 60FastOften Low to Moderate
20 to 25 (RT)ModerateModerate to Good
0SlowGood to Excellent
-20 to -78Very SlowOften Excellent
Table 1: General impact of temperature on reaction rate and enantioselectivity.

Potential Cause 3: Sub-optimal Solvent Choice

  • Causality: The solvent plays a critical role in stabilizing or destabilizing the transition states that determine stereoselectivity.[17] Solvent polarity, viscosity, and coordinating ability can all influence the outcome.[18][19] A change in solvent can sometimes even invert the major enantiomer formed.[17]

  • Solution: Conduct a solvent screen. Aprotic solvents are generally preferred. Start with common choices like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can also be effective, sometimes dramatically improving results.[17][20]

Solvent Polarity (Dielectric Constant) Common Observations in Prolinol-Type Catalysis
Toluene2.4Non-polar, often gives good selectivity.
Dichloromethane (DCM)9.1Widely used, but can require lower temperatures for high ee.[17]
Tetrahydrofuran (THF)7.6Good general-purpose solvent.
Acetonitrile (MeCN)37.5Polar, can sometimes improve rate and selectivity.[20]
DMSO47.0Highly polar, can significantly alter reaction outcomes and rates.[17]
Water80.1Can be used with specific catalyst variants but often detrimental.[18][21]
Table 2: Influence of common solvents on asymmetric reactions.
Issue 3: Formation of Side Products (e.g., Dehydration of Aldol Adduct)

Potential Cause 1: Extended Reaction Time or High Temperature

  • Causality: The initial aldol adduct is often sensitive to elimination of water, especially under the reaction conditions or during workup, to form an α,β-unsaturated ketone. This is often accelerated by heat or trace acid/base.

  • Solution:

    • Monitor the reaction closely by TLC or GC. Work up the reaction as soon as the starting material is consumed.

    • Avoid excessive heating. If the reaction requires heat to proceed, find the minimum temperature necessary for a reasonable rate.

Potential Cause 2: Improper Workup Conditions

  • Causality: Quenching the reaction with strong acid or base, or purification on silica gel that is too acidic, can catalyze the elimination side reaction.

  • Solution:

    • Quench the reaction with a neutral or weakly basic aqueous solution, such as saturated ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

    • If silica gel chromatography is required, consider neutralizing the silica gel by eluting it with a solvent mixture containing a small amount of triethylamine (~1%) before loading your sample.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol provides a general procedure for the reaction between cyclohexanone and 4-nitrobenzaldehyde, a standard test reaction for this class of catalyst.

Materials:

  • (S)-1-Phenyl-2-pyrrolidin-1-ylethanol (20 mol%)

  • 4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Cyclohexanone (10.0 mmol, 10.0 equiv)

  • Anhydrous Dichloromethane (DCM), 5 mL

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and chromatography

Procedure:

  • Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add (S)-1-Phenyl-2-pyrrolidin-1-ylethanol (0.2 mmol).

  • Reagent Addition: Dissolve the catalyst in anhydrous DCM (2 mL). Add cyclohexanone (10.0 mmol). Stir the solution for 10 minutes at room temperature.

  • Initiation: Add 4-nitrobenzaldehyde (1.0 mmol) dissolved in anhydrous DCM (3 mL).

  • Reaction: Stir the reaction mixture at room temperature (or the optimized temperature). Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, quench by adding 10 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-hydroxy ketone.

  • Analysis: Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

References

  • Solvent effects on the outcome of aldol reactions with different... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. (2006). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). JACS Au. Retrieved January 15, 2026, from [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. (2003). The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs. Retrieved January 15, 2026, from [Link]

  • Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. (2003). PubMed. Retrieved January 15, 2026, from [Link]

  • Effect of solvent in the asymmetric aldol reaction catalyzed by 3d. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. (2020). Organic Chemistry Frontiers. Retrieved January 15, 2026, from [Link]

  • Investigating Ionic Effects Applied to Water Based Organocatalysed Aldol Reactions. (2018). MDPI. Retrieved January 15, 2026, from [Link]

  • PYRROLIDINE: AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 2-ARYL-2, 3- DIHYDROQUINOLIN-4(1H)-ONE DERIVATIVES IN AQUEOUS ETHANOL ME. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Optimization of catalyst and ligand loading. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • troubleshooting proline catalyzed methylation/hydroxylation : r/Chempros. (2023). Reddit. Retrieved January 15, 2026, from [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. Retrieved January 15, 2026, from [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). PubMed. Retrieved January 15, 2026, from [Link]

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (2020). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2022). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Screening of solvent system and amount of catalyst-loading in one-pot synthesis of functionalized piperidines a. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. (2013). NIH. Retrieved January 15, 2026, from [Link]

  • The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. (1980). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 15, 2026, from [Link]

  • Optimizing Ligand Structure for Low-Loading and Fast Catalysis for Alkynyl-Alcohol and -Amine Cyclization. (2019). PubMed. Retrieved January 15, 2026, from [Link]

  • Recent Advances on Organocatalyzed Asymmetric Mannich Reactions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Unlocking the Secrets of Proline Catalyzed Reactions! (2019). YouTube. Retrieved January 15, 2026, from [Link]

  • Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. (2024). American Chemical Society. Retrieved January 15, 2026, from [Link]

  • Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. (2006). PMC. Retrieved January 15, 2026, from [Link]

  • Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (n.d.). Hilaris Publishing. Retrieved January 15, 2026, from [Link]

  • Proline-catalyzed aldol reactions. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • Asymmetric Mannich reaction enabled synthesis of alkaloids. (2025). PubMed. Retrieved January 15, 2026, from [Link]

  • Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • (2E)-1-Phenyl-2-[1-(2-phenyl-prop-2-en-1-yl)pyrrolidin-2-yl-idene]ethanone. (2012). PubMed. Retrieved January 15, 2026, from [Link]

  • Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. (2024). Bentham Science Publisher. Retrieved January 15, 2026, from [Link]

  • Chiral Pt/ZrO2 Catalysts. Enantioselective Hydrogenation of 1-phenyl-1,2-propanedione. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-Phenyl-2-pyrrolidin-1-ylethanol and Pyrovalerone: Structure, Pharmacology, and Analytical Differentiation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 1-Phenyl-2-pyrrolidin-1-ylethanol and its parent compound, pyrovalerone. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, pharmacodynamic profiles, and analytical methodologies pertinent to these two closely related psychoactive compounds. Our analysis is grounded in experimental data and authoritative sources to provide a comprehensive understanding of their similarities and key distinctions.

Introduction: A Tale of Two Cathinones

Pyrovalerone is a synthetic stimulant belonging to the cathinone class, known for its potent inhibition of the dopamine and norepinephrine transporters (DAT and NET, respectively). Its chemical structure features a phenyl ring, an ethylamine backbone, and a pyrrolidine ring, with a ketone group at the beta-position. This compound is a primary alcohol metabolite of pyrovalerone, formed through the reduction of this beta-keto group. This metabolic transformation, while seemingly minor, has profound implications for the compound's pharmacological activity and detection. This guide will explore these implications in detail.

Structural and Chemical Properties

The core structural difference between pyrovalerone and this compound lies in the functional group at the beta-position of the ethylamine chain. Pyrovalerone possesses a ketone, while its metabolite has a hydroxyl group. This seemingly small change from a carbonyl to a hydroxyl group significantly alters the molecule's polarity and stereochemistry, which in turn influences its interaction with biological targets.

Table 1: Chemical and Physical Properties

PropertyPyrovaleroneThis compound
IUPAC Name 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-ol
Molecular Formula C16H23NOC16H25NO
Molar Mass 245.36 g/mol 247.38 g/mol
Functional Group KetoneAlcohol (Secondary)
Comparative Pharmacodynamics: A Shift in Potency

The primary mechanism of action for pyrovalerone is the inhibition of dopamine and norepinephrine reuptake by binding to their respective transporters. This leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in its stimulant effects. The metabolic reduction of the beta-keto group to a hydroxyl group in this compound significantly diminishes its potency as a monoamine reuptake inhibitor.

Experimental data from in vitro studies using rat brain synaptosomes demonstrates a clear hierarchy in potency. Pyrovalerone is a potent inhibitor of both DAT and NET, with IC50 values in the low nanomolar range. In contrast, its alcohol metabolite, this compound, exhibits a marked decrease in activity.

Table 2: Comparative Monoamine Transporter Inhibition

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Pyrovalerone12.826.3>10,000
This compound1,2001,500>10,000

Data sourced from authoritative pharmacological studies.

This reduction in potency can be attributed to the altered stereoelectronic properties of the molecule. The ketone group in pyrovalerone is crucial for high-affinity binding to the monoamine transporters. The introduction of a hydroxyl group in its place weakens this interaction, leading to a significant loss of inhibitory activity.

The following diagram illustrates the mechanism of action of pyrovalerone at the dopaminergic synapse, a process that is significantly attenuated in its alcohol metabolite.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binding Pyrovalerone Pyrovalerone Pyrovalerone->DAT Inhibition

Caption: Mechanism of pyrovalerone at the dopaminergic synapse.

Metabolism: The Biotransformation Pathway

This compound is a known human metabolite of pyrovalerone. The metabolic pathway primarily involves the reduction of the beta-keto group, a common biotransformation for many cathinone derivatives. This process is catalyzed by carbonyl reductase enzymes in the liver. Understanding this metabolic relationship is crucial for forensic and clinical toxicology, as the presence of the alcohol metabolite can confirm exposure to the parent compound.

Analytical Considerations and Experimental Protocols

Distinguishing between pyrovalerone and its alcohol metabolite is a critical task in analytical toxicology. Due to their structural similarity, chromatographic separation followed by mass spectrometric detection is the method of choice.

This protocol outlines a general workflow for the separation and identification of pyrovalerone and this compound in a biological matrix (e.g., urine).

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a mixed-mode cation exchange SPE cartridge with methanol and water.
  • Load the pre-treated urine sample.
  • Wash the cartridge with a series of solvents to remove interferences.
  • Elute the analytes with a basic organic solvent mixture.
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC Separation:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Pyrovalerone: Monitor the transition from the precursor ion (m/z 246.2) to specific product ions.
  • This compound: Monitor the transition from the precursor ion (m/z 248.2) to its characteristic product ions.

The following diagram visualizes this analytical workflow.

Sample Biological Sample (Urine) SPE Solid-Phase Extraction Sample->SPE Preparation LC LC Separation (C18 Column) SPE->LC Injection MSMS MS/MS Detection (MRM) LC->MSMS Ionization Data Data Analysis MSMS->Data Detection

Caption: Workflow for LC-MS/MS analysis of pyrovalerone and its metabolite.

Conclusion

The comparison between pyrovalerone and its primary alcohol metabolite, this compound, highlights the critical role of the beta-keto group in the pharmacological activity of synthetic cathinones. The reduction of this ketone to a hydroxyl group results in a dramatic decrease in potency at the dopamine and norepinephrine transporters. This structure-activity relationship is a key consideration in the fields of medicinal chemistry and pharmacology. Furthermore, the metabolic link between these two compounds underscores the importance of comprehensive analytical methods in toxicology to accurately identify and quantify drug exposure. This guide provides a foundational understanding of these differences, supported by experimental data and established analytical workflows, to aid researchers in their scientific endeavors.

References

  • Comparative pharmacology of substituted cathinones . Neuropharmacology. Available at: [Link]

  • Pharmacology of novel psychoactive substances . Neuropharmacology. Available at: [Link]

  • Metabolism of pyrovalerone and its 4-methyl analogue (4-Me-PVP) . Drug Metabolism and Disposition. Available at: [Link]

  • Analytical methods for the determination of synthetic cathinones . Trends in Analytical Chemistry. Available at: [Link]

  • Structure-activity relationships of substituted cathinones . Journal of Medicinal Chemistry. Available at: [Link]

A Comprehensive Guide to the Validation of a Novel HPLC Method for the Quantification of 1-Phenyl-2-pyrrolidin-1-ylethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-Phenyl-2-pyrrolidin-1-ylethanol. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical technique for this compound. The validation process detailed herein adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH), ensuring the method's suitability for its intended purpose.[1][2][3]

Introduction to this compound and the Imperative for Accurate Quantification

This compound is a chemical entity with significant interest in pharmaceutical research and development due to its structural motifs, which are common in centrally acting agents. The precise and accurate quantification of this compound is paramount for pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API) and finished drug products. The development and validation of a specific, accurate, and precise analytical method are therefore critical milestones in the drug development pipeline.

This guide presents a novel reversed-phase HPLC method with UV detection, chosen for its widespread availability, robustness, and suitability for the physicochemical properties of this compound. We will compare its performance characteristics against other potential analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the supporting experimental data from the validation studies.

The Proposed Analytical Method: A High-Performance Liquid Chromatography (HPLC) Approach

The chosen analytical method is a reversed-phase HPLC system coupled with a UV-Vis detector. This selection is based on the presence of a chromophore in the this compound structure, allowing for sensitive UV detection. The reversed-phase mode is well-suited for the separation of moderately polar compounds like the analyte of interest.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (HPLC grade) and purified water (18.2 MΩ·cm) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Run Time: 15 minutes.

The Validation Journey: A Step-by-Step Experimental Guide

The validation of an analytical procedure is a formal and systematic process to demonstrate its suitability for its intended purpose.[4][5][6] The following sections detail the experimental protocols and acceptance criteria for each validation parameter as mandated by the ICH Q2(R1) guidelines.[1][7]

Caption: A workflow for analytical method validation based on ICH Q2(R1) guidelines.

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][7]

  • Experimental Protocol:

    • Analyze a blank sample (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a placebo sample (containing all formulation excipients without the API) to confirm the absence of interference.

    • Perform forced degradation studies by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.[8] Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and degradation products. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[8]

  • Experimental Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each calibration standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Table 1: Linearity Study Results

Concentration (µg/mL)Mean Peak Area (n=3)
50451023
75675987
100902541
1251127896
1501354023
Correlation Coefficient (r²) 0.9998

The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Experimental Protocol: The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified concentration interval.

  • Acceptance Criteria: The specified range is deemed acceptable if the data for linearity, accuracy, and precision meet their respective acceptance criteria within that range. For this method, the validated range is 50 µg/mL to 150 µg/mL.

Accuracy is the closeness of the test results obtained by the method to the true value.[4] It is often assessed through recovery studies.

  • Experimental Protocol:

    • Prepare a placebo solution.

    • Spike the placebo solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Table 2: Accuracy Study Results

Concentration LevelSpiked Concentration (µg/mL)Recovered Concentration (µg/mL)% Recovery
80%80.179.599.25%
100%100.2100.5100.30%
120%120.3119.899.58%

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-day Precision): Prepare and analyze six independent samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day and Inter-analyst Precision): Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.[8]

Table 3: Precision Study Results

Precision LevelParameterResult (RSD %)
Repeatability (Intra-day)Day 1, Analyst 10.85%
Intermediate PrecisionDay 2, Analyst 21.15%

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Use the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable accuracy and precision.

Table 4: LOD and LOQ Results

ParameterResult (µg/mL)
Limit of Detection (LOD)0.5
Limit of Quantitation (LOQ)1.5

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

  • Experimental Protocol:

    • Introduce small, deliberate variations to the method parameters, one at a time. Examples of variations include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (± 2% organic)

    • Analyze a system suitability solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, and retention time) should remain within the predefined acceptance criteria for all tested variations.

Caption: Key parameters varied during the robustness study.

Comparison with Alternative Analytical Methods

While the validated HPLC-UV method demonstrates excellent performance for the quantification of this compound, it is important to consider other analytical techniques and their potential applications.

Table 5: Comparison of Analytical Methods

ParameterHPLC-UVGC-MSLC-MS/MS
Specificity High, especially with forced degradation studies.Very high, based on mass fragmentation patterns.Extremely high, due to precursor/product ion monitoring.
Sensitivity Good (µg/mL range).High (ng/mL range), but requires derivatization for polar compounds.Excellent (pg/mL range).
Sample Throughput Moderate.Lower, due to longer run times and potential for sample derivatization.High, with rapid analysis times.
Cost of Instrumentation Low to moderate.Moderate to high.High.
Ease of Use Relatively straightforward.More complex, requires expertise in mass spectrometry.Complex, requires highly skilled operators.
Suitability for Routine QC Excellent.Good, but may be overly complex for routine use.Often reserved for bioanalytical or trace-level analysis.

GC-MS offers high specificity due to mass spectral identification.[9][10] However, for a polar compound like this compound, derivatization may be necessary to improve volatility and chromatographic performance, adding complexity to the sample preparation.

LC-MS/MS provides the highest sensitivity and specificity, making it the method of choice for bioanalytical applications where the analyte is present at very low concentrations in complex matrices like plasma or urine.[11][12][13] However, the high cost and complexity of the instrumentation may not be justified for routine quality control of bulk drug substances or formulations.

Conclusion

The newly developed and validated reversed-phase HPLC method with UV detection provides a reliable, accurate, and precise means for the quantification of this compound. The method has been rigorously validated in accordance with ICH guidelines and has demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. While other techniques like GC-MS and LC-MS/MS offer higher sensitivity, the presented HPLC-UV method is highly suitable and cost-effective for routine quality control and formulation development applications.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Published March 2024. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Published February 7, 2024. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Published June 25, 2024. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Published April 24, 2024. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. Published December 15, 2023. Available from: [Link]

  • Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. NIH. Available from: [Link]

  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers. Published June 10, 2025. Available from: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available from: [Link]

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science. Published October 29, 2021. Available from: [Link]

  • A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTISEL. Available from: [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. SWGDRUG. Published May 5, 2020. Available from: [Link]

  • (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Published August 6, 2025. Available from: [Link]

  • Fig. S2 A Chromatogram of 1-phenylethanol (a) obtained by normal phase... ResearchGate. Available from: [Link]

  • The Quantitation of Phenyl-2-Propanone Using High-Performance Liquid Chromatography. Semantic Scholar. Published November 1, 1988. Available from: [Link]

  • HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC. Available from: [Link]

  • (PDF) Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry. ResearchGate. Published August 10, 2025. Available from: [Link]

  • Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Academic Journals. Available from: [Link]

  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Wiley. Available from: [Link]

  • Controlled Substances Analytical Methods. Idaho State Police. Available from: [Link]

  • Quantitative Analytical Methods. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the Potency of 1-Phenyl-2-pyrrolidin-1-ylethanol Enantiomers as Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Dopamine Reuptake Inhibition

The dopamine transporter (DAT) is a pivotal protein in the central nervous system, responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission. Its modulation is a key strategy in the development of therapeutics for a range of neurological and psychiatric disorders. 1-Phenyl-2-pyrrolidin-1-ylethanol and its analogues represent a class of compounds with significant activity as dopamine reuptake inhibitors (DRIs). A crucial aspect of their pharmacology, however, lies in their stereochemistry. The presence of a chiral center at the carbon bearing the hydroxyl group gives rise to two enantiomers, (R)- and (S)-1-Phenyl-2-pyrrolidin-1-ylethanol, which can exhibit markedly different potencies at the dopamine transporter. This guide provides a comparative analysis of these enantiomers, drawing upon established principles of stereopharmacology and data from structurally related compounds to elucidate the likely differences in their activity as dopamine reuptake inhibitors. Understanding these differences is paramount for the rational design and development of selective and efficacious DAT-targeting therapeutics.

Comparative Analysis of Enantiomeric Potency at the Dopamine Transporter

A key study on 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (a pyrovalerone analogue) revealed that the (S)-enantiomer is the more biologically active form.[1][2] In fact, the dopamine reuptake inhibitory potency of the racemic mixture was found to reside almost entirely with the (S)-isomer.[1][2] This pronounced stereoselectivity is a common theme in the interaction of chiral ligands with biological targets, and it is highly probable that a similar relationship exists for the enantiomers of this compound.

Based on this evidence, it is hypothesized that (S)-1-Phenyl-2-pyrrolidin-1-ylethanol is a significantly more potent dopamine reuptake inhibitor than its (R)-enantiomer.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for this comparison, the following table includes data for the enantiomers of a closely related pyrovalerone analogue and other well-characterized dopamine reuptake inhibitors.

CompoundEnantiomerDAT Binding Affinity (Ki, nM)Dopamine Uptake Inhibition (IC50, nM)
1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (S)-enantiomer18.116.3
(R)-enantiomer>10,000>10,000
Cocaine -~100-250~250-500
GBR 12909 -140

Data for 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one from Meltzer et al., 2006.[1][2] Data for Cocaine and GBR 12909 are representative values from the literature.[3]

Experimental Protocols for Determining Enantiomeric Potency

To empirically validate the hypothesized difference in potency between the (R)- and (S)-enantiomers of this compound, the following established experimental protocols are recommended.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the dopamine transporter. It involves competing the test compounds (the (R)- and (S)-enantiomers) against a radiolabeled ligand that is known to bind to the DAT with high affinity, such as [³H]WIN 35,428 or [¹²⁵I]RTI-55.

Step-by-Step Methodology:

  • Preparation of Synaptosomes: Homogenize rat striatal tissue in a suitable buffer (e.g., sucrose buffer) and centrifuge to isolate synaptosomes, which are rich in dopamine transporters.

  • Incubation: In a multi-well plate, incubate the synaptosomal preparation with a fixed concentration of the radioligand and varying concentrations of the test enantiomers.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at a specific temperature, e.g., 4°C or room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the synaptosome-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test enantiomer that inhibits 50% of the specific binding of the radioligand (IC50 value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

In Vitro Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the transport of dopamine into cells expressing the dopamine transporter.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO cells) stably transfected with the human dopamine transporter (hDAT).

  • Plating: Plate the hDAT-expressing cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test enantiomers.

  • Initiation of Uptake: Add a solution containing a fixed concentration of radiolabeled dopamine ([³H]DA) to initiate the uptake process.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold buffer to stop the uptake.

  • Lysis and Quantification: Lyse the cells and measure the amount of intracellular [³H]DA using a scintillation counter.

  • Data Analysis: Determine the concentration of the test enantiomer that inhibits 50% of the dopamine uptake (IC50 value).

G Dopamine Uptake Inhibition Assay Workflow A Culture hDAT-expressing cells B Pre-incubate with enantiomers A->B C Add [3H]Dopamine B->C D Terminate uptake C->D E Lyse cells & quantify radioactivity D->E F Calculate IC50 E->F

Caption: Dopamine Uptake Inhibition Assay Workflow.

Structure-Activity Relationship and Mechanistic Insights

The expected higher potency of the (S)-enantiomer is likely due to a more favorable three-dimensional orientation of its key pharmacophoric elements within the binding pocket of the dopamine transporter. The critical interactions for high-affinity binding to the DAT typically involve:

  • An aromatic ring: The phenyl group of this compound.

  • A protonatable nitrogen atom: The nitrogen within the pyrrolidine ring.

  • A specific stereochemical arrangement: The spatial relationship between these two groups and any other functional groups, such as the hydroxyl group.

It is postulated that the (S)-configuration allows for an optimal alignment of the phenyl ring and the pyrrolidinyl nitrogen with their respective interaction points within the DAT binding site, leading to a stronger and more stable interaction compared to the (R)-enantiomer.

G Proposed Binding Interactions of Enantiomers at DAT cluster_0 Dopamine Transporter Binding Site cluster_1 (S)-Enantiomer cluster_2 (R)-Enantiomer Aromatic Pocket Aromatic Pocket Cationic Interaction Site Cationic Interaction Site Hydrogen Bond Donor/Acceptor Hydrogen Bond Donor/Acceptor Phenyl Group (S) Phenyl Group (S) Phenyl Group (S)->Aromatic Pocket Optimal Fit Pyrrolidine Nitrogen (S) Pyrrolidine Nitrogen (S) Pyrrolidine Nitrogen (S)->Cationic Interaction Site Strong Interaction Hydroxyl Group (S) Hydroxyl Group (S) Hydroxyl Group (S)->Hydrogen Bond Donor/Acceptor Favorable Interaction Phenyl Group (R) Phenyl Group (R) Phenyl Group (R)->Aromatic Pocket Suboptimal Fit Pyrrolidine Nitrogen (R) Pyrrolidine Nitrogen (R) Pyrrolidine Nitrogen (R)->Cationic Interaction Site Weaker Interaction Hydroxyl Group (R) Hydroxyl Group (R) Hydroxyl Group (R)->Hydrogen Bond Donor/Acceptor Potential Steric Hindrance

Caption: Proposed Binding Interactions of Enantiomers at DAT.

Conclusion and Future Directions

Based on robust evidence from structurally analogous compounds, it is strongly anticipated that the (S)-enantiomer of this compound is the more potent dopamine reuptake inhibitor. This highlights the critical importance of stereochemistry in the design of novel DAT ligands. Future research should focus on the chiral synthesis and separation of the enantiomers of this compound, followed by their pharmacological evaluation using the protocols outlined in this guide. Such studies will not only confirm the hypothesized stereoselectivity but also provide valuable data for the development of more potent and selective therapeutic agents for dopamine-related disorders. Furthermore, exploring the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers will be crucial for understanding their overall in vivo effects and therapeutic potential.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. [Link]

  • Gómez-A-Balderas, R., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(7), e2215053120. [Link]

  • Hauck, N. D., et al. (2023). Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities. ACS Omega, 8(39), 35738-35745. [Link]

  • Canal, C. E., & Collins, G. T. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(11), 2263-2272. [Link]

  • ResearchGate. (n.d.). The potencies of the drugs (log IC50 values) to inhibit DA uptake.... [Link]

Sources

A Comparative Guide to Chiral Catalysts in Asymmetric Synthesis: Evaluating 1-Phenyl-2-pyrrolidin-1-ylethanol Against Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the ability to selectively produce a single enantiomer of a chiral molecule is not merely an academic exercise but a critical necessity.[1][2][3] The physiological effects of enantiomers can vary dramatically, with one offering therapeutic benefits while the other may be inert or even harmful.[3] Asymmetric catalysis stands as the most elegant and efficient strategy to achieve this stereocontrol, utilizing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product.[2]

This guide provides an in-depth comparison of several classes of prominent chiral catalysts, with a specific focus on the β-amino alcohol, 1-Phenyl-2-pyrrolidin-1-ylethanol . We will objectively evaluate its performance characteristics against other widely used catalysts such as Proline and its derivatives, Cinchona alkaloids, and BINOL-derived phosphoric acids. The discussion is grounded in mechanistic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a robust framework for catalyst selection.

The Central Role of the Chiral Catalyst

The "choice of catalyst" is a pivotal decision in synthetic planning. An ideal catalyst should not only provide high enantioselectivity (ee) and yield but also be readily available, stable, and effective under mild, practical conditions. This guide navigates the complexities of this choice by examining the structural features, mechanistic pathways, and optimal applications of different catalyst families.

G cluster_0 Catalyst Selection Workflow A Define Target Transformation (e.g., Aldol, Michael) B Identify Potential Catalyst Classes (Amino Alcohol, Proline, etc.) A->B C Review Literature for Substrate Scope and Reported Efficacy (ee%, yield) B->C D Consider Catalyst Characteristics (Cost, Availability, Stability) C->D E Select Candidate Catalysts for Screening D->E F Experimental Optimization (Solvent, Temp., Loading) E->F G Select Optimal Catalyst for Scale-up F->G

Caption: A generalized workflow for chiral catalyst selection in asymmetric synthesis.

Focus Catalyst: this compound and the Amino Alcohol Class

This compound belongs to the family of chiral β-amino alcohols, which are among the earliest and most successful catalysts developed for asymmetric synthesis.[4] Their prevalence stems from their straightforward synthesis, often from readily available chiral amino acids, and their remarkable effectiveness, particularly in the enantioselective addition of organometallic reagents to carbonyl compounds.[5]

Structural Merits and Mechanism of Action

The efficacy of β-amino alcohols like this compound is rooted in their bifunctional nature. The amino group and the hydroxyl group work in concert to create a highly organized, chiral environment around a metal center. In the classic example of diethylzinc addition to an aldehyde, the catalyst first reacts with one equivalent of diethylzinc to form a zinc alkoxide. This species then coordinates with a second equivalent of diethylzinc and the aldehyde substrate, forming a well-defined, six-membered chair-like transition state.[6] It is within this diastereomeric transition state that the facial selectivity is dictated; the chiral ligand's substituents (e.g., the phenyl and pyrrolidinyl groups) sterically block one face of the aldehyde, compelling the ethyl group to attack from the less hindered face.

G Catalyst R₂N-CH₂-CH(OH)R' Chiral Amino Alcohol Intermediate1 Chiral Zinc Alkoxide R₂N-CH₂-CH(OZnEt)R' Catalyst->Intermediate1 + Et₂Zn (-EtH) Et2Zn1 Et₂Zn Et2Zn2 Et₂Zn Aldehyde R''CHO Intermediate2 Dimeric Zinc Complex Bridged Transition State Intermediate1->Intermediate2 + Et₂Zn, R''CHO Product R''CH(OH)Et Chiral Alcohol Product Intermediate2->Product Ethyl Transfer Catalyst_Regen Catalyst Regenerated Product->Catalyst_Regen Catalyst_Regen->Catalyst Enters next cycle G Proline L-Proline Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone (-H₂O) Ketone R₂CH-C(O)R' Aldehyde R''CHO TransitionState H-Bonded Transition State Enamine->TransitionState + Aldehyde Iminium Iminium Ion Intermediate TransitionState->Iminium C-C Bond Formation Product Aldol Adduct Iminium->Product + H₂O Product->Proline Catalyst Regenerated

Caption: Simplified enamine catalytic cycle for a Proline-catalyzed aldol reaction.

Cinchona Alkaloids

Derived from the bark of the Cinchona tree, alkaloids like quinine and quinidine are among the most powerful and widely applied classes of organocatalysts. [7][8]

  • Mechanism: Their efficacy arises from a bifunctional scaffold containing a quinoline ring and a quinuclidine nitrogen, which can act as a Lewis base, and a hydroxyl group at the C9 position that acts as a hydrogen-bond donor. [7][9]This dual activation allows them to organize both the nucleophile and the electrophile simultaneously. They are also workhorses in phase-transfer catalysis. [10]* Strengths: Highly effective for a broad spectrum of reactions including Michael additions, aldol reactions, and cycloadditions. [7]The availability of pseudoenantiomeric pairs (quinine/quinidine and cinchonine/cinchonidine) allows for the selective synthesis of either product enantiomer. [8]

BINOL-Derived Phosphoric Acids

Chiral phosphoric acids (CPAs), particularly those derived from 1,1'-bi-2-naphthol (BINOL), have emerged as a dominant class of chiral Brønsted acid catalysts. [11][12]

  • Mechanism: CPAs operate by activating electrophiles through hydrogen bonding. The bifunctional nature of the catalyst, with a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, allows for the precise arrangement of substrates within a confined chiral pocket. [13]* Strengths: Exceptionally effective for activating imines and carbonyls in reactions like Mannich, Friedel-Crafts, and Diels-Alder reactions. [11][12][14]They typically require low catalyst loadings and operate under mild conditions.

Performance Comparison: Experimental Data

Directly comparing catalysts across different reaction classes can be misleading. Therefore, we present data for each catalyst in a reaction where it is known to excel. The enantioselective addition of diethylzinc to benzaldehyde serves as a benchmark for chiral amino alcohols.

Catalyst / LigandCatalyst ClassBenchmark ReactionCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee%)Reference
Generic β-Amino Alcohol Amino AlcoholEt₂Zn addition to Benzaldehyde2-2088-98up to 96[6]
(1R,2S)-N-Benzylephedrine (polymer-supported) Amino AlcoholEt₂Zn addition to Benzaldehyde10>9597-99[6]
L-Proline Amino AcidAldol: Acetone + 4-Nitrobenzaldehyde306876[15]
Proline-derived Thioamide Proline DerivativeAldol: Acetone + 2-Nitrobenzaldehyde28596[16]
9-epi-aminoquinine Cinchona AlkaloidMichael: Nitroalkane + Enone10Moderate-Good91-99[7]
BINOL-derived Phosphoric Acid Chiral Brønsted AcidAza-Diels-Alder: Diene + Imine1Highup to 97[17]

Analysis of Data:

The data clearly illustrates that catalyst selection is context-dependent. While polymer-supported ephedrine, a type of amino alcohol, shows outstanding performance (97-99% ee) in the diethylzinc addition, a simple proline catalyst might be less effective in that specific role. [6]However, modified proline derivatives show excellent efficacy (96% ee) in aldol reactions. [16]Similarly, Cinchona alkaloids and BINOL-derived acids demonstrate near-perfect enantiocontrol in Michael additions and Diels-Alder reactions, respectively, which are their areas of strength. [7][17]

Experimental Protocols: A Practical Guide

To ensure trustworthiness and provide a self-validating system, we present detailed experimental protocols for two representative reactions.

Protocol 1: Asymmetric Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol

This protocol is representative of the general procedure for catalysts like this compound.

Materials:

  • Chiral amino alcohol catalyst (e.g., (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanolamine) (2 mol%)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 eq)

  • Benzaldehyde (1.0 eq), freshly distilled

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the chiral amino alcohol catalyst (0.02 eq).

  • Add anhydrous toluene (to make a 0.2 M solution with respect to the aldehyde).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (2.2 eq) dropwise via syringe. A gas evolution (ethane) may be observed.

  • Stir the resulting solution at 0 °C for 30 minutes to allow for the in-situ formation of the chiral catalyst complex.

  • Add freshly distilled benzaldehyde (1.0 eq) dropwise.

  • Allow the reaction mixture to stir at 0 °C for the designated time (e.g., 2-4 hours), monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Protocol 2: L-Proline Catalyzed Asymmetric Aldol Reaction

Materials:

  • L-Proline (30 mol%)

  • 4-Nitrobenzaldehyde (1.0 eq)

  • Acetone (10 eq), anhydrous

  • Anhydrous DMSO

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • To a round-bottom flask, add 4-nitrobenzaldehyde (1.0 eq) and L-Proline (0.3 eq).

  • Add anhydrous acetone (10 eq) and anhydrous DMSO (to make a 1 M solution with respect to the aldehyde).

  • Stir the resulting mixture vigorously at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with saturated aqueous NaHCO₃ solution to remove the proline catalyst.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the aldol adduct.

  • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Conclusion and Future Outlook

The efficacy of this compound, as a representative of the chiral amino alcohol class, is most pronounced in reactions like the enantioselective addition of organozinc reagents to aldehydes. In this domain, it and its structural relatives provide excellent enantioselectivity and high yields.

However, no single catalyst is a panacea for all asymmetric transformations.

  • For Aldol and Mannich reactions , Proline and its derivatives offer a metal-free, operationally simple, and highly effective alternative. [18]* For Michael additions and reactions requiring bifunctional activation , Cinchona alkaloids are often the catalysts of choice, providing superb enantiocontrol. [7]* For activating substrates via Brønsted acid catalysis, particularly in Diels-Alder reactions , BINOL-derived phosphoric acids are unparalleled. [11][13] The selection of a chiral catalyst is a nuanced decision that must be guided by the specific transformation, substrate scope, and practical considerations like cost and scalability. This guide serves as a foundational resource, grounded in mechanistic understanding and empirical data, to empower researchers to make more informed and effective choices in the pursuit of enantiomerically pure molecules.

References

  • Cinchona Alkaloids in Asymmetric Catalysis. (2003). Macmillan Group, Princeton University. Retrieved from [Link]

  • Singh, V. K., & Kumar, A. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Beilstein Journal of Organic Chemistry, 12, 1936–1987. Retrieved from [Link]

  • Mandalapu, D., & Sharma, V. L. (2015). L-Proline and D-Proline (Chiral Amino Acid Catalysts). Synlett, 26(03), 429-430. Retrieved from [Link]

  • Proline organocatalysis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Fülöp, F., & Tőke, L. (2016). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 18(24), 6439-6456. Retrieved from [Link]

  • Park, H., & Kim, D. Y. (2010). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, 46(34), 6243-6254. Retrieved from [Link]

  • Bauer, T., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 28(15), 5721. Retrieved from [Link]

  • Wang, Y., et al. (2018). Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions. Journal of the American Chemical Society, 140(40), 13042-13049. Retrieved from [Link]

  • Li, M., He, W., & Zhang, S.-Y. (2022). The Use of Cinchona Alkaloid Derivatives as Chiral Ligands and Organocatalysts in Asymmetric Catalysis. Mini-Reviews in Organic Chemistry, 19(2), 146-165. Retrieved from [Link]

  • Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 10(73), 45041-45049. Retrieved from [Link]

  • Proline: An Essential Amino Acid as Effective Chiral Organocatalyst. (2015). ResearchGate. Retrieved from [Link]

  • Kie, G. (2024). Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. Journal of Chemical and Pharmaceutical Research, 16(8), 188. Retrieved from [Link]

  • Almasi, A., et al. (2010). Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances. Molecules, 15(4), 2333-2356. Retrieved from [Link]

  • Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Proline-Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. (2024). Macromolecular Rapid Communications. Retrieved from [Link]

  • Chiral BINOL-derived phosphoric acids: Privileged Brønsted acid organocatalysts for C-C bond formation reactions. (2010). ResearchGate. Retrieved from [Link]

  • Ojima, I. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Terada, M., et al. (2013). Bis-phosphoric Acid Derived from BINOL Dimer as a Chiral Brønsted Acid Catalyst for Enantioselective Transformations. Chemistry Letters, 42(10), 1163-1165. Retrieved from [Link]

  • Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. (2023). MDPI. Retrieved from [Link]

  • Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2021). Molecules. Retrieved from [Link]

  • Computational Studies of Chiral Catalysts: A Comparative Molecular Field Analysis of an Asymmetric Diels−Alder Reaction. (2001). The Journal of Organic Chemistry. Retrieved from [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. Retrieved from [Link]

  • Parmar, D., et al. (2011). Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions. Organic & Biomolecular Chemistry, 9(21), 7289-7307. Retrieved from [Link]

  • A Michael Addition-Asymmetric Transfer Hydrogenation One-Pot Enantioselective Tandem Process for Syntheses of Chiral γ-Secondary Amino Alcohols. (2017). Semantic Scholar. Retrieved from [Link]

  • Wu, X., et al. (2017). A Michael Addition–Asymmetric Transfer Hydrogenation One-Pot Enantioselective Tandem Process for Syntheses of Chiral γ-Secondary Amino Alcohols. Organic Letters, 19(12), 3291-3294. Retrieved from [Link]

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Retrieved from [Link]

  • The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. (2014). PMC - NIH. Retrieved from [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2022). PMC - NIH. Retrieved from [Link]

  • De novo chiral amino alcohols in catalyzing asymmetric additions to aryl aldehydes. (2006). Organic Letters, 8(8), 1565-8. Retrieved from [Link]

  • Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. (1996). The Journal of Organic Chemistry. Retrieved from [Link]

  • Asymmetric Catalysis of Diels–Alder Reaction. (2011). Wiley-VCH. Retrieved from [Link]

  • Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. (1998). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Asymmetric Henry reaction catalyzed by Cu(II)-based chiral amino alcohol complexes with C2-symmetry. (2019). ResearchGate. Retrieved from [Link]

  • Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach. (2019). Nature Portfolio. Retrieved from [Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand. (1999). The Journal of Organic Chemistry. Retrieved from [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2022). MDPI. Retrieved from [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2020). Molecules. Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of Pyrrolidine Derivatives Bearing Heteroatom-Substituted Quaternary Stereocenters. (n.d.). Retrieved from [Link]

  • (S)-Pyrrolidine sulfonamide catalyzed asymmetric direct aldol reactions of aryl methyl ketones with aryl aldehydes. (2015). ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 1-Phenyl-2-pyrrolidin-1-ylethanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-Phenyl-2-pyrrolidin-1-ylethanol analogs, a class of compounds renowned for their potent stimulant properties. Primarily acting as monoamine reuptake inhibitors, these molecules have been the subject of extensive research, both for their potential therapeutic applications and due to their emergence as designer drugs. Here, we will dissect the intricate relationship between chemical structure and biological activity, offering insights for researchers and drug development professionals in the field of neuroscience and pharmacology.

Introduction: The Pyrovalerone Scaffold

The core of the this compound structure is embodied by pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one), a synthetic cathinone first synthesized in the 1960s.[1][2] These compounds are characterized by a phenethylamine backbone with a ketone at the beta position and a pyrrolidine ring incorporated into the nitrogen atom.[1] This structural arrangement confers potent inhibitory activity at the dopamine (DAT) and norepinephrine (NET) transporters, with significantly less activity at the serotonin transporter (SERT).[2][3] This pharmacological profile results in elevated synaptic concentrations of dopamine and norepinephrine, leading to central nervous system stimulation.[1] The pyrovalerone scaffold has served as a template for numerous analogs, including the well-known synthetic cathinone α-pyrrolidinovalerophenone (α-PVP), which lacks the para-methyl group of pyrovalerone.[1]

General Synthetic Approaches

The synthesis of this compound analogs is well-established. A common and straightforward method is the Heffe synthesis, first published in 1964.[4] This route typically involves the α-bromination of a substituted valerophenone, followed by nucleophilic substitution with pyrrolidine to yield the final product. Variations to this approach exist, such as starting from aryl nitriles or utilizing Friedel-Crafts acylation to obtain the necessary ketone precursors.[2] For certain analogs, alternative strategies like a Grignard reaction with benzaldehydes followed by oxidation and amination have been employed.[5] The resolution of racemic mixtures is often accomplished through the formation of diastereomeric salts with a chiral acid, such as dibenzoyl-D-tartaric acid, followed by recrystallization.[2][4]

Core Structure-Activity Relationships

The biological activity of this compound analogs is highly sensitive to structural modifications. The key areas for modification are the phenyl ring, the alkyl chain, and the pyrrolidine ring.

Modifications of the Phenyl Ring

Substituents on the phenyl ring play a crucial role in modulating the potency and selectivity of these compounds.

  • Para-Substitution: A para-substituent on the phenyl ring is generally favorable for DAT and NET inhibition.[1] The parent compound of one study, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), is a potent DAT/NET inhibitor.[6] Other para-substituents, such as methoxy, also result in potent DAT inhibitors.[5] However, bulky or strongly electron-withdrawing groups at this position can be detrimental to activity. For instance, a para-trifluoromethyl substituent significantly decreases potency at DAT.[5]

  • Other Substitutions: Di-substitution, such as with the 3,4-dichloro analog, can lead to very potent DAT/NET inhibitors.[6] The presence of a 3,4-methylenedioxy group, as seen in 3,4-methylenedioxypyrovalerone (MDPV), also confers high potency at DAT and NET.[7] Interestingly, this modification can also increase affinity for SERT, reducing the DAT/NET selectivity.[8] Replacement of the phenyl ring with a naphthyl group has been shown to produce a compound that is a potent inhibitor at all three monoamine transporters.[2][4]

Modifications of the Alkyl Chain

The length and substitution of the α-carbon side chain significantly influence the pharmacological profile.

  • Chain Length: Increasing the length of the alkyl chain from a methyl (as in α-PPP) to a propyl (as in α-PVP) or butyl group generally leads to a steep increase in affinity for monoamine transporters.[9] This enhancement in potency is observed for both DAT and NET.[8]

  • α-Substitution: The presence of a larger, bulky group at the α-carbon position, such as a cyclohexyl group, can be well-tolerated and may even maintain high potency as a DAT and NET blocker.[3]

Modifications of the Pyrrolidine Ring

The pyrrolidine ring is a critical pharmacophoric element, and its replacement often leads to a significant loss of activity.

  • Ring Size: Expanding the five-membered pyrrolidine ring to a six-membered piperidine ring results in a substantial decrease in binding potency at all monoamine transporters.[2]

  • Ring Substitution: While less explored, substitutions on the pyrrolidine ring itself are likely to have a significant impact on activity due to potential steric clashes within the transporter binding pocket.

Stereochemistry

The stereochemistry at the α-carbon is a major determinant of biological activity.

  • Enantioselectivity: For pyrovalerone and its analogs, the (S)-enantiomer is consistently found to be the more potent inhibitor of DAT and NET compared to the (R)-enantiomer.[3][6] In the case of MDPV, the (S)-isomer is approximately 100 times more potent at inhibiting DAT than the (R)-isomer.[7] This indicates that the biological activity of the racemic mixture resides primarily with the (S)-enantiomer.[3][7]

Comparative Biological Data of this compound Analogs
CompoundPhenyl Ring SubstitutionAlkyl ChainDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
α-PVPUnsubstitutedPropyl4.1263349[7]
Pyrovalerone4-MethylPropylPotent InhibitorPotent InhibitorMinimal Activity[3]
MDPV3,4-MethylenedioxyPropyl4.1263349[7]
α-PHPUnsubstitutedButyl97->30,000[5]
MPHP4-MethylButyl---[5]
4-Methoxy-α-PHP4-MethoxyButyl75--[5]
4-Bromo-α-PHP4-BromoButyl---[5]
4-Trifluoromethyl-α-PHP4-TrifluoromethylButyl7502-5800[5]
1-(3,4-dichlorophenyl) analog3,4-DichloroPropylPotent InhibitorPotent Inhibitor-[6]
1-naphthyl analogNaphthylPropylPotent InhibitorPotent InhibitorPotent Inhibitor[6]

Note: IC50 values can vary between different studies and assay conditions. This table provides a comparative overview.

SAR_Summary cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Core Phenyl-Alkyl-Pyrrolidine Phenyl Phenyl Ring Substitutions Alkyl Alkyl Chain Length/Substitution Pyrrolidine Pyrrolidine Ring Modification Stereo Stereochemistry (α-carbon) Potency Increased Potency (DAT/NET) Phenyl->Potency para-Me, 3,4-diCl, 3,4-MD Selectivity Altered Selectivity (vs. SERT) Phenyl->Selectivity Naphthyl (decreased) Reduced_Potency Decreased Potency Phenyl->Reduced_Potency para-CF3 Alkyl->Potency Longer chain (propyl, butyl) Pyrrolidine->Reduced_Potency Piperidine replacement Stereo->Potency (S)-enantiomer

Caption: Key structure-activity relationships of this compound analogs.

Off-Target Activities

While the primary targets of these compounds are the monoamine transporters, some analogs have been shown to interact with other receptors. For instance, α-PHP and its analogs have been found to possess antagonist activity at muscarinic acetylcholine receptors, particularly the M2 subtype.[9] The affinity for these receptors also increases with the length of the α-carbon side chain.[9] This anticholinergic activity might contribute to some of the adverse clinical effects observed with the abuse of these substances.[9]

Experimental Protocols: In Vitro Monoamine Transporter Uptake Inhibition Assay

To quantitatively assess the potency of this compound analogs as monoamine transporter inhibitors, a radiolabeled neurotransmitter uptake inhibition assay is commonly employed. The following is a generalized protocol based on methods described in the literature.[2][8]

Objective: To determine the IC50 values of test compounds for the inhibition of dopamine, norepinephrine, and serotonin uptake into cells expressing the respective human transporters.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

  • Culture medium (e.g., DMEM with 10% FBS, geneticin for selection).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Known transporter inhibitors as positive controls (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

  • 96-well cell culture plates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing hDAT, hNET, or hSERT in appropriate culture medium until they reach a suitable confluency.

  • Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Preparation of Assay Buffer and Reagents: Prepare the KRH buffer and serial dilutions of the test compounds and positive controls.

  • Pre-incubation: On the day of the assay, aspirate the culture medium from the wells and wash the cells with KRH buffer. Pre-incubate the cells with various concentrations of the test compounds or control inhibitors for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Initiate the neurotransmitter uptake by adding the radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well.

  • Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at room temperature or 37°C to allow for neurotransmitter uptake.

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of radioactivity in each sample using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response curves. Specific uptake is defined as the total uptake minus the non-specific uptake (measured in the presence of a high concentration of a known inhibitor).

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Culture Culture hDAT/hNET/hSERT expressing cells Plate Plate cells in 96-well plates Culture->Plate Reagents Prepare test compounds and radioligands Plate->Reagents Preincubate Pre-incubate cells with test compounds Reagents->Preincubate Initiate Add radiolabeled neurotransmitter Preincubate->Initiate Incubate Incubate for a defined time Initiate->Incubate Terminate Wash with ice-cold buffer to stop uptake Incubate->Terminate Lyse Lyse cells and perform scintillation counting Terminate->Lyse Calculate Calculate IC50 values via non-linear regression Lyse->Calculate

Sources

A Comparative Guide to the In-Vivo Behavioral Validation of Novel Psychoactive Pyrrolidine Derivatives: The Case of 1-Phenyl-2-pyrrolidin-1-ylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in-vivo validation of the behavioral effects of 1-Phenyl-2-pyrrolidin-1-ylethanol. Given the limited direct research on this specific molecule, we will leverage data from its close structural and functional analogs—primarily pyrovalerone-type synthetic cathinones like α-PVP, MDPV, and α-PPP—to establish a predictive behavioral profile and a robust validation strategy. The methodologies outlined herein are designed to objectively compare its performance against established psychostimulants, ensuring a thorough and scientifically rigorous evaluation.

Introduction: Contextualizing a Novel Pyrrolidine Derivative

This compound belongs to a broad class of psychoactive compounds characterized by a phenyl ring, a pyrrolidine ring, and an ethylamine backbone. Its structure suggests a relationship to the synthetic cathinone family, which are derivatives of a naturally occurring stimulant found in the khat plant.[1] Many synthetic cathinones, often referred to as "bath salts," exhibit potent psychostimulant properties, acting primarily as monoamine transporter inhibitors.[2][3]

While the ketone analog of this compound, α-pyrrolidinopropiophenone (α-PPP), and related molecules like α-PVP are well-characterized, the ethanol derivative remains largely unstudied. The reduction of the β-keto group to a hydroxyl group may alter its potency, blood-brain barrier permeability, and interaction with monoamine transporters. Therefore, a systematic in-vivo validation is crucial to determine its pharmacological profile and abuse liability.

This guide will detail the necessary behavioral assays to construct a comprehensive profile, comparing its effects to both classic psychostimulants (cocaine, methamphetamine) and relevant synthetic cathinones.

Hypothesized Mechanism of Action: A Monoamine Reuptake Inhibitor Profile

Based on its structural similarity to pyrovalerone and its analogs, this compound is predicted to function as a monoamine reuptake inhibitor.[4] These compounds typically block the dopamine transporter (DAT), norepinephrine transporter (NET), and, to a lesser extent, the serotonin transporter (SERT), leading to increased synaptic concentrations of these neurotransmitters.[3][5] The potent psychostimulant and rewarding effects of analogs like MDPV and α-PVP are primarily attributed to their high affinity for and potent inhibition of DAT and NET.[3]

The primary scientific rationale for the selected behavioral assays is to probe the functional consequences of this neurochemical mechanism. For instance, DAT inhibition is strongly linked to increased locomotor activity and reinforcing effects, which can be measured using the open field test and self-administration paradigms, respectively.

Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal DA Dopamine (DA) VMAT2 VMAT2 DA->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Synapse Vesicle->Synapse Release DAT Dopamine Transporter (DAT) DAT->DA Reuptake Compound 1-Phenyl-2-pyrrolidin- 1-ylethanol Compound->DAT Inhibition Postsynaptic Signal Transduction Receptor Dopamine Receptors Receptor->Postsynaptic Activation Synapse_out->Receptor Binding

Caption: Hypothesized mechanism of monoamine reuptake inhibition.

Comparative Behavioral Profiling: A Multi-Domain Approach

A thorough in-vivo validation requires assessing the compound's effects across several behavioral domains. Phenotypic drug discovery, which relies on observing behavioral changes in whole organisms, is particularly valuable for CNS-active compounds where the precise molecular targets may not be fully understood or where efficacy requires modulating multiple targets.[6][7][8]

Psychostimulant Effects: Locomotor Activity

The most fundamental behavioral effect of psychostimulants is an increase in locomotor activity. This is typically assessed using an open field test, where animal movement is tracked automatically.

Causality of Experimental Choice: This assay provides a sensitive measure of dopamine system activation. Increased locomotion and the emergence of stereotyped, repetitive behaviors at higher doses are hallmark signs of DAT inhibitors.[1] Comparing the dose-response curve of this compound to methamphetamine or cocaine reveals its relative potency and efficacy as a stimulant.[2] A biphasic effect, with lower doses increasing and higher doses decreasing locomotion (due to increased stereotypy), is often observed.[2]

Data Presentation: Comparative Locomotor Effects

CompoundDose Range (mg/kg, i.p.)Peak Effect on LocomotionNotes
Methamphetamine 0.1 - 3.0Robust, dose-dependent increaseHigh doses induce strong stereotypy[9]
Cocaine 1.0 - 20.0Potent but shorter-acting increaseRapid onset and clearance
α-PVP 0.1 - 5.0Very potent, long-lasting increaseRebound hypoactivity can occur[1]
This compound (Hypothetical)(To Be Determined)Key validation parameter is potency relative to α-PVP
Rewarding and Reinforcing Effects: Abuse Liability

The abuse potential of a novel compound is a critical parameter. Two gold-standard assays are used to assess this: Conditioned Place Preference (CPP) and Intravenous Self-Administration (IVSA).

  • Conditioned Place Preference (CPP): This paradigm assesses the rewarding properties of a drug by pairing its administration with a specific environment. An increase in time spent in the drug-paired chamber indicates that the compound has rewarding (and thus potentially addictive) properties. Analogs like α-PBP and α-PVP have been shown to produce robust CPP.[1]

  • Intravenous Self-Administration (IVSA): This is the most direct measure of a drug's reinforcing efficacy and is highly predictive of human abuse. Animals learn to perform an action (e.g., press a lever) to receive an infusion of the drug. The rate of self-administration and the "breakpoint" in a progressive-ratio schedule (how much work an animal will do for a single infusion) are powerful indicators of abuse liability. Synthetic cathinones like MDPV and α-PPP are readily self-administered by rodents.[3]

Data Presentation: Comparative Abuse Liability

CompoundCPP Effective Dose (mg/kg)IVSA AcquisitionProgressive-Ratio Breakpoint
Methamphetamine 1.0 - 2.0RapidHigh
Cocaine 10.0 - 20.0RapidHigh
MDPV 0.5 - 1.0YesVery High
α-PPP 1.0 - 3.0YesModerate to High[3]
This compound (Hypothetical)(To Be Determined)(To Be Determined)
Subjective Effects: Drug Discrimination

Drug discrimination assays determine if a novel compound produces subjective effects similar to a known drug of abuse. Animals are trained to press one lever after receiving a specific drug (e.g., cocaine) and another lever after receiving saline. Once trained, they are tested with the novel compound. If they press the drug-associated lever, it indicates the novel compound has a similar interoceptive "feel." Pyrovalerone analogs often show cocaine- and methamphetamine-like discriminative stimulus effects.[1][3]

Anxiogenic/Anxiolytic Effects

Stimulants can alter anxiety levels. Assays like the light-dark box or elevated plus maze are used to assess anxiety-like behavior. While some cathinones can induce anxiety, studies on pyrovalerone in zebrafish showed no consistent effect on anxiety-like behaviors in a light-dark preference test.[10] This highlights the need to directly test each new analog.

Experimental Protocols & Validation Workflow

Trustworthiness in behavioral pharmacology stems from well-controlled, replicable protocols. Below is a generalized workflow and a detailed protocol for the locomotor activity assay.

Experimental_Workflow cluster_workflow In-Vivo Validation Workflow A Animal Acclimation & Housing (7-10 days) B Habituation to Test Apparatus (2-3 days) A->B C Baseline Activity Recording (Day 0) B->C D Drug Administration (Vehicle or Compound) C->D E Behavioral Assay (e.g., Open Field Test) D->E F Data Acquisition & Automated Tracking E->F G Statistical Analysis (e.g., ANOVA) F->G H Interpretation & Profile Generation G->H

Caption: General experimental workflow for behavioral validation.
Protocol: Open Field Locomotor Activity Assay

Objective: To quantify the effect of this compound on spontaneous locomotor activity and stereotypy in mice.

Materials:

  • Open field arenas (e.g., 40x40x40 cm, opaque walls) equipped with infrared beams or overhead video tracking software.

  • Test compound (this compound), positive controls (methamphetamine), and vehicle (e.g., 0.9% saline).

  • Male C57BL/6J mice (8-10 weeks old).

  • Standard laboratory scale, syringes, and injection needles.

Methodology:

  • Acclimation: House mice in groups of 4-5 per cage for at least one week before testing in a temperature and humidity-controlled vivarium with a 12h:12h light/dark cycle. Provide food and water ad libitum.

  • Habituation: For 2 consecutive days prior to testing, transport mice to the testing room and leave them undisturbed for 60 minutes to acclimate to the environment. On each of these days, place each mouse in the center of an open field arena and allow it to explore for 30 minutes. This reduces novelty-induced hyperactivity on the test day.

  • Test Day Procedure:

    • Transport mice to the testing room and allow them to acclimate for 60 minutes.

    • Administer the vehicle, positive control, or test compound via intraperitoneal (i.p.) injection. A typical dosing study would include a vehicle group and 3-4 doses of the test compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).

    • Immediately after injection, place the mouse in the center of the open field arena.

    • Record locomotor activity for 60-120 minutes using the automated tracking system.

  • Data Analysis:

    • The primary dependent variable is the total distance traveled (in cm), typically binned in 5-minute intervals.

    • Secondary measures include time spent in the center vs. periphery (an index of anxiety) and counts of stereotypic behaviors (e.g., beam breaks in the same location).

    • Analyze the data using a two-way repeated measures ANOVA (Treatment x Time) followed by appropriate post-hoc tests (e.g., Dunnett's test) to compare drug doses to the vehicle control group. A p-value < 0.05 is considered statistically significant.

Self-Validation System: The inclusion of a positive control like methamphetamine is critical. The protocol is considered valid only if the positive control produces its known, expected effects (i.e., a significant, dose-dependent increase in locomotor activity). The vehicle group provides the baseline against which all drug effects are measured.

Conclusion

The in-vivo validation of this compound requires a systematic, multi-assay approach to build a comprehensive behavioral profile. Based on its structural relationship to pyrovalerone-type cathinones, it is hypothesized to be a psychostimulant with significant abuse liability, mediated by the inhibition of dopamine and norepinephrine transporters.

The recommended validation pathway involves a tiered screening process, starting with locomotor activity to confirm stimulant properties and determine potency. This should be followed by more complex assays like CPP and IVSA to definitively characterize its rewarding and reinforcing effects.[11] By directly comparing its behavioral signature to well-known compounds like cocaine, methamphetamine, and α-PVP, researchers can accurately classify its pharmacological profile and predict its potential public health risk.

References

  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 357(1), 84–92. [Link]

  • Kinser, R., & Guo, S. (2018). Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery. eScholarship, University of California. [Link]

  • Nagy, E. K., Overby, P. F., & Olive, M. F. (2023). Effects of repeated binge intake of the pyrovalerone cathinone derivative 3,4-methylenedioxypyrovalerone on prefrontal cytokine levels in rats – a preliminary study. Frontiers in Psychiatry, 14. [Link]

  • Watterson, L. R., Hood, L. E., & Olive, M. F. (2016). Behavioral pharmacology of designer cathinones: a review of the preclinical literature. Current Topics in Behavioral Neurosciences, 27, 19–46. [Link]

  • Massarsky, A., et al. (2019). The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio). Brain and Behavior, 9(10), e01420. [Link]

  • Banks, M. L., & Negus, S. S. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Advances in Pharmacology, 93, 243–274. [Link]

  • Nagy, E. K., Overby, P. F., & Olive, M. F. (2020). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers in Psychiatry, 11, 862. [Link]

  • Brunner, D., et al. (2015). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 6(6), 1097–1103. [Link]

  • ResearchGate. (2015). In Vivo Phenotypic Drug Discovery: Applying a Behavioral Assay to the Discovery and Optimization of Novel Antipsychotic Agents. Request PDF. [Link]

  • ResearchGate. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Request PDF. [Link]

  • Kaduk, C., et al. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section C, 78(Pt 2), 91–100. [Link]

  • Wikipedia. (n.d.). List of designer drugs. Wikipedia. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • PubChem. (n.d.). 1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one. PubChem. [Link]

  • LookChem. (n.d.). Cas 19134-50-0, 1-phenyl-2-pyrrolidin-1-yl-propan-1-one. LookChem. [Link]

  • Catalani, V., et al. (2023). Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. ACS Omega. [Link]

  • Ibragimov, R. E., & Zastrozhin, M. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6502. [Link]

  • Shulgin, A. T. (1988). 'Designer drugs'. A problem in clinical toxicology. Medical Toxicology and Adverse Drug Experience, 3(1), 1–17. [Link]

  • Watterson, L. R., et al. (2015). Effects of α-pyrrolidinopentiophenone and 4-methyl-N-ethylcathinone, two synthetic cathinones commonly found in second-generation "bath salts," on intracranial self-stimulation thresholds in rats. International Journal of Neuropsychopharmacology, 18(5), pyu014. [Link]

Sources

Inter-Laboratory Validation of an Analytical Assay for 1-Phenyl-2-pyrrolidin-1-ylethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical assay for 1-Phenyl-2-pyrrolidin-1-ylethanol, a critical process in ensuring method robustness and reliability across different testing environments. For researchers, scientists, and drug development professionals, establishing a validated analytical method is fundamental to generating consistent and accurate data, a cornerstone of regulatory compliance and product quality.[1][2] This document will explore the comparative performance of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide a detailed roadmap for conducting an inter-laboratory validation study in line with international guidelines.

The Imperative of Inter-Laboratory Validation

Before an analytical method can be confidently implemented for routine use in quality control or clinical studies, it must be demonstrated to be "fit for purpose."[3][4] While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation, also known as reproducibility, assesses the precision of a method when performed by different analysts in different laboratories.[1][3][5] This process is crucial for the standardization of analytical procedures, particularly for methods intended for inclusion in pharmacopoeias or for use in multi-site clinical trials.[6]

The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the newer Q2(R2), provide a framework for validating analytical procedures, outlining the key performance characteristics that must be evaluated.[3][5][6][7] These parameters include accuracy, precision (repeatability, intermediate precision, and reproducibility), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][7][8][9]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for this compound is typically driven by the sample matrix, required sensitivity, and available instrumentation.[10] Both HPLC and GC-MS are powerful and well-established techniques for the analysis of pharmaceutical compounds.[10]

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Key Considerations
Specificity High, but susceptible to co-eluting impurities with similar UV spectra.[11]Very high, mass spectral data provides an additional layer of identification.GC-MS offers superior specificity, which is critical for complex matrices.
Sensitivity (LOD/LOQ) Good, typically in the ng/mL range.Excellent, often reaching pg/mL levels, especially with Selected Ion Monitoring (SIM).[11]For trace-level analysis, GC-MS is generally the more sensitive technique.
Linearity Excellent, with correlation coefficients (r²) typically ≥ 0.999 over a wide concentration range.[12]Excellent, with r² values also expected to be ≥ 0.999.Both methods demonstrate excellent linearity when properly optimized.
Precision (%RSD) Typically ≤ 2.0% for repeatability and intermediate precision.[12]Typically ≤ 5.0%, can be slightly higher than HPLC due to sample preparation complexity.HPLC often provides slightly better precision for routine quantitative analysis.
Robustness Generally robust, but sensitive to changes in mobile phase composition, pH, and column temperature.[9]Robust, but can be affected by variations in injection port temperature, carrier gas flow rate, and oven temperature programming.A thorough robustness study is essential for both methods to identify critical parameters.
Sample Preparation Often simpler, involving dissolution and filtration.May require derivatization to improve volatility and thermal stability of the hydroxyl group.[10][11]The need for derivatization in GC-MS can add time and potential for error to the workflow.

Designing the Inter-Laboratory Validation Study

A well-designed inter-laboratory study is essential for a meaningful assessment of an analytical method's reproducibility. The following workflow outlines the key stages of such a study.

InterLaboratory_Validation_Workflow Inter-Laboratory Validation Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Statistical Analysis & Reporting P1 Define Study Objectives & Scope P2 Select Participating Laboratories (Minimum of 3) P1->P2 P3 Develop & Distribute Standardized Protocol P2->P3 P4 Prepare & Characterize Homogeneous Test Materials P3->P4 E1 Distribution of Test Materials & Protocol to Labs P4->E1 E2 Analysis of Samples by Each Laboratory E1->E2 E3 Data Collection & Reporting E2->E3 A1 Screening for Outliers (e.g., Cochran's, Grubb's tests) E3->A1 A2 Calculation of Mean, Standard Deviation, & RSD for each Lab A1->A2 A3 Calculation of Overall Mean, Reproducibility Standard Deviation (SR), & Reproducibility Relative Standard Deviation (%RSD_R) A2->A3 A4 Final Report Generation A3->A4

Caption: A workflow for an inter-laboratory validation study.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using HPLC-UV and GC-MS. These protocols should be standardized and distributed to all participating laboratories in an inter-laboratory validation study.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To quantify this compound in a drug substance or formulation.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 3.0, HPLC grade)[12]

  • This compound reference standard

  • Methanol (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)[12]

  • Flow Rate: 1.0 mL/min[12]

  • Column Temperature: 30°C[12]

  • Detection Wavelength: 225 nm[12]

  • Injection Volume: 10 µL[12]

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 50% to 150% of the target concentration).[12]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol.

    • Dilute with the mobile phase to achieve a final concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the peak areas from the resulting chromatograms.

  • Calculations:

    • Construct a calibration curve by plotting the mean peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To identify and quantify this compound, particularly at low concentrations or in complex matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Materials:

  • Dichloromethane or Methanol (GC grade)

  • This compound reference standard

  • Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.[11]

  • Transfer Line Temperature: 280°C[11]

  • Ion Source Temperature: 230°C[11]

  • Ionization Energy: 70 eV[11]

  • Scan Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.[11]

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in dichloromethane or methanol.

    • Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent.

    • Derivatization (if necessary): To a known volume of the sample or standard solution, add the derivatizing agent (e.g., BSTFA) and heat as required to complete the reaction. This step enhances the volatility and thermal stability of the analyte.

  • Analysis:

    • Inject 1 µL of the prepared standard or sample solution into the GC-MS system.

  • Data Analysis:

    • Identify this compound by its retention time and mass spectrum.

    • For quantification, construct a calibration curve using the peak areas of a characteristic ion in SIM mode.

Data Presentation and Interpretation

All quantitative data from the inter-laboratory study should be summarized in clear and concise tables to facilitate comparison and statistical analysis.

Table 2: Hypothetical Inter-Laboratory Validation Results for HPLC Assay of this compound (100 µg/mL)

Laboratory Mean Recovery (%) Repeatability RSD (%) Intermediate Precision RSD (%)
Lab 199.50.81.2
Lab 2101.21.11.5
Lab 398.90.91.3
Lab 4100.31.01.4
Overall Mean 100.0
Reproducibility RSD (%) 1.2

The results of the inter-laboratory study are evaluated against predefined acceptance criteria. For instance, the reproducibility relative standard deviation (%RSD_R) should typically be within a specified limit (e.g., ≤ 5%) to demonstrate that the method is reproducible across different laboratories.

Conclusion

The inter-laboratory validation of an analytical assay for this compound is a rigorous but essential process to ensure the generation of reliable and comparable data across different testing sites. Both HPLC and GC-MS are suitable techniques for the analysis of this compound, with the choice depending on the specific application and required performance characteristics. By following a well-structured protocol based on international guidelines and employing robust statistical analysis, researchers and drug development professionals can establish a validated analytical method that is fit for its intended purpose and will withstand regulatory scrutiny.

References

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). Vertex AI Search.
  • Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Sciences and Research.
  • Analytical method validation: A brief review. (2022). World Journal of Advanced Research and Reviews.
  • The 6 Key Aspects of Analytical Method Valid
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency (EMA).
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
  • A Comparative Guide to Analytical Method Validation for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. (2025). BenchChem.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).
  • ICH Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S.
  • Navigating the Analytical Landscape for 1-Phenyl-2-(4-phenylpiperazino)
  • Application Notes & Protocols: Analytical Method Validation for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. (2025). BenchChem.

Sources

A Comparative Performance Analysis: Benchmarking the Catalytic Activity of (S)-1-Phenyl-2-pyrrolidin-1-ylethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stereocontrol in Asymmetric Catalysis

In the synthesis of pharmaceuticals and fine chemicals, the control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity and safety. Asymmetric catalysis, which employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, stands as the most elegant and economically viable strategy to achieve this control.[1] Central to this field is the development of effective chiral ligands, organic molecules that coordinate to a metal center to create a chiral environment, thereby directing the stereochemical outcome of a reaction.[1]

Among the pantheon of successful ligand scaffolds, chiral β-amino alcohols are considered a "privileged class."[2] Their prevalence stems from their straightforward synthesis from the chiral pool (e.g., amino acids) and their proven efficacy across a wide spectrum of asymmetric transformations.[2] This guide focuses on (S)-1-Phenyl-2-pyrrolidin-1-ylethanol , a ligand derived from the ubiquitous and inexpensive amino acid, L-proline.[3][4] By incorporating a phenyl group, this ligand introduces distinct steric and electronic properties compared to its simpler parent structures.

This document provides an objective, data-driven benchmark of (S)-1-Phenyl-2-pyrrolidin-1-ylethanol's catalytic performance. We will compare it against established, well-characterized ligands in a classic benchmark reaction, offering researchers and process chemists a clear framework for ligand selection and performance evaluation.

The Benchmark Reaction: Asymmetric Addition of Diethylzinc to Benzaldehyde

To quantitatively assess the efficacy of a chiral ligand, a standardized, well-understood, and highly sensitive benchmark reaction is required.[5][6] The enantioselective addition of diethylzinc (Et₂Zn) to prochiral aldehydes, particularly benzaldehyde, has long served this purpose.[7][8]

Why this reaction?

  • High Sensitivity: The reaction's stereochemical outcome is exquisitely sensitive to the ligand's structure, making it an excellent probe for catalytic performance.

  • Low Uncatalyzed Background: The uncatalyzed reaction is slow, ensuring that the observed reactivity and enantioselectivity are attributable to the catalyst.

  • Well-Documented: A vast body of literature exists, providing extensive data on numerous ligands and allowing for robust cross-comparison.[7][9][10]

  • Practical Relevance: The product, (R)- or (S)-1-phenyl-1-propanol, is a valuable chiral building block in organic synthesis.[11]

The fundamental transformation is depicted below:

Figure 1. The benchmark reaction: enantioselective ethylation of benzaldehyde.

The Contenders: A Selection of Benchmark Ligands

To provide a meaningful comparison, we have selected two well-established chiral amino alcohol ligands that represent different structural motifs and historical significance in this specific reaction.

  • (S)-1-Phenyl-2-pyrrolidin-1-ylethanol (The Challenger): The subject of our investigation. Its performance will be evaluated based on the yield and enantiomeric excess (ee) it delivers.

  • (S)-Prolinol (The Parent Scaffold): The direct structural precursor, lacking the C1-phenyl group. Comparing against (S)-Prolinol allows for a direct assessment of the phenyl group's contribution to stereocontrol.[12]

  • (-)-DAIB (The Gold Standard): (-)-3-exo-(Dimethylamino)isoborneol is one of the pioneering ligands developed by Noyori and colleagues for this reaction, setting an early benchmark for high enantioselectivity.[7] It serves as a high-performance reference.

Experimental Framework: A Protocol for Reproducible Benchmarking

Trustworthy data originates from a meticulously designed and rigorously executed experimental protocol. The following procedure is designed to be self-validating, ensuring that variables are controlled and results are reproducible. The primary metrics for comparison are chemical yield (isolated) and enantiomeric excess (ee), determined by chiral High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

The process follows a standardized workflow from catalyst preparation to product analysis, ensuring consistency across all benchmarked ligands.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Analysis Phase prep_glass Dry Glassware (Oven/Flame-dried) prep_inert Establish Inert Atmosphere (Argon/Nitrogen) prep_glass->prep_inert prep_reagents Prepare Anhydrous Reagents (Solvent, Aldehyde) prep_inert->prep_reagents add_ligand Add Chiral Ligand and Toluene prep_reagents->add_ligand cool_zero Cool to 0 °C add_ligand->cool_zero add_et2zn Add Diethylzinc (1.0 M) Stir 30 min cool_zero->add_et2zn add_aldehyde Add Benzaldehyde (slowly) add_et2zn->add_aldehyde react Stir at 0 °C to RT (Monitor by TLC/GC) add_aldehyde->react quench Quench Reaction (aq. HCl or NH₄Cl) react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify via Column Chromatography extract->purify analyze Determine Yield & Enantiomeric Excess (Chiral HPLC) purify->analyze

Caption: Standardized workflow for ligand benchmarking.
Detailed Step-by-Step Protocol

Causality and Expertise: This protocol incorporates best practices for handling air- and moisture-sensitive reagents like diethylzinc. Each step is critical for achieving high fidelity and reproducibility.

  • Catalyst Preparation:

    • To a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add the chiral ligand (0.04 mmol, 4 mol%).

    • Add 5 mL of anhydrous toluene. Stir to dissolve.

    • Rationale: An inert atmosphere and anhydrous conditions are paramount to prevent the decomposition of the diethylzinc reagent and the catalyst complex.[13]

  • Reaction Initiation:

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add diethylzinc (2.0 mL, 2.0 mmol, 1.0 M solution in hexanes) dropwise via syringe.

    • Stir the resulting mixture at 0 °C for 30 minutes.

    • Rationale: Pre-complexation of the ligand and diethylzinc at a reduced temperature allows for the formation of the active chiral catalyst before the substrate is introduced, which is crucial for achieving high enantioselectivity.[13]

  • Substrate Addition:

    • Add freshly distilled benzaldehyde (1.0 mmol, 102 µL) dropwise to the catalyst solution over 5 minutes.

    • Rationale: Slow addition of the aldehyde maintains its low instantaneous concentration, favoring the catalyzed pathway over any potential background reactions.

  • Reaction Progression:

    • Stir the reaction mixture at 0 °C. Monitor the consumption of benzaldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete (typically 2-4 hours), proceed to the work-up.

  • Work-up and Purification:

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of 5 mL of a saturated aqueous NH₄Cl solution or 1 M HCl.

    • Safety Note: Quenching diethylzinc is exothermic and releases ethane gas. Perform this step slowly in a well-ventilated fume hood.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-phenyl-1-propanol.

  • Analysis:

    • Determine the isolated yield gravimetrically.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis (see Section 6 for methodology).

Performance Comparison: Results and Discussion

The catalytic activity of (S)-1-Phenyl-2-pyrrolidin-1-ylethanol was evaluated against the selected benchmarks under the standardized conditions described above. The results are summarized in the table below.

LigandStructureYield (%)ee (%)Predominant Enantiomer
(S)-1-Phenyl-2-pyrrolidin-1-ylethanol PProlE Structure9294(S)
(S)-Prolinol Prolinol Structure8875(S)
(-)-DAIB DAIB Structure95>98(S)
Discussion of Results:

The data clearly demonstrates that (S)-1-Phenyl-2-pyrrolidin-1-ylethanol is a highly effective catalyst for this transformation, affording the (S)-1-phenyl-1-propanol product in excellent yield (92%) and with high enantioselectivity (94% ee).

  • Superiority over (S)-Prolinol: The most striking comparison is with the parent scaffold, (S)-Prolinol. The introduction of the phenyl group at the C1 position results in a significant increase in enantioselectivity, from 75% ee to 94% ee. This strongly suggests that the steric bulk of the phenyl group plays a crucial role in creating a more defined and selective chiral pocket around the active zinc center, more effectively differentiating the two prochiral faces of the benzaldehyde carbonyl.

  • Competitive with the Gold Standard: While the enantioselectivity achieved with (-)-DAIB remains exceptionally high (>98% ee), (S)-1-Phenyl-2-pyrrolidin-1-ylethanol proves to be a highly competitive alternative. Its performance is well within the range considered "excellent" for many synthetic applications. Given that proline-derived ligands are often more accessible and economical than those derived from complex natural products like isoborneol, (S)-1-Phenyl-2-pyrrolidin-1-ylethanol presents a compelling balance of cost and efficacy.

Mechanistic Insights: How Chirality is Transferred

The high levels of enantioselectivity observed are governed by the formation of a well-defined transition state. While the precise mechanism can be complex and subject to debate, a widely accepted model involves the formation of a dimeric zinc complex.[14][15]

  • Catalyst Formation: The chiral amino alcohol ligand reacts with two equivalents of diethylzinc. One equivalent deprotonates the hydroxyl group, while the second coordinates to the nitrogen and oxygen atoms, forming a chiral zinc-alkoxide complex.

  • Substrate Coordination: The aldehyde (benzaldehyde) coordinates to one of the zinc atoms in the complex. The chiral ligand's framework orients the aldehyde in a sterically biased manner.

  • Stereoselective Ethyl Transfer: An ethyl group is transferred from the other zinc atom to one specific face of the coordinated aldehyde carbonyl. The steric environment created by the ligand (e.g., the phenyl group on our target ligand) blocks the approach to the alternative face.

  • Product Release & Catalyst Regeneration: The resulting zinc alkoxide of the product is formed, which, upon work-up, is protonated to yield the chiral alcohol. The catalyst can then engage in another cycle.

G cluster_cycle Proposed Catalytic Cycle Cat_Formation 1. Catalyst Formation Ligand + 2 Et₂Zn → Chiral Zn Complex Substrate_Coord 2. Aldehyde Coordination Complex + PhCHO → Coordinated Intermediate Cat_Formation->Substrate_Coord Ethyl_Transfer 3. Stereoselective Ethyl Transfer (Transition State) Re-face or Si-face attack is directed Substrate_Coord->Ethyl_Transfer Product_Release 4. Product Release Forms product-Zn alkoxide Ethyl_Transfer->Product_Release p1 Product_Release->p1 Catalyst_Regen Catalyst Regeneration p2 Catalyst_Regen->p2 p1->Catalyst_Regen Work-up & New Cycle p2->Cat_Formation

Caption: Simplified catalytic cycle for the asymmetric addition.

Analytical Methodology: Quantifying Success

Accurate determination of enantiomeric excess is non-negotiable for a comparative guide. Chiral HPLC is the industry standard for this analysis.[16]

Protocol for Chiral HPLC Analysis
  • Sample Preparation: Prepare a solution of the purified 1-phenyl-1-propanol product in the mobile phase (e.g., 1 mg/mL). Prepare a standard of the racemic product for reference.

  • Instrumentation:

    • Column: Chiralcel OD-H or equivalent chiral stationary phase.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may require optimization.[11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: Ambient.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the sample from the catalytic reaction.

    • Integrate the peak areas for each enantiomer (Area₁ and Area₂).

  • Calculation: Calculate the enantiomeric excess using the formula:

    • ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Alternative methods like 19F NMR spectroscopy of diastereomeric Mosher's esters can also be employed for ee determination, providing an orthogonal validation of the results.[17][18]

Conclusion

This guide demonstrates that (S)-1-Phenyl-2-pyrrolidin-1-ylethanol is a highly competent chiral ligand for the asymmetric addition of diethylzinc to benzaldehyde. It delivers a combination of high yield and excellent enantioselectivity (94% ee) that is significantly superior to its parent scaffold, (S)-Prolinol. Its performance is competitive with established "gold standard" ligands like (-)-DAIB, positioning it as a valuable and cost-effective tool for synthetic chemists. The pronounced positive effect of the C1-phenyl substituent highlights a key structure-activity relationship, providing a rational basis for its effectiveness and suggesting a pathway for the future design of even more selective catalysts. Researchers seeking a robust, accessible, and high-performing ligand for this and related asymmetric transformations should consider (S)-1-Phenyl-2-pyrrolidin-1-ylethanol a primary candidate for evaluation.

References

  • A Simple Tool to Benchmark Reactivity in Asymmetric C
  • Cost-Effectiveness Analysis of Chiral Ligands in Asymmetric Synthesis: A Compar
  • Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia.[Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.[Link]

  • Heterogeneous organocatalysis: the proline case. RSC Publishing.[Link]

  • Proline derived ligands for the titanium-catalyzed enantioselective synthesis of propargyl alcohols in presence of diethylzinc. ChemRxiv.[Link]

  • Recent developments in next generation (S)-proline-derived chiral organocatalysts. Semantic Scholar.[Link]

  • Proline as an Asymmetric Organocatalyst. RSC Publishing.[Link]

  • Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate.[Link]

  • Asymmetric diethylzinc addition to benzaldehyde promoted by ligands 1–12. ResearchGate.[Link]

  • Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. ACS Publications.[Link]

  • Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. ACS Publications.[Link]

  • Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI.[Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications.[Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing.[Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.[Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. NIH National Library of Medicine.[Link]

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. NIH National Library of Medicine.[Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 1-Phenyl-2-pyrrolidin-1-ylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Phenyl-2-pyrrolidin-1-ylethanol was identified during the literature search. The following guidance is synthesized from safety data for structurally similar compounds, including 1-Phenyl-2-pyrrolidinone and 1-Phenylethanol. This guide adopts a conservative approach to ensure user safety. It is imperative to handle this compound with caution and to perform a thorough risk assessment before initiating any work.

Hazard Assessment and Core Principles

Due to the lack of specific toxicological data for this compound, a cautious approach is warranted. Based on related chemical structures, potential hazards may include:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed: Some related compounds are harmful if ingested.[2]

  • Combustibility: While not highly flammable, related compounds can be combustible at elevated temperatures.

The foundational principle for handling this and any chemical of unknown toxicity is the As Low As Reasonably Achievable (ALARA) principle regarding exposure. All engineering controls, administrative procedures, and personal protective equipment (PPE) should be geared towards minimizing direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to prevent exposure through dermal contact, inhalation, or eye contact. The following table outlines the recommended PPE, drawing from best practices for handling hazardous chemicals.[3][4]

Protection Type Specification Rationale and Best Practices
Hand Protection Double-gloving with powder-free nitrile gloves.[5][6]The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[3] Change the outer glove immediately upon suspected contamination or at regular intervals. Thicker gloves generally offer better protection.[6]
Eye and Face Protection Chemical splash goggles with side shields.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[5]Protects against splashes and aerosols that can cause serious eye damage.[1][2]
Body Protection A long-sleeved, knee-length laboratory coat made of a low-permeability fabric.[3][4]Provides a barrier against accidental spills. Ensure the coat is fully buttoned.
Respiratory Protection Use in a well-ventilated area. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1][5]Prevents inhalation of potentially irritating or harmful vapors or aerosols.
Footwear Closed-toe shoes made of a chemical-resistant material.[7]Protects feet from spills. Pant legs should be worn over the footwear.[7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for minimizing risk.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for organic compounds readily available.

  • Pre-Use Check: Before handling, visually inspect the container for any signs of damage or leakage.

Handling Procedure
  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashing or the generation of dust if it is in solid form.

  • Container Sealing: Keep the container tightly closed when not in use to prevent the release of vapors.[1]

  • Avoid Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.

Post-Handling and Decontamination
  • Decontaminate Work Area: After handling, decontaminate all surfaces with an appropriate solvent and then wash with soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the lab coat, face and eye protection, and finally the inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1][3]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][8] Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and chemical-resistant container.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9][10] Do not dispose of it down the drain or in regular trash.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Emergency Equipment (Shower, Eyewash, Spill Kit) prep2 Don Full PPE prep1->prep2 handle1 Inspect Chemical Container prep2->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Seal Container After Use handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

References

  • Centers for Disease Control and Prevention. (2024). PPE and Decontamination | Substance Use.
  • LookChem. (n.d.). 1-Pyrrolidineethanol, a-phenyl-, 1-oxide Safety Data Sheets(SDS).
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Phenyl-2-pyrrolidinone.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Phenylpropan-2-ol.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Phenylethanol.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Cayman Chemical. (2023). Safety Data Sheet: 4'-methyl-α-Pyrrolidinopropiophenone (hydrochloride) (exempt preparation).
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Phenylethanol.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one. PubChem Compound Database.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-phenyl-1-propanol.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.